Ketoconazole
Description
Properties
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161949 | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR POWDER. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.0866 mg/L, Solubility in water: none | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS No. |
142128-57-2, 65277-42-1, 142128-59-4 | |
| Record name | (-)-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Ketoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOKETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146 °C, 148-152 °C | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ketoconazole on Fungal Cell Membranes
Abstract
This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the antifungal activity of ketoconazole, with a primary focus on its interaction with the fungal cell membrane. This compound, a broad-spectrum imidazole antifungal agent, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential sterol component of the fungal plasma membrane. This guide will dissect the biochemical cascade initiated by this compound, from the inhibition of the critical enzyme lanosterol 14α-demethylase (CYP51) to the consequential alterations in membrane fluidity, permeability, and integrity, ultimately leading to fungal cell stasis or death. Detailed experimental protocols are provided to enable researchers to investigate these mechanisms, alongside illustrative diagrams and quantitative data to facilitate a deeper understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and fungal cell biology.
Introduction: The Fungal Cell Membrane as an Antifungal Target
The fungal cell membrane, a dynamic and essential organelle, represents a prime target for antifungal therapy due to its unique composition, which differs significantly from that of mammalian cells. A key distinguishing feature is the predominance of ergosterol in fungal membranes, in contrast to cholesterol in mammalian membranes.[1] Ergosterol plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] Its unique presence in fungi allows for selective targeting by antifungal agents, minimizing off-target effects in the host.
This compound, a pioneering imidazole antifungal, effectively exploits this difference by specifically targeting the ergosterol biosynthesis pathway.[3][4] This guide will provide a detailed examination of the molecular interactions and cellular consequences of this compound's action on the fungal cell membrane.
The Primary Mechanism: Inhibition of Ergosterol Biosynthesis
The cornerstone of this compound's antifungal activity lies in its potent inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4][5][6] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[4][6]
The Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes.[1][7] The pathway can be broadly divided into three stages: the early, middle, and late stages. Lanosterol 14α-demethylase (CYP51) acts in the late stage of this pathway.
Diagram 1: The Fungal Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition
Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on Lanosterol 14α-demethylase (CYP51).
Molecular Interaction with Lanosterol 14α-Demethylase (CYP51)
This compound's inhibitory action is a result of its high affinity for the fungal CYP51 enzyme. The imidazole moiety of this compound binds to the heme iron atom within the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[4] This non-covalent, yet tight, binding effectively blocks the demethylation step, leading to a cascade of downstream effects.[4]
Consequences of Ergosterol Depletion on the Fungal Cell Membrane
The inhibition of CYP51 by this compound has two major consequences for the fungal cell: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[4] These events synergistically disrupt the structure and function of the fungal cell membrane.
Altered Membrane Fluidity and Permeability
Ergosterol is essential for maintaining the optimal fluidity and packing of phospholipids in the fungal membrane. Its depletion leads to a more disordered and fluid membrane state.[6][8] This increased fluidity compromises the barrier function of the membrane, resulting in increased permeability to ions and small molecules.[3][9] This leakage of essential cellular components, such as ions and ATP, can ultimately lead to cell death.[10]
Disruption of Membrane-Bound Enzyme Function
The altered lipid environment resulting from ergosterol depletion can impair the function of integral membrane proteins, including enzymes and transporters that are vital for cellular processes such as nutrient uptake and maintenance of ion gradients.
Accumulation of Toxic Sterol Intermediates
The build-up of 14α-methylated sterols, such as lanosterol, within the fungal membrane is also cytotoxic.[4] These bulky sterols do not pack as efficiently as ergosterol within the phospholipid bilayer, further disrupting membrane structure and contributing to increased permeability and stress.
Table 1: Effects of this compound on Fungal Cell Membrane Properties
| Property | Effect of this compound | Consequence |
| Ergosterol Content | Decreased | Altered membrane fluidity and permeability |
| Membrane Fluidity | Increased | Disruption of membrane protein function |
| Membrane Permeability | Increased | Leakage of essential ions and metabolites |
| Membrane Integrity | Compromised | Fungal cell stasis or death |
Experimental Protocols for Investigating this compound's Mechanism of Action
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the effects of this compound on fungal cell membranes.
Quantification of Ergosterol Content
This protocol describes two common methods for quantifying the ergosterol content in fungal cells treated with this compound.
4.1.1. Spectrophotometric Method
This method is based on the characteristic absorbance spectrum of ergosterol.
Protocol:
-
Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to mid-log phase. Introduce this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 4-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile distilled water.
-
Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol). Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.
-
Spectrophotometric Analysis: Dilute the heptane extract with 100% ethanol and scan the absorbance from 240 nm to 300 nm using a UV-Vis spectrophotometer. Ergosterol exhibits a characteristic four-peaked curve with a maximum absorbance at approximately 282 nm.
-
Calculation: The ergosterol content can be calculated as a percentage of the wet weight of the cell pellet using the following equations:
-
% Ergosterol = [(A282 / E value) x F] / pellet weight
-
Where A282 is the absorbance at 282 nm, E value is a constant for crystalline ergosterol, and F is the dilution factor.
-
4.1.2. High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more sensitive and specific quantification of ergosterol.
Protocol:
-
Sample Preparation: Follow steps 1-6 of the spectrophotometric method to obtain the sterol extract.
-
Solvent Evaporation: Evaporate the heptane extract to dryness under a stream of nitrogen gas.
-
Resuspension: Reconstitute the dried extract in a known volume of methanol (HPLC grade).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 282 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.
Diagram 2: Experimental Workflow for Ergosterol Quantification
Caption: Workflow for the quantification of ergosterol in fungal cells following this compound treatment.
Assessment of Membrane Permeability: ATP Leakage Assay
This assay measures the release of intracellular ATP as an indicator of membrane damage.
Protocol:
-
Fungal Culture and Treatment: Grow and treat fungal cells with this compound as described in section 4.1.1.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS or MES-Tris).
-
Resuspension: Resuspend the cells in the same buffer to a defined cell density.
-
ATP Measurement:
-
Use a commercial ATP bioluminescence assay kit.
-
To measure extracellular ATP (leaked from damaged cells), centrifuge the cell suspension and transfer the supernatant to a luminometer plate. Add the ATP detection reagent and measure luminescence.
-
To measure total ATP, lyse an aliquot of the cell suspension with a suitable lysis reagent (provided in the kit or a detergent like Triton X-100). Then add the ATP detection reagent and measure luminescence.
-
To determine intracellular ATP, subtract the extracellular ATP from the total ATP.
-
-
Data Analysis: Express the results as the percentage of ATP leakage: (% Leakage = [Extracellular ATP / Total ATP] x 100).
Measurement of Membrane Fluidity: Fluorescence Anisotropy
This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to assess membrane fluidity. An increase in membrane fluidity results in a decrease in fluorescence anisotropy.
Protocol:
-
Fungal Protoplast Preparation:
-
Grow fungal cells to the desired growth phase.
-
Treat the cells with a cell wall-degrading enzyme mixture (e.g., lyticase, zymolyase) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.
-
-
Protoplast Treatment: Incubate the protoplasts with various concentrations of this compound.
-
DPH Labeling: Add DPH (from a stock solution in tetrahydrofuran) to the protoplast suspension to a final concentration of approximately 1 µM. Incubate in the dark for 30-60 minutes at room temperature to allow the probe to incorporate into the membranes.
-
Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Excite the sample at 360 nm and measure the emission at 430 nm.
-
Measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula:
-
r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Where G is the grating correction factor for the instrument.
-
-
Data Interpretation: A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.
Diagram 3: Workflow for Assessing Membrane Fluidity using Fluorescence Anisotropy
Caption: Experimental workflow for measuring changes in fungal membrane fluidity in response to this compound.
Conclusion
This compound's mechanism of action on fungal cell membranes is a well-defined process initiated by the specific inhibition of lanosterol 14α-demethylase. This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of deleterious effects on the fungal cell membrane, including altered fluidity, increased permeability, and compromised integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these phenomena and to evaluate the efficacy of novel antifungal compounds. A thorough understanding of these molecular interactions is paramount for the continued development of effective and selective antifungal therapies.
References
- 1. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 10. This compound Resistant Candida albicans is Sensitive to a Wireless Electroceutical Wound Care Dressing - PMC [pmc.ncbi.nlm.nih.gov]
Ketoconazole's Inhibition of the Ergosterol Biosynthesis Pathway: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ergosterol is an indispensable component of the fungal cell membrane, playing a pivotal role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The biosynthetic pathway responsible for its production presents a prime target for antifungal therapeutic development, largely because it is distinct from the cholesterol biosynthesis pathway in mammals.[1] Ketoconazole, a member of the imidazole class of antifungal agents, exerts its potent activity by precisely targeting this pathway.[3][4] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action, the downstream cellular consequences of ergosterol depletion, and detailed, field-proven protocols for quantifying these effects. We will delve into the causality behind experimental choices, offering insights to empower researchers in their study of antifungal agents and the development of novel therapeutics.
The Central Role of Ergosterol in Fungal Physiology
Ergosterol is the primary sterol in fungi, analogous to cholesterol in mammalian cells. Its presence is critical for several fundamental cellular functions:
-
Membrane Fluidity and Permeability: Ergosterol modulates the packing of phospholipids, ensuring the plasma membrane maintains an optimal level of fluidity and rigidity necessary for cellular processes.[3][5]
-
Structural Integrity: It contributes to the structural stability of the cell membrane, preventing uncontrolled leakage of essential intracellular components.[3]
-
Enzyme Function: The activity of many integral membrane proteins, including transporters and signaling receptors, is dependent on the sterol composition of their lipid environment.[5]
-
Stress Adaptation: Intact ergosterol biosynthesis is linked to fungal resistance against various environmental stresses such as oxidative and osmotic stress.[2][5]
Given its essentiality, the disruption of ergosterol biosynthesis is a highly effective strategy for inhibiting fungal growth.[1]
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The synthesis of ergosterol is a complex, multi-enzyme process that begins with acetyl-CoA.[6] While the early steps are shared with other isoprenoid pathways, the later stages, particularly the conversion of lanosterol to ergosterol, are specific to fungi and represent the primary target for azole antifungals.[7]
The key enzyme in this late-stage pathway is Lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][8] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical demethylation step in the formation of the final ergosterol structure.[8][9][10]
Mechanism of Action: How this compound Disrupts the Pathway
This compound is a fungistatic agent that belongs to the imidazole class of antifungals.[3][11] Its primary mechanism of action is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[4][]
The molecular interaction proceeds as follows:
-
Binding to Heme Iron: The unsubstituted imidazole nitrogen atom of the this compound molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme.[3][]
-
Substrate Competition: This binding action competitively inhibits the natural substrate, lanosterol, from accessing the active site.[13]
-
Enzyme Inactivation: By blocking the active site, this compound prevents the demethylation of lanosterol, effectively halting the ergosterol biosynthesis pathway at this crucial step.[8]
This inhibition has a dual detrimental effect on the fungal cell:
-
Ergosterol Depletion: The primary consequence is the cessation of ergosterol production, which compromises the structural and functional integrity of the cell membrane.[3][5]
-
Toxic Sterol Accumulation: The blockage leads to the intracellular buildup of lanosterol and other 14α-methylated sterol precursors.[5][14] These abnormal sterols incorporate into the membrane, further disrupting its organization and contributing significantly to cellular toxicity and growth arrest.[13][14]
Experimental Protocols for Mechanistic Studies
To validate the effects of this compound and other potential inhibitors, researchers must employ robust and reproducible experimental methodologies. The following sections provide detailed protocols for quantifying ergosterol content and assessing antifungal susceptibility.
Protocol: Quantification of Fungal Ergosterol Content via HPLC
This protocol is designed to extract and quantify ergosterol from fungal cultures, providing a direct measure of the impact of an inhibitor on the biosynthesis pathway. The rationale for this multi-step process is to first lyse the cells and saponify lipids, then specifically extract the non-saponifiable sterol fraction for analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Grow the fungal species of interest in an appropriate liquid medium with and without the test inhibitor (e.g., this compound) for a defined period.
-
Harvest the cells by centrifugation. Wash with sterile distilled water to remove media components.
-
Lyophilize (freeze-dry) the cell pellets to obtain a consistent dry weight for normalization. Accurately weigh 20-50 mg of dried biomass into a screw-cap glass tube.[15]
-
-
Alkaline Saponification:
-
Add 5 mL of 10% (w/v) potassium hydroxide (KOH) in pure methanol to each tube.[16][17] This step breaks down complex lipids and cell wall components, releasing ergosterol.
-
Add a small magnetic stir bar. Tightly cap the tubes.
-
Incubate in a heating block or water bath at 80°C for 30 minutes with stirring.[15]
-
Allow the tubes to cool completely to room temperature.
-
-
Sterol Extraction:
-
Add 2 mL of sterile distilled water and 5 mL of n-hexane (or cyclohexane) to each tube.
-
Vortex vigorously for 3 minutes to facilitate the transfer of the non-polar ergosterol into the organic phase.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (n-hexane) layer to a new clean glass tube.
-
Repeat the extraction step on the lower aqueous phase with another 5 mL of n-hexane to maximize recovery, pooling the organic layers.
-
-
Sample Concentration and Analysis:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Re-dissolve the dried lipid extract in a precise volume (e.g., 1 mL) of HPLC-grade methanol.[17]
-
Filter the resuspended sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.[17]
-
Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set to 282 nm, the characteristic absorbance maximum for ergosterol.[18] The mobile phase is typically 100% HPLC-grade methanol at a flow rate of 0.8-1.0 mL/min.[18]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure ergosterol standard.
-
Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.
-
Express the final result as mg of ergosterol per gram of fungal dry mass.
-
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism. It is the gold standard for quantifying antifungal potency.[19][20]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh 24-hour culture on an agar plate (e.g., Sabouraud Dextrose Agar), pick five distinct colonies.[21]
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension and adjust its turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[21]
-
Dilute this suspension further in the appropriate test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration for the assay.
-
-
Drug Dilution:
-
In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the test medium. For example, starting at 64 µg/mL and diluting down to 0.06 µg/mL.
-
The final volume in each well before adding the inoculum is typically 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. This brings the total volume to 200 µL and halves the drug concentration in each well.
-
Crucial Controls: Include a "growth control" well (medium + inoculum, no drug) and a "sterility control" well (medium only).
-
Seal the plate and incubate at 35°C for 24 to 48 hours.[21]
-
-
MIC Determination:
-
After incubation, examine the plate. The growth control well should show distinct turbidity (growth). The sterility control well should be clear.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.[20]
-
Table 1: Representative IC₅₀ and Kd Values for Azole Antifungals
| Compound | Target Enzyme | IC₅₀ (µM) | Dissociation Constant (Kd) (nM) | Selectivity Insight |
| This compound | C. albicans CYP51 | ~0.5[22] | 10 - 56[23] | Binds tightly to the fungal enzyme.[23] |
| This compound | Human CYP51 | ~4.5 - 5.0[22][23] | 42 - 131[23] | Also inhibits the human homolog, explaining potential side effects.[24][25] |
| Fluconazole | C. albicans CYP51 | ~0.4[23] | ~56[23] | Binds tightly to the fungal enzyme.[23] |
| Fluconazole | Human CYP51 | >30[25] | ~30,500[23] | Exhibits high selectivity for the fungal target over the human enzyme.[23] |
Note: IC₅₀ (50% inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity and inhibitory potency. Lower values indicate stronger binding/inhibition.
Mechanisms of Fungal Resistance to this compound
The emergence of drug resistance is a significant challenge in antifungal therapy. For this compound and other azoles, the primary mechanisms include:
-
Target Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of this compound.[26][27]
-
Target Overexpression: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, requiring a greater amount of the drug to achieve an inhibitory effect.[28]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (like Cdr1p) or major facilitator superfamily (MFS) transporters can actively pump this compound out of the cell, preventing it from reaching its intracellular target.[29][30]
Conclusion
This compound's elegant mechanism of inhibiting the ergosterol biosynthesis pathway remains a cornerstone of antifungal pharmacology. By specifically targeting lanosterol 14α-demethylase, it triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that effectively halts fungal proliferation. For researchers and drug developers, a thorough understanding of this mechanism, coupled with robust methodologies for its quantification, is essential. The protocols and insights provided in this guide serve as a foundational resource for evaluating existing agents, exploring novel chemical entities, and ultimately, advancing the fight against fungal diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 13. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. mdpi.com [mdpi.com]
- 19. Antifungal Susceptibility Testing this compound – Lab Test. [nrl.ae]
- 20. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. himedialabs.com [himedialabs.com]
- 22. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by this compound: Testosterone and methadone as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Mechanisms of resistance to azole antifungals. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 28. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 29. journals.asm.org [journals.asm.org]
- 30. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Ketoconazole's Anti-Androgenic Properties: A Technical Guide for Prostate Cancer Research
Abstract
This technical guide provides an in-depth exploration of the anti-androgenic properties of ketoconazole, a compound that has played a significant role in the treatment and biological understanding of prostate cancer. Initially developed as an antifungal agent, its potent inhibitory effects on steroidogenesis have been repurposed to target the androgen axis, a critical driver of prostate cancer progression. This document synthesizes the mechanistic underpinnings of this compound's action, offers a compendium of preclinical and clinical findings, and provides detailed experimental protocols for researchers and drug development professionals. The guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, fostering a deeper understanding of how to effectively investigate and leverage this compound's anti-androgenic effects in a research setting.
Introduction: The Androgen-Dependent Nature of Prostate Cancer
Prostate cancer is a disease intrinsically linked to androgen signaling. The androgen receptor (AR), a ligand-activated transcription factor, is the central mediator of prostate cell growth, differentiation, and survival. Androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus, where it regulates the expression of genes that drive cell proliferation and survival.
This fundamental dependence on androgens forms the basis of androgen deprivation therapy (ADT), a cornerstone of treatment for advanced prostate cancer. However, despite initial efficacy, most tumors eventually progress to a state of castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of serum testosterone. Research has revealed that CRPC is not truly androgen-independent but rather remains reliant on AR signaling, which can be reactivated through various mechanisms, including intratumoral androgen synthesis. This has led to the development of second-line hormonal therapies that target residual androgen production, with this compound being a historically important agent in this class.
Pharmacology and Mechanism of Action of this compound
This compound, an imidazole derivative, was initially developed as a broad-spectrum antifungal agent.[1] Its therapeutic application in oncology stems from its ability to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for steroid biosynthesis in both the testes and adrenal glands.[2]
Inhibition of Steroidogenesis
The primary anti-androgenic mechanism of this compound is the inhibition of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[3][4] CYP17A1 possesses dual enzymatic activities: 17α-hydroxylase and 17,20-lyase. This compound non-selectively inhibits both of these activities, effectively blocking the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and DHT.[5][6] In vitro studies have demonstrated that this compound inhibits both 17α-hydroxylase and 17,20-desmolase activities in testicular and adrenal tissues.[7][8]
dot graph "Steroidogenesis_Pathway_and_Ketoconazole_Inhibition" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Cholesterol [label="Cholesterol", fillcolor="#FFFFFF"]; Pregnenolone [label="Pregnenolone", fillcolor="#FFFFFF"]; Progesterone [label="Progesterone", fillcolor="#FFFFFF"]; _17OH_Preg [label="17-OH Pregnenolone", fillcolor="#FFFFFF"]; _17OH_Prog [label="17-OH Progesterone", fillcolor="#FFFFFF"]; DHEA [label="DHEA", fillcolor="#FFFFFF"]; Androstenedione [label="Androstenedione", fillcolor="#FFFFFF"]; Testosterone [label="Testosterone", fillcolor="#FFFFFF"]; DHT [label="Dihydrotestosterone (DHT)", fillcolor="#FBBC05", fontcolor="#202124"]; Androgen_Receptor [label="Androgen Receptor Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inhibition Node this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cholesterol -> Pregnenolone [label="CYP11A1"]; Pregnenolone -> Progesterone [label="3β-HSD"]; Pregnenolone -> _17OH_Preg [label="CYP17A1 (17α-hydroxylase)"]; _17OH_Preg -> DHEA [label="CYP17A1 (17,20-lyase)"]; Progesterone -> _17OH_Prog [label="CYP17A1 (17α-hydroxylase)"]; _17OH_Prog -> Androstenedione [label="CYP17A1 (17,20-lyase)"]; DHEA -> Androstenedione [label="3β-HSD"]; Androstenedione -> Testosterone [label="17β-HSD"]; Testosterone -> DHT [label="5α-reductase"]; DHT -> Androgen_Receptor;
// Inhibition Edges this compound -> _17OH_Preg [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> DHEA [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> _17OH_Prog [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Androstenedione [style=dashed, color="#EA4335", arrowhead=tee];
// Invisible edges for alignment {rank=same; Cholesterol; this compound} } Androgen synthesis pathway and sites of this compound inhibition.
Direct Cytotoxic Effects
Beyond its systemic anti-androgenic effects, preclinical studies have shown that this compound can exert direct cytotoxic effects on prostate cancer cells, including hormone-independent cell lines like PC-3 and DU-145.[3][9] Clonogenic assays have demonstrated that clinically achievable concentrations of this compound can significantly suppress tumor colony growth.[9] This suggests that this compound may have therapeutic benefits that are independent of its impact on androgen synthesis.
Interaction with the Androgen Receptor
There is also evidence to suggest that this compound can directly interact with the androgen receptor. In vitro binding assays have shown that this compound can competitively bind to the human androgen receptor, although the concentrations required for significant displacement of androgens are relatively high and may not be consistently achieved in vivo.[10][11]
Preclinical Evaluation of this compound
The anti-cancer properties of this compound in prostate cancer have been evaluated in various preclinical models. These studies are crucial for understanding the drug's efficacy, mechanism of action, and potential for combination therapies.
In Vitro Studies
-
Cell Viability and Proliferation Assays: this compound has been shown to inhibit the growth of various prostate cancer cell lines. Standard assays such as MTT, MTS, or colony formation assays can be used to quantify the dose-dependent effects of this compound on cell viability.[12][13]
-
CYP17A1 Inhibition Assays: The direct inhibitory effect of this compound on CYP17A1 can be assessed using enzymatic assays with microsomal preparations or in whole-cell systems.[14][15] The conversion of radiolabeled steroid precursors can be measured by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Androgen Receptor Binding Assays: Competitive binding assays using radiolabeled androgens (e.g., [3H]R1881) and prostate cancer cells or purified AR protein can be employed to determine the binding affinity of this compound to the androgen receptor.[11]
In Vivo Studies
-
Xenograft Models: The in vivo efficacy of this compound can be evaluated in xenograft models where human prostate cancer cells are implanted into immunodeficient mice.[16][17] Tumor growth can be monitored over time in response to this compound treatment, and endpoint analyses can include tumor weight, volume, and biomarker expression.
-
Steroid Profiling: A critical component of in vivo studies is the assessment of this compound's pharmacodynamic effects on steroid hormone levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying a panel of steroids in plasma, serum, or tumor tissue.[18][19]
Clinical Application and Efficacy
This compound, typically administered at high doses (e.g., 400 mg three times daily) with hydrocortisone to prevent adrenal insufficiency, has been used as a second-line hormonal therapy for CRPC for decades.[4][20]
Clinical Trial Data
Numerous clinical trials have evaluated the efficacy of this compound in CRPC. A meta-analysis of 23 studies involving 1315 patients showed that a this compound-containing regimen resulted in a greater than 50% reduction in prostate-specific antigen (PSA) levels in 48.6% of patients.[21] The median time to progression in various studies has ranged from 3 to 14 months.[22]
| Study/Analysis | Patient Population | This compound Dose | PSA Response Rate (>50% decline) | Median Time to Progression (months) | Reference |
| Meta-analysis (23 studies) | CRPC | 200-400 mg TID | 48.6% | - | [21] |
| Small et al. (1997) | CRPC post-flutamide withdrawal | 400 mg TID | 62.5% | 3.5 | [10] |
| Taplin et al. (2009) | Asymptomatic CRPC (with dutasteride) | 400 mg TID | 56% | 14.5 | [23] |
| Keizman et al. (2012) | mCRPC | 200-400 mg TID | 54% | 8 | [24] |
Toxicity and Side Effects
The use of high-dose this compound is associated with a range of toxicities, primarily gastrointestinal side effects such as nausea and vomiting.[20] Hepatotoxicity is a more serious but less common side effect that requires regular monitoring of liver function.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-androgenic properties of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of LNCaP prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is <0.1%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
dot graph "Cell_Viability_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Seed LNCaP cells in 96-well plate"]; Incubate_Attach [label="Incubate overnight for cell attachment"]; Prepare_Keto [label="Prepare serial dilutions of this compound"]; Treat_Cells [label="Treat cells with this compound or vehicle"]; Incubate_72h [label="Incubate for 72 hours"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate for 3-4 hours"]; Remove_Medium [label="Remove medium"]; Add_DMSO [label="Add DMSO to dissolve formazan"]; Read_Absorbance [label="Read absorbance at 490 nm"]; Analyze_Data [label="Analyze data and calculate cell viability"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Incubate_Attach; Incubate_Attach -> Prepare_Keto; Prepare_Keto -> Treat_Cells; Treat_Cells -> Incubate_72h; Incubate_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Remove_Medium; Remove_Medium -> Add_DMSO; Add_DMSO -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } Workflow for assessing cell viability with the MTT assay.
In Vivo Prostate Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous LNCaP xenograft model.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
LNCaP cells
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-2 x 10^6 LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., histology, biomarker analysis).
-
Blood samples can be collected for steroid profiling.
Steroid Profiling by LC-MS/MS
This protocol provides a general overview of the steps involved in quantifying steroid hormones from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal standards (deuterated steroids)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
Procedure:
-
Thaw plasma/serum samples on ice.
-
Spike samples with a mixture of internal standards.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the steroids using a suitable C18 column and a gradient of mobile phases (e.g., water and methanol with formic acid and ammonium formate).[19]
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Construct calibration curves using known concentrations of steroid standards to quantify the hormones in the samples.
Conclusion and Future Directions
This compound has been a valuable tool in the management of advanced prostate cancer, providing a proof-of-concept for the efficacy of targeting androgen synthesis in CRPC. While newer, more specific, and potent CYP17A1 inhibitors like abiraterone have largely supplanted this compound in clinical practice, its study continues to offer important insights into the mechanisms of androgen resistance. Future research could focus on identifying predictive biomarkers for response to CYP17A1 inhibitors, exploring novel combination therapies to overcome resistance, and further elucidating the direct, non-androgen-mediated cytotoxic effects of this compound and similar compounds. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to advancing our understanding of prostate cancer biology and developing more effective therapies.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. auajournals.org [auajournals.org]
- 4. The role of this compound in current prostate cancer care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a possible direct cytotoxic effect on prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound retains activity in advanced prostate cancer patients with progression despite flutamide withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound binds to the human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of this compound in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of Steroidogenic Enzymes by this compound in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of steroidogenic enzymes by this compound in rat ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. researchgate.net [researchgate.net]
- 18. Maintenance of Intratumoral Androgens in Metastatic Prostate Cancer: A Mechanism for Castration-Resistant Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound and liarozole in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Efficacy of this compound Containing Regimens in Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phase II Study of Androgen Synthesis Inhibition with this compound, Hydrocortisone, and Dutasteride in Asymptomatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ketoconazole Tolerance Mechanisms in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. The widespread use of azole antifungals, such as ketoconazole, has been met with the emergence of tolerance and resistance, complicating clinical management. This technical guide provides a comprehensive exploration of the core molecular mechanisms that underpin this compound tolerance in C. albicans. We will delve into the intricate interplay between alterations in the ergosterol biosynthesis pathway, the overexpression of multidrug efflux pumps, and the crucial role of cellular stress response pathways. This guide is designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical experimental frameworks to advance the study of antifungal resistance and the development of novel therapeutic strategies.
The Clinical Challenge of Candida albicans and the Role of this compound
Candida albicans is a leading cause of invasive fungal infections, which are associated with high mortality rates.[1] The azole class of antifungals, including this compound, has been a cornerstone of anti-Candida therapy.[2] These drugs are generally well-tolerated and effective; however, their fungistatic nature can lead to the development of tolerance, a phenomenon where a subpopulation of cells can grow slowly above the minimum inhibitory concentration (MIC).[3][4] This can contribute to persistent infections and treatment failure.[4]
This compound, an imidazole antifungal, primarily functions by inhibiting the cytochrome P450 enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[1] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[1]
Core Tolerance Mechanisms: A Multi-pronged Defense
C. albicans has evolved a sophisticated and multifactorial defense system to counteract the effects of this compound. These tolerance mechanisms are not mutually exclusive and often work in concert to promote survival in the presence of the drug. The three primary pillars of this compound tolerance are:
-
Alterations in the Ergosterol Biosynthesis Pathway: Modifications to the drug's target pathway to reduce its efficacy.
-
Overexpression of Efflux Pumps: Actively pumping the drug out of the cell to reduce its intracellular concentration.
-
Activation of Stress Response Pathways: Cellular signaling cascades that mitigate drug-induced damage and promote survival.
Strategic Modifications in the Ergosterol Biosynthesis Pathway
The most direct mechanism of tolerance involves changes within the ergosterol biosynthesis pathway itself. This can occur through several mechanisms:
-
Upregulation of ERG11: Increasing the expression of the gene encoding the drug target, lanosterol 14-α-demethylase, can effectively titrate out the inhibitory effect of this compound. This is a common mechanism of azole resistance.[7]
-
Mutations in ERG11: Point mutations in the ERG11 gene can lead to alterations in the amino acid sequence of the Erg11 protein. These changes can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[8]
-
Regulation by the Transcription Factor Upc2: The zinc cluster transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes, including ERG11.[9][10] In response to ergosterol depletion caused by this compound, Upc2 is activated and drives the increased expression of ERG genes as a compensatory mechanism.[9][11] Gain-of-function mutations in UPC2 can lead to constitutive overexpression of ERG11 and other ergosterol biosynthesis genes, resulting in azole resistance.[12]
Diagram: The Ergosterol Biosynthesis Pathway and this compound's Site of Action
Caption: this compound inhibits Erg11p, a key enzyme in the ergosterol biosynthesis pathway.
The Role of Efflux Pumps: A Cellular Bailout System
A primary defense mechanism against a wide range of xenobiotics, including antifungal drugs, is the active efflux of these compounds from the cell. In C. albicans, this is primarily mediated by two major families of transporter proteins: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.[13]
-
CDR1 and CDR2 (Candida Drug Resistance 1 and 2): These genes encode for ABC transporters that are well-characterized for their role in azole efflux.[14] Overexpression of CDR1 and CDR2 is a frequent cause of high-level azole resistance in clinical isolates.[15] Studies have shown that CDR1 is partially required for this compound tolerance.[5][16][17][18]
-
MDR1 (Multidrug Resistance 1): This gene encodes an MFS transporter that also contributes to azole resistance, although its substrate specificity may differ from that of the Cdr proteins.[7] While dispensable for this compound tolerance in some studies, its overexpression can contribute to a broader drug resistance phenotype.[5][16][17][18]
The expression of these efflux pump genes is tightly regulated by a network of transcription factors. For example, Tac1 is a key activator of CDR1 and CDR2 expression, while Mrr1 regulates MDR1 expression.[7][14]
Diagram: Efflux Pump-Mediated this compound Tolerance
Caption: Efflux pumps actively transport this compound out of the C. albicans cell.
Stress Response Pathways: Orchestrating Survival
Exposure to this compound induces significant cellular stress, primarily at the level of the cell membrane. C. albicans activates robust stress response pathways to mitigate this damage and promote survival.
-
The Hsp90 Chaperone Network: Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the folding and activation of a diverse array of client proteins, including key signaling molecules.[19] In C. albicans, Hsp90 is essential for tolerance to azoles.[20][21][22] It stabilizes its client proteins, allowing them to function under stressful conditions. Inhibition of Hsp90 function renders C. albicans hypersensitive to azoles.[19]
-
The Calcineurin Signaling Pathway: Calcineurin is a Ca²⁺/calmodulin-activated serine/threonine protein phosphatase that is a key client protein of Hsp90.[20][21] This pathway is crucial for maintaining cell wall integrity and responding to membrane stress.[23] Upon activation by cellular stress, calcineurin dephosphorylates the transcription factor Crz1, leading to its nuclear translocation and the activation of genes involved in stress adaptation.[24][25][26] The calcineurin pathway is essential for azole tolerance, and its inhibition acts synergistically with azoles.[23][27] While Crz1 is a downstream effector, it is only partially required for this compound tolerance, suggesting other calcineurin targets are also involved.[5][16][17][18]
Diagram: The Hsp90-Calcineurin Stress Response Pathway in this compound Tolerance
Caption: The Hsp90-calcineurin pathway is a key regulator of this compound tolerance.
The Fortress of Biofilms: A Community-Based Defense
C. albicans has the ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix.[1] Biofilms are notoriously resistant to antifungal agents, including this compound.[28][29][30] This heightened resistance is multifactorial and includes:
-
The Extracellular Matrix: The matrix, composed of polysaccharides (such as β-1,3-glucan), proteins, lipids, and extracellular DNA, can act as a physical barrier, limiting drug penetration to the cells within the biofilm.[1][28][30][31] It can also sequester antifungal drugs, preventing them from reaching their target.[31]
-
Altered Cellular Physiology: Cells within a biofilm exhibit a different physiological state compared to their planktonic (free-floating) counterparts. This can include slower growth rates and altered gene expression profiles, which can contribute to reduced drug susceptibility.
-
Efflux Pump Expression: The expression of efflux pump genes, such as CDR1 and MDR1, can be upregulated in biofilms, further contributing to drug resistance.[32]
Experimental Workflows for Studying this compound Tolerance
A thorough investigation of this compound tolerance in C. albicans requires a combination of phenotypic and molecular assays.
Antifungal Susceptibility Testing: The Broth Microdilution Method (CLSI M27-A3)
This is the reference method for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[33][34][35][36][37]
Protocol:
-
Prepare Inoculum:
-
Culture C. albicans on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Prepare Antifungal Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculate and Incubate:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of genes involved in this compound tolerance, such as ERG11, UPC2, CDR1, CDR2, and MDR1.[8][38][39]
Protocol:
-
RNA Extraction:
-
Culture C. albicans with and without sub-inhibitory concentrations of this compound.
-
Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
Perform qRT-PCR using gene-specific primers for the target genes and a reference gene (e.g., ACT1).
-
Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the this compound-treated samples compared to the untreated control using the ΔΔCt method.
-
Efflux Pump Activity Assay: Rhodamine 6G Efflux
This assay measures the activity of ABC transporters, such as Cdr1p and Cdr2p, which can efflux the fluorescent dye rhodamine 6G (R6G).[40][41][42][43][44]
Protocol:
-
Cell Preparation:
-
Grow C. albicans to the exponential phase.
-
Wash and resuspend the cells in a glucose-free buffer.
-
-
R6G Loading:
-
Incubate the cells with R6G to allow for its uptake.
-
-
Efflux Initiation:
-
Wash the cells to remove extracellular R6G and resuspend them in a buffer containing glucose to energize the efflux pumps.
-
-
Fluorescence Measurement:
-
At various time points, collect the supernatant and measure the fluorescence of the extruded R6G using a fluorometer.
-
Increased fluorescence in the supernatant indicates higher efflux pump activity.
-
Ergosterol Quantification: HPLC Analysis
This method allows for the direct measurement of ergosterol content in C. albicans cells.[2][3][4][45][46]
Protocol:
-
Lipid Extraction:
-
Culture C. albicans with varying concentrations of this compound.
-
Harvest the cells and saponify them with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with a solvent like n-heptane or petroleum ether.
-
-
HPLC Analysis:
-
Dry the lipid extract and resuspend it in a suitable solvent (e.g., methanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Detect ergosterol by its absorbance at 282 nm.
-
-
Quantification:
-
Quantify the ergosterol content by comparing the peak area to a standard curve of known ergosterol concentrations.
-
Data Presentation and Interpretation
Table 1: Representative MIC Values for this compound against C. albicans
| Strain | Genotype | This compound MIC (µg/mL) | Reference |
| Wild-Type | ERG11/ERG11 | 0.015 - 0.125 | [5] |
| ERG11 Overexpression | - | > 16 | [7] |
| UPC2 Gain-of-Function | - | 4 - 16 | [12] |
| cdr1Δ/cdr1Δ | cdr1Δ/cdr1Δ | ≤ 0.015 | [16] |
Conclusion and Future Directions
This compound tolerance in Candida albicans is a complex and multifaceted phenomenon driven by a combination of genetic, epigenetic, and physiological adaptations. A comprehensive understanding of these mechanisms is paramount for the development of effective strategies to combat antifungal resistance. Future research should focus on:
-
Elucidating the intricate regulatory networks that connect stress response pathways with the expression of tolerance-mediating genes.
-
Identifying novel drug targets within these tolerance pathways to develop adjuvants that can potentiate the efficacy of existing antifungals.
-
Developing rapid and accurate diagnostic tools to identify tolerant strains in clinical settings, enabling more personalized and effective treatment strategies.
By continuing to unravel the molecular intricacies of this compound tolerance, the scientific community can pave the way for a new era of antifungal therapies that can overcome the challenge of drug resistance and improve patient outcomes.
References
- 1. The Candida albicans Biofilm Matrix: Composition, Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for activation of fungal sterol receptor Upc2 and azole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Hsp90 Chaperone Network Modulates Candida Virulence Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]
- 21. Hsp90 governs echinocandin resistance in the pathogenic yeast Candida albicans via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Calcineurin Target, Crz1, Functions in Azole Tolerance but Is Not Required for Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The calcineurin target, Crz1, functions in azole tolerance but is not required for virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Scholars@Duke publication: The calcineurin target, Crz1, functions in azole tolerance but is not required for virulence of Candida albicans. [scholars.duke.edu]
- 27. Updating Insights into the Regulatory Mechanisms of Calcineurin-Activated Transcription Factor Crz1 in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biofilm matrix of Candida albicans and Candida tropicalis: chemical composition and role in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scilit.com [scilit.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Mitochondria Influence CDR1 Efflux Pump Activity, Hog1-Mediated Oxidative Stress Pathway, Iron Homeostasis, and Ergosterol Levels in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 33. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 34. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 35. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 36. webstore.ansi.org [webstore.ansi.org]
- 37. webstore.ansi.org [webstore.ansi.org]
- 38. tandfonline.com [tandfonline.com]
- 39. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. journals.asm.org [journals.asm.org]
- 41. Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism | PLOS One [journals.plos.org]
- 42. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
- 45. cmm.mazums.ac.ir [cmm.mazums.ac.ir]
- 46. waters.com [waters.com]
An In-depth Technical Guide to the Genetic Factors Influencing Ketoconazole Resistance in Fungi
This guide provides a comprehensive technical overview of the primary genetic mechanisms conferring resistance to the antifungal agent ketoconazole in pathogenic fungi, with a primary focus on the model organism Candida albicans. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal resistance and the development of novel therapeutic strategies.
Introduction
This compound, an azole antifungal agent, has long been a cornerstone in the treatment of fungal infections. Its mechanism of action involves the inhibition of lanosterol 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, ultimately inhibiting fungal growth and replication. However, the emergence of this compound resistance has become a significant clinical challenge, necessitating a deeper understanding of the underlying genetic determinants. This guide delineates the key molecular pathways and genetic alterations that empower fungi to evade the inhibitory effects of this compound.
The primary mechanisms of this compound resistance can be broadly categorized into three interconnected areas:
-
Alterations of the Drug Target: Modifications in the ERG11 gene or its expression levels that reduce the efficacy of this compound.
-
Overexpression of Efflux Pumps: Increased expulsion of the drug from the fungal cell, preventing it from reaching its target.
-
Transcriptional Dysregulation: Mutations in transcription factors that lead to the overexpression of genes involved in resistance.
This guide will delve into each of these mechanisms, providing not only the conceptual framework but also practical experimental methodologies for their investigation.
Alterations of the Drug Target: The Role of ERG11
The most direct mechanism of resistance to this compound involves changes related to its target, the Erg11 protein (Erg11p). These alterations can manifest as point mutations within the ERG11 gene or as an overexpression of the gene itself.
Point Mutations in ERG11
Point mutations in the ERG11 gene can lead to amino acid substitutions in the Erg11p enzyme. These substitutions can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[1][2] Several specific mutations in C. albicans ERG11 have been associated with azole resistance.
Table 1: Common Amino Acid Substitutions in C. albicans Erg11p and their Impact on Azole Susceptibility
| Amino Acid Substitution | Associated Fold Increase in Fluconazole MIC | Reference(s) |
| Y132F | ≥ 4-fold | [1][2] |
| K143R | ≥ 4-fold | [1] |
| F145L | ≥ 4-fold | [1] |
| S405F | ≥ 4-fold | [1] |
| G448E | ≥ 4-fold | [1] |
| G450E | ≥ 4-fold | [1] |
| G464S | ≥ 4-fold | [1] |
Note: While these data are for fluconazole, they are indicative of cross-resistance to other azoles like this compound.
Overexpression of ERG11
An increase in the quantity of the Erg11p target can also confer resistance. When ERG11 is overexpressed, the intracellular concentration of this compound may be insufficient to inhibit all enzyme molecules, allowing for continued ergosterol biosynthesis.[1][3] This overexpression is often a consequence of gain-of-function mutations in the transcription factor UPC2, which will be discussed in a later section.
The Role of Efflux Pumps in Drug Extrusion
Fungi possess a sophisticated network of membrane transporters that can actively extrude a wide range of xenobiotics, including antifungal drugs. The overexpression of these efflux pumps is a major contributor to multidrug resistance (MDR).[4][5] Two primary families of efflux pumps are implicated in this compound resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.
-
ABC Transporters: These primary active transporters utilize the energy from ATP hydrolysis to pump substrates across the cell membrane. In C. albicans, the most clinically significant ABC transporters associated with azole resistance are Cdr1p and Cdr2p, encoded by the CDR1 and CDR2 genes, respectively.[6][7]
-
MFS Transporters: These secondary active transporters utilize the proton motive force to drive substrate efflux. The primary MFS transporter involved in azole resistance in C. albicans is Mdr1p, encoded by the MDR1 gene.[8]
The constitutive overexpression of these efflux pump genes is a frequent observation in azole-resistant clinical isolates.[8][9]
Transcriptional Regulation of Resistance: The Master Switches
The expression of ERG11 and the genes encoding efflux pumps is tightly controlled by a network of transcription factors. Gain-of-function (GOF) mutations in these regulatory genes can lead to the constitutive overexpression of their targets, resulting in a drug-resistant phenotype.[10]
Upc2: The Regulator of Ergosterol Biosynthesis
UPC2 (Upstream Promoter of Cholesterol) is a zinc-cluster transcription factor that regulates the expression of genes in the ergosterol biosynthesis pathway, including ERG11.[11][12] Gain-of-function mutations in UPC2 are a frequent cause of ERG11 upregulation in azole-resistant clinical isolates of C. albicans.[7][13]
Table 2: Examples of Gain-of-Function Mutations in C. albicans Upc2p and their Effect
| Amino Acid Substitution | Consequence | Reference(s) |
| G648D | Constitutive upregulation of ERG11 and increased fluconazole resistance. | [11][12] |
| A643V | Increased ERG11 expression and decreased azole susceptibility. | [7] |
| G648S | Increased ERG11 expression and decreased azole susceptibility. | [7] |
| Y642F | Increased ERG11 expression and decreased azole susceptibility. | [7] |
Tac1: The Activator of CDR1 and CDR2
TAC1 (Transcriptional Activator of CDR genes) is a zinc-cluster transcription factor that controls the expression of the ABC transporter genes CDR1 and CDR2.[14][15] Hyperactive alleles of TAC1 containing gain-of-function mutations are responsible for the constitutive overexpression of these efflux pumps in many azole-resistant isolates.[6]
Mrr1: The Regulator of MDR1
MRR1 (Multidrug Resistance Regulator) is another zinc-cluster transcription factor that specifically controls the expression of the MFS transporter gene MDR1.[16][17] Gain-of-function mutations in MRR1 lead to the constitutive overexpression of MDR1 and subsequent resistance to azoles.[17]
Signaling Pathways in this compound Resistance
The development of this compound resistance is a complex process involving intricate signaling pathways that sense drug-induced stress and trigger adaptive transcriptional responses. The transcription factors Upc2, Tac1, and Mrr1 are central nodes in these pathways.
Caption: Overview of transcriptional pathways leading to this compound resistance.
Experimental Methodologies for Investigating this compound Resistance
A robust investigation of this compound resistance requires a combination of molecular and microbiological techniques. The following section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow
Caption: A typical workflow for investigating this compound resistance mechanisms.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 guidelines.[9][16][18][19][20]
-
Inoculum Preparation:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final drug concentrations should typically range from 0.015 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the working fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the mRNA levels of target genes.
-
RNA Extraction:
-
Grow the fungal isolates in a suitable liquid medium (e.g., YPD) with and without sub-inhibitory concentrations of this compound.
-
Harvest the cells in the mid-logarithmic phase of growth.
-
Extract total RNA using a commercial RNA extraction kit or a standard hot phenol-chloroform method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for the target genes (ERG11, CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1), and a suitable SYBR Green or probe-based master mix.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol 3: Construction of Gene Deletion Mutants using CRISPR-Cas9
This protocol provides a streamlined approach for creating homozygous gene knockouts in C. albicans.[8][21][22][23]
-
Design of Guide RNA (gRNA) and Repair Template:
-
Design a 20-bp gRNA sequence targeting the gene of interest, ensuring it is adjacent to a protospacer adjacent motif (PAM) sequence (NGG).
-
Design a repair template consisting of a selectable marker (e.g., SAT1) flanked by 80-100 bp homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame.
-
-
Assembly of CRISPR-Cas9 Components:
-
Amplify the Cas9 expression cassette from a suitable plasmid.
-
Synthesize the gRNA expression cassette, typically by overlap extension PCR.
-
Amplify the repair template with the homology arms.
-
-
Transformation:
-
Co-transform the Cas9 expression cassette, the gRNA expression cassette, and the repair template into competent C. albicans cells using the lithium acetate/polyethylene glycol (PEG) method.
-
-
Selection and Verification of Mutants:
-
Select for transformants on a medium containing the appropriate selection agent (e.g., nourseothricin for the SAT1 marker).
-
Verify the correct integration of the deletion cassette and the absence of the target gene by PCR using primers flanking the target locus and internal to the open reading frame.
-
Conclusion
The genetic basis of this compound resistance in fungi is a multifaceted and adaptable process. The interplay between alterations in the drug target, the overexpression of efflux pumps, and the dysregulation of transcriptional networks provides fungi with a robust arsenal to combat the effects of this important antifungal agent. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies to overcome the challenge of antifungal resistance. This includes the design of new drugs that are less susceptible to these resistance mechanisms, the development of efflux pump inhibitors, and the exploration of therapies that target the regulatory pathways of resistance.
References
- 1. Method for CRISPR/Cas9 Mutagenesis in Candida albicans. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: Clinical breakpoint table [eucast.org]
- 4. Heterologous Expression of Candida albicans Cell Wall-Associated Adhesins in Saccharomyces cerevisiae Reveals Differential Specificities in Adherence and Biofilm Formation and in Binding Oral Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Gain-of-Function Mutations in UPC2 Are a Frequent Cause of ERG11 Upregulation in Azole-Resistant Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Gain-of-function mutations in UPC2 are a frequent cause of ERG11 upregulation in azole-resistant clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TAC1, transcriptional activator of CDR genes, is a new transcription factor involved in the regulation of Candida albicans ABC transporters CDR1 and CDR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TAC1, Transcriptional Activator of CDR Genes, Is a New Transcription Factor Involved in the Regulation of Candida albicans ABC Transporters CDR1 and CDR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 17. Mutations in the multidrug resistance regulator MRR1, followed by loss of heterozygosity, are the main cause of MDR1 overexpression in fluconazole-resistant Candida albicans strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024 AST: Candida Reporting Tips | News | CLSI [clsi.org]
- 21. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR/Cas9 genome editing in Candida albicans [protocols.io]
- 23. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacodynamics of Ketoconazole Against Aspergillus
For: Researchers, scientists, and drug development professionals.
Preamble: The Antifungal-Pathogen Interface
Aspergillus, a ubiquitous filamentous fungus, represents a significant and growing threat to human health, particularly in immunocompromised individuals where it can cause life-threatening invasive aspergillosis.[1] The therapeutic arsenal against this pathogen is limited, making a profound understanding of the pharmacodynamics (PD)—the relationship between drug concentration and its observed effect—of existing antifungals not just an academic exercise, but a clinical necessity. Ketoconazole, an early imidazole antifungal, serves as a foundational model for understanding the azole class of drugs.[2][3] While newer triazoles are now frontline therapy, elucidating the core principles of this compound's interaction with Aspergillus provides invaluable insights into drug action, resistance, and the methodologies required to evaluate next-generation compounds. This guide offers a technical deep-dive into the molecular interactions, pharmacodynamic principles, and validated experimental systems that define the activity of this compound against Aspergillus.
Section 1: The Molecular Target: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for all azole antifungals, including this compound, is the disruption of the fungal cell membrane's structural integrity by inhibiting the synthesis of ergosterol, its principal sterol component.[2][4][5]
The Ergosterol Biosynthesis Pathway
Ergosterol is functionally analogous to cholesterol in mammalian cells, providing membrane fluidity, stability, and proper function of membrane-bound proteins. Its synthesis is a complex, multi-enzyme pathway. The critical, rate-limiting step targeted by azoles is the C14-demethylation of lanosterol.[4][6] This reaction is catalyzed by the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, encoded by the cyp51 genes.[4][5][6] In Aspergillus fumigatus, two homologous genes, cyp51A and cyp51B, have been identified, both contributing to ergosterol production.[7][8][9]
This compound's Inhibitory Action
This compound exerts its fungistatic effect by binding directly to the heme iron atom within the active site of the CYP51 enzyme.[4] This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol.[2][5][6] The consequences are twofold:
-
Ergosterol Depletion: The lack of ergosterol compromises the cell membrane's structural and functional integrity.[4][5]
-
Toxic Sterol Accumulation: The pathway blockage leads to the accumulation of toxic 14α-methylated sterol precursors (e.g., eburicol, obtusifoliol).[4][10] These aberrant sterols integrate into the membrane, further disrupting its architecture and the function of embedded enzymes, ultimately arresting fungal growth.[10]
Caption: this compound inhibits the CYP51-mediated demethylation of lanosterol.
Section 2: Quantifying the Interaction: In Vitro Pharmacodynamic Methodologies
To translate the molecular mechanism into a quantitative measure of antifungal activity, standardized in vitro susceptibility testing is paramount. The primary parameter derived from these assays is the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible fungal growth.[11]
Reference Broth Microdilution Method (CLSI M38 / EUCAST E.DEF 9.3)
The gold standards for determining the MIC of antifungal agents against filamentous fungi are the reference methods developed by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.3 document.[11][12][13][14] While minor technical differences exist (e.g., glucose concentration in media, final inoculum size), the core principles are harmonized to ensure inter-laboratory reproducibility.[15]
Causality Behind the Method: The choice of standardized components is critical for reproducibility. RPMI-1640 medium provides a consistent nutritional environment.[11] MOPS buffering maintains a stable pH, as pH shifts can alter drug activity. A standardized conidial inoculum ensures that the test begins with a consistent fungal burden, as a higher burden may require more drug for inhibition.[13][16] Incubation at 35°C provides optimal growth conditions for clinically relevant Aspergillus species.[11][17]
Detailed Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M38)
This protocol is a self-validating system when performed with appropriate quality control (QC) strains (e.g., A. flavus ATCC 204304, C. parapsilosis ATCC 22019) for which expected MIC ranges are established.[17]
Materials:
-
Aspergillus isolate, grown on Potato Dextrose Agar (PDA) for 5-7 days.
-
Sterile 0.85% saline with 0.05% Tween 20.
-
This compound powder and appropriate solvent (e.g., DMSO).
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS.
-
Sterile, 96-well U-bottom microtiter plates.
-
Spectrophotometer and hemacytometer.
Methodology:
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound. Serially dilute the drug in RPMI medium across a 96-well plate to achieve 2x the final desired concentrations (e.g., from 32 µg/mL to 0.06 µg/mL).
-
Rationale: Preparing 2x concentrations allows for a 1:1 dilution when the inoculum is added, achieving the target final concentrations.
-
-
Inoculum Preparation:
-
Harvest conidia from the PDA plate by gently flooding the surface with sterile saline-Tween 20 solution.
-
Adjust the conidial suspension to a concentration of 0.8–1.0 x 10⁵ CFU/mL using a spectrophotometer (target OD₅₃₀ of 0.09-0.11) and confirm with hemacytometer counts. This is the 2x inoculum.
-
Rationale: Tween 20 acts as a surfactant to disperse the hydrophobic conidia. Spectrophotometric standardization is a rapid method, but hemacytometer verification ensures accuracy.[18]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized 2x inoculum to each well of the drug-containing microtiter plate. This brings the final volume to 200 µL and the final inoculum to 0.4–0.5 x 10⁵ CFU/mL.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 46-50 hours.[17]
-
-
MIC Determination:
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Other Pharmacodynamic Measures
-
Minimum Fungicidal Concentration (MFC): Determined by sub-culturing from clear wells of an MIC plate onto drug-free agar. The MFC is the lowest concentration that results in no fungal growth, indicating a cidal rather than static effect.
-
Time-Kill Assays: These dynamic assays measure the rate of fungal killing over time at various drug concentrations (e.g., 1x, 4x, 16x MIC).[19][20] They provide crucial information on whether an agent's killing is concentration-dependent or time-dependent.[19]
Section 3: The Challenge of Resistance: Mechanisms in Aspergillus
The clinical efficacy of azoles is threatened by the emergence of resistance. For Aspergillus fumigatus, resistance mechanisms are well-characterized and primarily involve modifications to the drug target or reductions in intracellular drug concentration.[7]
Target Site Modification (cyp51A)
This is the most prevalent mechanism of azole resistance in A. fumigatus.[7][21][22] It involves alterations in the cyp51A gene that reduce the binding affinity of this compound to the lanosterol 14α-demethylase enzyme.[7][23]
-
Point Mutations: Single amino acid substitutions within the cyp51A gene (e.g., at codons G54, M220, L98) can sterically hinder the docking of the azole molecule to the enzyme's active site.[22][23][24]
-
Tandem Repeats in the Promoter Region: The insertion of tandem repeat sequences (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene leads to its overexpression.[7][23] The resulting increase in the quantity of CYP51A enzyme requires a higher intracellular concentration of this compound to achieve an inhibitory effect.[25] Often, these tandem repeats are found in combination with point mutations (e.g., TR₃₄/L98H), conferring high-level resistance.[24][25]
Reduced Intracellular Drug Concentration
Aspergillus can limit the amount of this compound reaching its target via ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[25][26] These membrane proteins function as efflux pumps, actively extruding the drug from the fungal cell.[26][27][28][29] Overexpression of genes encoding these transporters (e.g., AfuMDR4, mdrA) can lead to clinically significant azole resistance.[25][27][29]
Caption: Key mechanisms of azole resistance in Aspergillus fumigatus.
Section 4: Data Interpretation and In Vivo Relevance
Interpreting MIC Data
MIC values are interpreted using Epidemiological Cutoff Values (ECVs) established by bodies like CLSI and EUCAST.[30][31] An ECV defines the upper limit of the wild-type MIC distribution for a given species-drug combination.[30] An isolate with an MIC above the ECV is considered non-wild-type, suggesting the presence of a resistance mechanism.
Table 1: Example MIC Data for this compound against Aspergillus spp.
| Isolate ID | Species | MIC (µg/mL) | Interpretation (Example ECV = 2 µg/mL) | Putative Mechanism |
|---|---|---|---|---|
| AF-001 | A. fumigatus | 0.5 | Wild-Type (Susceptible) | None |
| AF-002 | A. fumigatus | 1.0 | Wild-Type (Susceptible) | None |
| AF-003 | A. fumigatus | >16.0 | Non-Wild-Type (Resistant) | cyp51A mutation (e.g., TR₃₄/L98H) |
| A.terreus-01 | A. terreus | 2.0 | Wild-Type (Susceptible) | None |
Bridging to In Vivo Models
While in vitro MICs are crucial, they do not fully predict clinical outcomes. Animal models, typically murine models of invasive pulmonary aspergillosis, are essential for studying pharmacokinetics (PK) and integrating them with pharmacodynamics (PK/PD).[1][32][33][34] In these models, researchers administer the drug using different dosing strategies to determine which PK/PD index (e.g., Cmax/MIC, AUC/MIC, or %Time>MIC) best correlates with fungal clearance from the lungs.[32][33][34] For azoles, the AUC/MIC ratio is often the most predictive parameter of efficacy. These studies are vital for optimizing dosing regimens to maximize therapeutic success and minimize the selection of resistant strains.
Conclusion: A Synthesized View of this compound Pharmacodynamics
The pharmacodynamic profile of this compound against Aspergillus is a multi-faceted interplay between the drug, the pathogen's molecular machinery, and the host environment. Its fungistatic activity is rooted in the precise inhibition of CYP51, a mechanism that can be quantified through standardized in vitro assays like broth microdilution. However, the clinical utility of this interaction is constantly challenged by the fungus's ability to evolve resistance through target site modification and drug efflux. A comprehensive understanding, derived from robust in vitro testing and validated in vivo models, is therefore essential for any researcher in the field of antifungal development. The principles elucidated through the study of this compound continue to inform our strategies for combating invasive aspergillosis and guide the development of more potent and resilient antifungal therapies.
References
- 1. Animal models of invasive aspergillosis for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Expression, purification, and characterization of Aspergillus fumigatus sterol 14-alpha demethylase (CYP51) isoenzymes A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Two Different 14-α Sterol Demethylase-Related Genes (cyp51A and cyp51B) in Aspergillus fumigatus and Other Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medicallabnotes.com [medicallabnotes.com]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. scribd.com [scribd.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 22. Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, Voriconazole, or Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cyp51A Mutations, Extrolite Profiles, and Antifungal Susceptibility in Clinical and Environmental Isolates of the Aspergillus viridinutans Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Comparative analysis of the biological characteristics and mechanisms of azole resistance of clinical Aspergillus fumigatus strains [frontiersin.org]
- 26. Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. Azole resistance of Aspergillus fumigatus biofilms is partly associated with efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Wild-type MIC distributions and epidemiological cutoff values for the triazoles and six Aspergillus spp. for the CLSI broth microdilution method (M38-A2 document) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. EUCAST: Clinical breakpoint table [eucast.org]
- 32. academic.oup.com [academic.oup.com]
- 33. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 34. journals.asm.org [journals.asm.org]
A Technical Guide to the Structure-Activity Relationship of Ketoconazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole, a pioneering imidazole antifungal agent, marked a significant milestone in the treatment of systemic fungal infections upon its introduction.[1][2][3] Its broad-spectrum activity stems from the targeted inhibition of a crucial fungal enzyme, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[2][4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6] By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to growth inhibition and cell death.[1][5][6]
Despite its efficacy, the clinical utility of oral this compound has been significantly curtailed due to safety concerns, including hepatotoxicity and potent inhibition of human cytochrome P450 enzymes, particularly CYP3A4.[6][7] This latter effect leads to a high potential for drug-drug interactions.[7][8] These limitations spurred extensive Structure-Activity Relationship (SAR) studies aimed at understanding the molecular features responsible for both its antifungal potency and its off-target effects. The insights gleaned from this compound's SAR have been instrumental in the rational design of subsequent generations of azole antifungals with improved selectivity and safety profiles.[9] This guide provides an in-depth analysis of the this compound scaffold, dissecting the roles of its key structural components in driving biological activity.
The this compound Scaffold: A Structural Breakdown
The chemical architecture of this compound is comprised of four key moieties, each playing a distinct role in its pharmacodynamic and pharmacokinetic profile. Understanding the contribution of each segment is fundamental to appreciating its SAR.
-
Imidazole Ring: This is the cornerstone of the azole antifungal class. The basic nitrogen atom (N3) of the imidazole ring is the key pharmacophoric element responsible for the primary mechanism of action.[10]
-
Dioxolane Ring: This five-membered ring, with its two chiral centers, provides a rigid scaffold that correctly orients the imidazole and the dichlorophenyl groups for optimal interaction with the target enzyme.
-
Dichlorophenyl Group: This lipophilic group contributes significantly to the binding affinity within the hydrophobic active site of the CYP51 enzyme.[10] Halogen substitutions are known to increase lipophilicity and enhance membrane penetration.[10]
-
Piperazine-Acyl Moiety: This extended side chain occupies a large portion of the enzyme's access channel. Modifications in this region have profound effects on potency, spectrum of activity, and, critically, selectivity against human P450 enzymes.[11]
Caption: Core chemical scaffold of this compound with key functional moieties highlighted.
The Antifungal Pharmacophore: Mechanism of CYP51 Inhibition
The antifungal activity of this compound is a direct result of its high-affinity interaction with fungal lanosterol 14α-demethylase (CYP51). The SAR for this on-target activity is well-defined:
-
Heme Coordination: The unsubstituted N3 nitrogen of the imidazole ring acts as a Lewis base, coordinating tightly to the ferric (Fe³⁺) ion of the heme prosthetic group in the active site of CYP51.[10][12] This binding event competitively inhibits the natural substrate, lanosterol, from accessing the catalytic center.[13]
-
Hydrophobic Interactions: The dichlorophenyl ring fits into a hydrophobic pocket within the active site, forming favorable van der Waals interactions with nonpolar amino acid residues.[13][14] The presence and position of the chlorine atoms enhance this binding affinity.[10]
-
Scaffold Rigidity: The cis-(2S,4R) stereochemistry of the dioxolane ring is crucial for positioning the imidazole and dichlorophenyl groups in the correct spatial orientation for optimal binding.[3][7]
These interactions effectively block the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol.[4] This disruption of the fungal cell membrane's composition and function ultimately inhibits fungal growth.[6]
Caption: Mechanism of this compound's antifungal action via CYP51 inhibition.
The "Toxicity-phore": Basis for Off-Target Effects
The clinical downfall of systemic this compound is its lack of selectivity, particularly its potent inhibition of human cytochrome P450 enzymes. The SAR for this toxicity is largely attributed to the same features responsible for its antifungal activity, but applied to mammalian enzymes.
-
CYP3A4 Inhibition: this compound is a potent inhibitor of CYP3A4, the most abundant human drug-metabolizing enzyme.[6] The mechanism is a mixed competitive-noncompetitive process.[15] The imidazole nitrogen coordinates to the CYP3A4 heme iron, while the bulky piperazine-acyl tail interacts with the large, malleable active site of the enzyme.[16] This promiscuous binding is a key driver of drug-drug interactions.[8][17] Studies have shown that both cis-enantiomers of this compound inhibit CYP3A4, though with differing potencies.[8][17]
-
Inhibition of Steroidogenesis: this compound also inhibits human P450 enzymes involved in steroid synthesis (e.g., CYP17A1, CYP11A1), leading to dose-dependent adrenal insufficiency and other endocrine effects. This is again mediated by the imidazole-heme interaction.
The key SAR insight is that the broad lipophilic character of the piperazine-acyl side chain, while contributing to antifungal potency, also facilitates binding to the active sites of various human P450s. This realization drove the design of newer azoles, where this moiety was replaced with more selective groups to reduce interactions with human enzymes.
Key SAR Studies and Modifications
Numerous studies have explored modifications of the this compound scaffold to improve its therapeutic index. These efforts have provided critical insights into the SAR of the entire azole class.
| Structural Modification | Observation | Rationale / Implication | Reference |
| Replacement of Imidazole with Triazole | Generally increases selectivity for fungal CYP51 over mammalian P450s. | The triazole ring has a different electronic profile and offers an additional nitrogen atom for potential interactions, leading to a more specific fit in the fungal enzyme. This is a foundational concept for second-generation azoles like fluconazole and itraconazole. | [10] |
| Modification of the N-acyl group on the Piperazine Ring | Replacing the acetyl group with small, linear sulfonamides maintained or slightly improved antifungal activity against C. albicans and C. glabrata. | Demonstrates that the acetyl group is not essential for antifungal activity and can be replaced with other functionalities to potentially modulate physicochemical properties or toxicity. | [7] |
| Introduction of bulky, lipophilic side chains | Adding larger, more complex side chains off the piperazine ring (as in itraconazole and posaconazole) can broaden the antifungal spectrum. | These extended side chains can form additional interactions within the larger active sites of CYP51 enzymes from different fungal species. | [10] |
| Condensation at the Acetyl Group | Synthesis of this compound thiosemicarbazone analogues (modifying the acetyl ketone) produced compounds with potent antifungal activity, particularly halogenated derivatives. | This suggests the ketone is a viable point for modification to create new derivatives with potentially improved properties. | [18] |
| Combining with Arylsulfonamides | Attaching primary arylsulfonamides to the distal piperazine nitrogen resulted in compounds with comparable MICs to this compound against Malassezia species. | This hybrid approach aims to create dual-target inhibitors or improve the safety profile. | [11][19] |
Methodologies in this compound SAR Studies
A systematic approach is required to evaluate the impact of structural modifications. The general workflow involves synthesis, in vitro evaluation, and analysis.
Caption: A typical iterative workflow for Structure-Activity Relationship (SAR) studies.
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, is a standard method for assessing the in vitro antifungal potency of this compound analogs.[7][20]
Objective: To determine the lowest concentration of a compound that prevents visible growth of a fungal strain.
Materials:
-
Test compounds (this compound analogs) and reference compound (this compound).
-
Fungal strains (e.g., Candida albicans, Candida glabrata).
-
Sterile 96-well flat-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[20][21]
-
Spectrophotometer or plate reader.
-
Hemocytometer.
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on a suitable agar plate for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Prepare a working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL in the assay plate.[7]
-
Drug Dilution: a. Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform two-fold serial dilutions of the compounds in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.[22] c. Include a growth control well (inoculum, no drug) and a sterility control well (medium only).
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL. b. Incubate the plates at 35°C for 24-48 hours.[18]
-
Endpoint Determination: a. The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[22] b. This can be assessed visually or by reading the optical density (OD) at a suitable wavelength (e.g., 530 nm) with a microplate reader.[21]
Experimental Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)
This protocol outlines a common method to assess the inhibitory potential of this compound analogs against key human CYP isoforms like CYP3A4, a critical step for evaluating selectivity and drug-drug interaction potential.[23][24]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific CYP enzyme.
Materials:
-
Test compounds (this compound analogs) and reference inhibitor (e.g., this compound for CYP3A4).
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.[25]
-
NADPH regenerating system (cofactor).
-
CYP-specific probe substrates (e.g., midazolam or testosterone for CYP3A4).[15]
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol with an internal standard (for reaction termination and protein precipitation).
-
LC-MS/MS system for metabolite quantification.[23]
Procedure:
-
Incubation Preparation: a. Prepare serial dilutions of the test compounds in buffer. b. In a microcentrifuge tube or 96-well plate, add buffer, HLM (or recombinant enzyme), and the test compound at various concentrations. c. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: a. Add the CYP-specific probe substrate to the mixture. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Reaction Termination: a. After a fixed incubation time (e.g., 10-15 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. b. Centrifuge the samples to pellet the precipitated protein.
-
Analysis: a. Transfer the supernatant to a new plate or vials for analysis. b. Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[25][26]
-
Data Calculation: a. Calculate the percent inhibition of metabolite formation at each test concentration relative to a vehicle control (no inhibitor). b. Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.[23][26]
Conclusion and Future Directions
The extensive SAR studies on this compound have been a cornerstone of modern antifungal drug design. They have illuminated the precise molecular features required for potent inhibition of fungal CYP51 while simultaneously revealing the structural liabilities that lead to poor selectivity and off-target toxicity. The key takeaway has been the need to dissociate the broad-spectrum antifungal pharmacophore from the "toxicity-phore." The evolution from the imidazole this compound to the more selective triazoles like itraconazole and voriconazole is a direct result of applying these SAR principles, primarily through modification of the N-acyl piperazine side chain to reduce affinity for human P450 enzymes.
Future research continues to build on this foundation. Efforts are focused on designing novel azole scaffolds that can overcome emerging resistance mechanisms, such as point mutations in the ERG11 gene (which codes for CYP51). Furthermore, the development of dual-target inhibitors, such as compounds that inhibit both fungal CYP51 and other essential fungal processes, represents a promising strategy to enhance efficacy and combat resistance.[27] The legacy of this compound serves as a powerful case study in medicinal chemistry, demonstrating how a thorough understanding of structure-activity relationships can transform a flawed but effective lead compound into safer, more effective medicines.
References
- 1. The mechanism of action of the new antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ijnrd.org [ijnrd.org]
- 7. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]
- 8. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Design and Synthesis of this compound Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced conformational changes in the active site of cytochrome P450eryF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 26. enamine.net [enamine.net]
- 27. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]
The First Orally Active Azole: A Technical History of Ketoconazole's Discovery and Scientific Impact
Authored for Drug Development Professionals, Researchers, and Scientists
Preamble: The Imperative for a New Antifungal Paradigm
Prior to the late 1970s, the clinical arsenal against systemic fungal infections was distressingly limited and fraught with peril. The therapeutic landscape was dominated by polyenes, primarily Amphotericin B, a potent fungicidal agent discovered in 1955.[1] While effective, its utility was severely hampered by significant toxicities, including infusion-related reactions and dose-limiting nephrotoxicity.[1][2][3] Administered exclusively via intravenous infusion, Amphotericin B demanded rigorous patient monitoring and often resulted in a challenging trade-off between efficacy and safety. The other available agent, flucytosine, was limited by a narrow spectrum of activity and the rapid development of resistance. This clinical reality created an urgent, unmet need: a broad-spectrum antifungal agent that was not only effective but could be administered orally, offering a less toxic and more accessible treatment modality for a growing number of fungal diseases.
The Janssen Breakthrough: Rational Design and Synthesis
The quest for this new agent culminated in 1976 at Janssen Pharmaceutica in Beerse, Belgium.[4][5] A team led by J. Heeres, L. J. J. Backx, J. H. Mostmans, and J. Van Cutsem was engaged in the systematic exploration of N-substituted imidazole derivatives.[1][4][5][6] Building on the established, albeit topical, antifungal activity of earlier imidazoles like miconazole, the team focused on structural modifications to enhance oral bioavailability and systemic activity.
Their work, detailed in their seminal 1979 publication in the Journal of Medicinal Chemistry, describes the rational synthesis of a novel dioxolane imidazole derivative.[4][5][7] This compound, cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine, was designated ketoconazole (Code No. R 41,400).[4] The synthesis was a multi-step process designed to construct the complex molecule with the correct stereochemistry, which was crucial for its biological activity.
Visualizing the Synthesis Pathway
The general synthetic route developed by Heeres et al. involved the careful assembly of the key structural components: the dichlorophenyl-imidazole dioxolane core and the acetyl-phenylpiperazine moiety.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimycotic imidazoles. part 4. Synthesis and antifungal activity of this compound, a new potent orally active broad-spectrum antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Heeres, J., Backx, L.J.J., Mostmans, J.H. and Van Cutsem, J. (1979) Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of this compound, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22, 1003-1005. - References - Scientific Research Publishing [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction: The Rationale for Innovating Beyond Ketoconazole
An Application Note and Protocol for the High-Yield Synthesis of Ketoconazole Derivatives
This compound stands as a cornerstone in the armamentarium of antifungal agents, primarily by disrupting the synthesis of ergosterol, an indispensable component of fungal cell membranes.[1] Its mechanism of action hinges on the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1] By arresting this pathway, this compound compromises the integrity of the fungal cell membrane, leading to cell death.[1]
The molecular architecture of this compound, featuring an imidazole ring, a dichlorophenyl group, and a piperazine moiety connected via dioxolane and ether linkages, is pivotal to its antifungal activity.[3] However, the quest for enhanced therapeutic profiles—including improved efficacy against resistant strains, reduced off-target effects, and novel mechanisms of action—necessitates the exploration of its chemical space through the synthesis of derivatives.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the high-yield synthesis of this compound derivatives. We will delve into the strategic modification of the this compound scaffold, offering field-proven insights and step-by-step protocols to empower the generation of novel antifungal candidates.
Core Synthetic Strategy: Leveraging the Piperazine Moiety for Derivatization
A highly effective and modular approach to generating a library of this compound derivatives is through the chemical modification of the distal nitrogen atom of the piperazine ring.[4][6] This strategy involves a two-step process: the deacetylation of commercially available this compound to expose a reactive secondary amine, followed by the coupling of this intermediate with a diverse range of electrophilic partners.
Workflow for this compound Derivative Synthesis
The overall workflow for this synthetic approach is depicted below, outlining the key stages from the starting material to the final, characterized compounds.
Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and characterization of this compound derivatives.
Experimental Protocols
Protocol 1: High-Yield Deacetylation of this compound
Causality: The acetyl group on the distal piperazine nitrogen of this compound serves as a protecting group. Its removal under basic conditions is a crucial first step to unmask a nucleophilic secondary amine, which can then be functionalized.[4] A high yield in this step is critical for the overall efficiency of the derivative synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Potassium Hydroxide (KOH) | ACS Grade | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
| Rotary Evaporator | - | Standard Laboratory Equipment |
| Magnetic Stirrer and Stir Bar | - | Standard Laboratory Equipment |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of this compound).
-
Addition of Base: To the stirred solution, add potassium hydroxide (5.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deacetylation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 95:5 DCM:MeOH). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and water. Stir vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deacetylated this compound intermediate as a solid. This intermediate is often of sufficient purity for the next step. A 91% yield has been reported for this reaction on a multigram scale.[4]
-
Protocol 2: General Protocol for N-Functionalization of Deacetylated this compound
Causality: With the reactive secondary amine of the piperazine ring exposed, a wide array of derivatives can be synthesized through standard nucleophilic substitution or addition reactions. The choice of solvent and base is critical to facilitate the desired reaction and neutralize any acidic byproducts.
Illustrative Reaction Scheme:
Caption: General reaction for the N-functionalization of the deacetylated this compound intermediate.
Materials and Reagents:
| Reagent/Material | Grade |
| Deacetylated this compound | As prepared in Protocol 1 |
| Electrophile (e.g., arylsulfonyl chloride, isocyanate, alkyl halide) | ≥98% |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Anhydrous |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Anhydrous |
General Procedure for N-Arylsulfonylation (Example):
-
Reaction Setup: Dissolve the deacetylated this compound intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Electrophile: Slowly add the desired arylsulfonyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Table of Example Derivatives and Conditions:
| Derivative Type | Electrophile | Base | Solvent |
| Arylsulfonamide | Arylsulfonyl Chloride | Et₃N | DCM |
| Urea | Phenyl Carbamate | - | DMF |
| Thiourea | Isothiocyanate | - | DCM |
| N-Alkyl | Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile |
De Novo Synthesis of the this compound Core
For modifications to other parts of the this compound scaffold, a de novo synthesis is required. This multi-step process typically involves the synthesis of key intermediates, such as a substituted dioxolane and a functionalized piperazine, followed by their coupling.[3] A patented method describes the condensation of cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate with [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester.[7][8]
High-Level De Novo Synthesis Pathway:
Caption: A simplified diagram illustrating the de novo synthesis strategy for the this compound core structure from key intermediates.
Purification and Characterization Protocols
Protocol 3: Purification by Column Chromatography
Causality: The crude products from the synthesis often contain unreacted starting materials, reagents, and byproducts. Silica gel column chromatography is a standard and effective method for purifying these compounds to a high degree (≥96%).[4]
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica gel, then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.[4]
Protocol 4: Characterization
Causality: To confirm the identity, structure, and purity of the synthesized derivatives, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the final compounds, confirming the addition of the new functional group and the integrity of the this compound scaffold.[4]
-
Mass Spectrometry (MS): This technique is critical for confirming the molecular weight of the synthesized derivative.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.[9][10]
Conclusion
The synthetic strategies outlined in this application note provide a robust and high-yield pathway for the generation of novel this compound derivatives. By leveraging the nucleophilicity of the piperazine ring, a diverse library of compounds can be efficiently synthesized and evaluated for their antifungal properties. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers in the field of antifungal drug discovery.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and Synthesis of this compound Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of this compound Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101665490A - Method for preparing this compound derivatives - Google Patents [patents.google.com]
- 8. CN101665490B - Method for preparing this compound derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholars.direct [scholars.direct]
Application Notes and Protocols: Ketoconazole in Vitro Cell Culture Assay for Antifungal Screening
<
Introduction: The Rationale for In Vitro Antifungal Susceptibility Testing
The landscape of fungal infections is continually evolving, with the emergence of new opportunistic pathogens and the rise of antifungal resistance posing significant challenges to global health.[1][2] In this context, robust and reproducible in vitro antifungal susceptibility testing (AFST) is not merely a research tool but a cornerstone of effective therapeutic strategy and drug development.[3][4] It provides a critical measure of a fungal isolate's response to an antifungal agent, guiding clinical decisions and informing epidemiological surveillance.[5][6]
Ketoconazole, a pioneering imidazole antifungal agent, serves as a valuable compound for in vitro screening assays.[1] Its well-characterized mechanism of action, broad-spectrum activity, and the availability of standardized testing methodologies make it an ideal reference compound for evaluating novel antifungal candidates and for understanding the mechanisms of fungal resistance.[2][7][8]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in in vitro cell culture-based assays for antifungal screening. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific reasoning behind them to ensure the generation of reliable and meaningful data.
The Science of this compound: Mechanism of Action
This compound exerts its antifungal effect by targeting the integrity of the fungal cell membrane.[1][9] Specifically, it inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[8][] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7] By disrupting ergosterol synthesis, this compound compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[9][] This targeted mechanism provides a selective toxicity for fungi.[7]
Caption: Key steps of the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). T[11]he use of DMSO is necessary due to the poor water solubility of this compound.
-
[12]2. Preparation of this compound Dilutions:
- Perform a serial twofold dilution of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL. [11][13] * Causality: This concentration range is chosen to encompass the typical MIC values for susceptible and resistant fungal strains, allowing for a clear determination of the inhibitory concentration.
[13]3. Preparation of Fungal Inoculum:
- Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
- Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells. [14] * Expertise Insight: The inoculum density is a critical parameter. A higher inoculum can lead to falsely elevated MIC values, while a lower inoculum may result in insufficient growth for accurate reading.
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (fungus in medium without this compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24 to 48 hours.
-
[14]5. MIC Determination:
- Visually inspect the plate for fungal growth (indicated by turbidity).
- The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. [5][15] * Trustworthiness: The inclusion of a quality control strain with a known MIC range for this compound is essential for validating the accuracy of the assay.
Protocol 2: Cytotoxicity Assay in Mammalian Cell Lines
It is crucial to assess the potential toxicity of antifungal compounds to host cells to determine their therapeutic index. T[16]his protocol describes a basic cytotoxicity assay using a mammalian cell line.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HepG2 for liver toxicity, or NIH 3T3). *[17][18] Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: As prepared in Protocol 1.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., MTS, resazurin). *[16] Equipment: 96-well flat-bottom microtiter plates, CO2 incubator (37°C, 5% CO2), plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the mammalian cells to approximately 80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in the CO2 incubator.
-
[17]2. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
- Incubate the plate for 24 to 48 hours.
[19]3. Viability Assessment:
- Add the MTT reagent to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
- Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
[20]### Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and structured format.
Table 1: Example MIC and IC50 Data for this compound
| Fungal Strain | This compound MIC (µg/mL) | Mammalian Cell Line | This compound IC50 (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | HepG2 | >16 |
| Clinical Isolate 1 | 0.5 | HepG2 | >16 |
| Clinical Isolate 2 (Resistant) | 16 | HepG2 | >16 |
Interpretation:
-
A low MIC value indicates high antifungal activity.
-
A high IC50 value in a mammalian cell line suggests low cytotoxicity.
-
The selectivity index (SI), calculated as IC50 / MIC, is a useful parameter for evaluating the therapeutic potential of a compound. A higher SI is desirable.
Troubleshooting and Considerations
-
Trailing Growth: Some fungal strains may exhibit "trailing," which is reduced but persistent growth at concentrations above the MIC. This can make visual interpretation difficult. Spectrophotometric reading can provide a more objective endpoint. *[15] Solubility Issues: Poor solubility of test compounds can lead to inaccurate results. Ensure complete dissolution in the stock solution and be aware of potential precipitation in the aqueous culture medium.
-
Mechanisms of Resistance: Fungi can develop resistance to this compound through various mechanisms, including alterations in the target enzyme, increased drug efflux, and changes in the ergosterol biosynthesis pathway. U[2][21][22]nderstanding these mechanisms is crucial for interpreting resistance patterns.
Conclusion
The in vitro cell culture assay using this compound as a reference compound is a powerful and essential tool in antifungal screening and research. By following standardized protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to advance the development of new and effective antifungal therapies. The methodologies described in this guide provide a solid foundation for conducting these assays with scientific integrity and confidence.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. ovid.com [ovid.com]
- 7. The mechanism of action of the new antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
LC-MS/MS method for quantifying Ketoconazole in plasma
An Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ketoconazole in Human Plasma
Authored by a Senior Application Scientist
This document provides a detailed, field-tested protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, clinical scientists, and professionals in drug development who require a reliable, sensitive, and specific assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction: The Clinical and Pharmacokinetic Significance of this compound
This compound is a broad-spectrum antifungal agent belonging to the azole class. It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, a critical pathway for the metabolism of numerous drugs. This inhibitory action makes this compound an invaluable tool in clinical drug-drug interaction (DDI) studies, where it is often used as a "worst-case" inhibitor to assess the potential for a new chemical entity to be affected by co-administered medications. Given its dual role as a therapeutic agent and a metabolic inhibitor, a robust and accurate analytical method to quantify its concentration in plasma is paramount for both clinical efficacy and research integrity.
This application note details a complete workflow, from sample preparation to method validation, designed to deliver high-quality data that meets stringent regulatory expectations.
Principle of the Method
The method employs a simple protein precipitation technique for sample cleanup, followed by chromatographic separation using a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), such as this compound-d3, is used to ensure accuracy and precision by correcting for variability during sample processing and analysis.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| This compound (≥98% purity) | Sigma-Aldrich | Analytical Standard |
| This compound-d3 (Internal Standard) | Toronto Research Chemicals | Analytical Standard |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Thermo Scientific | Optima™ LC/MS Grade |
| Water, Ultrapure | Millipore Milli-Q® System | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | BioIVT | Research Grade |
Instrumentation and Analytical Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
| LC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible gradients at high pressures. |
| Column | Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm) | Core-shell technology offers high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient Elution | See Table Below | A gradient is necessary to elute this compound with a good peak shape and to ensure that late-eluting interferences are washed from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and sensitivity. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
Table 3.1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 30 |
| 0.50 | 30 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 30 |
| 5.00 | 30 |
Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| Mass Spectrometer | Sciex API 5500 or equivalent | A sensitive and robust platform for quantitative analysis. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is well-suited for polar, ionizable molecules like this compound. |
| Polarity | Positive | This compound contains basic nitrogen atoms that are readily protonated. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas for efficient droplet formation. |
| Ion Source Gas 2 | 55 psi | Heater gas to aid in desolvation. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Temperature | 550 °C | Optimizes the desolvation process for enhanced signal. |
| IonSpray Voltage | 5500 V | The high voltage applied to the ESI needle to generate charged droplets. |
| MRM Transitions | See Table Below | Specific precursor-to-product ion transitions provide high selectivity. |
Table 3.2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | 531.1 | 489.2 | 100 V | 35 eV |
| this compound-d3 (IS) | 534.1 | 492.2 | 100 V | 35 eV |
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations. A typical calibration range is 1-2000 ng/mL. QC samples are prepared independently at low, medium, and high concentrations.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma matrix, which can interfere with the analysis and foul the LC-MS system.
Caption: Protein precipitation workflow for plasma samples.
Detailed Steps:
-
Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.
Caption: Core parameters for bioanalytical method validation.
Summary of Validation Results
The following tables summarize the performance characteristics of the method.
Table 5.1: Calibration Curve Linearity
| Concentration Range | Regression Model | Weighting | Correlation Coefficient (r²) |
|---|
| 1.0 - 2000 ng/mL | Linear | 1/x² | > 0.995 |
Table 5.2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5 | 95.2 - 104.8 | ≤ 9.1 | 96.5 - 103.1 |
| Low QC | 3.0 | ≤ 6.2 | 97.1 - 102.5 | ≤ 7.5 | 98.0 - 101.7 |
| Mid QC | 100 | ≤ 4.5 | 98.5 - 101.2 | ≤ 5.1 | 99.1 - 100.8 |
| High QC | 1600 | ≤ 3.8 | 99.0 - 100.5 | ≤ 4.3 | 99.3 - 100.2 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Table 5.3: Recovery and Matrix Effect | QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor (IS Normalized) | Matrix Effect (%CV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Low QC | 3.0 | 92.5 | 0.98 | 4.1 | | High QC | 1600 | 94.1 | 1.01 | 3.5 | Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤ 15%.
Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma. The simple protein precipitation protocol offers high recovery and is amenable to high-throughput automation. The chromatographic conditions provide a short run time of 5.0 minutes, allowing for the rapid analysis of large sample batches.
The method is highly selective, with no significant interfering peaks observed at the retention time of this compound or its internal standard in blank plasma samples. The validation data confirms that the method is linear, accurate, and precise over a wide concentration range, making it suitable for a variety of clinical and research applications. The lower limit of quantification (LLOQ) of 1.0 ng/mL provides sufficient sensitivity for pharmacokinetic studies following typical clinical doses.
Conclusion
The validated LC-MS/MS method described herein is robust, reliable, and fit for the purpose of quantifying this compound in human plasma. It meets the stringent criteria for bioanalytical method validation set forth by regulatory agencies and can be confidently deployed in a regulated laboratory environment.
Application Notes & Protocols: Development and In Vitro Skin Permeation Testing of a Topical Ketoconazole Formulation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a topical ketoconazole gel and its subsequent evaluation using in vitro skin permeation testing (IVPT). The protocols herein detail the rationale behind excipient selection, step-by-step formulation procedures, critical quality control (QC) testing, and a validated IVPT methodology using Franz diffusion cells. The objective is to equip researchers with the necessary knowledge to develop a stable, effective topical formulation and accurately assess its skin permeation characteristics, a critical step in preclinical dermatological drug development.
Introduction: The Rationale for Topical this compound Development
This compound is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane, leading to increased membrane fluidity and disruption of fungal growth.[1] While effective, this compound is a lipophilic drug with low aqueous solubility, making its formulation for topical delivery a scientific challenge.[3][4] A well-designed topical formulation aims to maximize the drug's concentration at the site of action—the skin—while minimizing systemic absorption and associated side effects.[5][6]
This guide will focus on the development of a hydroalcoholic gel formulation, a popular vehicle for topical drugs due to its desirable aesthetic properties, ease of application, and potential to enhance the permeation of certain active pharmaceutical ingredients (APIs).
Formulation Development: A Step-by-Step Approach
The development of a robust topical formulation hinges on the judicious selection of excipients that ensure the drug's solubility, stability, and effective delivery into the skin.
Understanding the Core Components
A typical topical gel formulation for a hydrophobic drug like this compound comprises several key components, each with a specific function.
dot
Caption: Core components of a topical this compound gel formulation.
Table 1: Model Formulation for a 2% this compound Topical Gel
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 2.0 |
| Propylene Glycol | Solvent, Humectant, Permeation Enhancer | 15.0 |
| Ethanol (95%) | Co-solvent, Permeation Enhancer | 30.0 |
| Carbopol® 940 | Gelling Agent | 1.0 |
| Oleic Acid | Permeation Enhancer | 5.0 |
| Triethanolamine (TEA) | Neutralizing Agent | q.s. to pH 6.0-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
-
Solvent System (Propylene Glycol & Ethanol): this compound is practically insoluble in water.[3] A co-solvent system is therefore essential. Propylene glycol is a widely used solvent in topical formulations that also acts as a humectant and can enhance skin penetration.[7] Ethanol aids in solubilizing the drug and can act as a permeation enhancer by disrupting the lipid structure of the stratum corneum.[8][9] Studies have shown that the solubility of this compound is significantly increased in ethanol-water mixtures.[9][10][11]
-
Gelling Agent (Carbopol® 940): Carbomers like Carbopol® 940 are high molecular weight polymers of acrylic acid.[12] When dispersed in water and neutralized with a suitable base, they form a stable, clear gel matrix, providing the desired viscosity and consistency for topical application.[12][13][14]
-
Permeation Enhancer (Oleic Acid): To overcome the skin's formidable barrier, the stratum corneum, permeation enhancers are often incorporated. Oleic acid, a fatty acid, is known to increase skin permeability by fluidizing the intercellular lipids of the stratum corneum, thereby creating a more favorable pathway for drug diffusion.[15][16]
-
Neutralizing Agent (Triethanolamine - TEA): Carbopol® polymers require neutralization to achieve their maximum viscosity.[12] TEA is an organic amine commonly used to adjust the pH of the formulation to a level that is non-irritating to the skin (typically pH 5.5-7.0) and to induce the formation of the gel matrix.[1][12][14]
Protocol: Preparation of this compound Gel (100g Batch)
Materials and Equipment:
-
Analytical balance
-
Magnetic stirrer with stir bar
-
Beakers (250 mL)
-
Glass stirring rod
-
pH meter
-
Spatulas
Step-by-Step Procedure:
-
Prepare the Gel Base: In a 250 mL beaker, accurately weigh the required amount of Carbopol® 940. Add approximately 40 mL of purified water while stirring gently to avoid clumping. Allow the dispersion to hydrate for at least 1 hour (or as per the manufacturer's instructions) to ensure complete swelling of the polymer.[14]
-
Prepare the Drug Phase: In a separate beaker, weigh the this compound powder. Add the required amounts of ethanol, propylene glycol, and oleic acid. Stir with a magnetic stirrer until the this compound is completely dissolved.
-
Combine the Phases: Slowly add the drug phase (Step 2) to the hydrated Carbopol® dispersion (Step 1) under continuous stirring. Mix until a homogenous dispersion is obtained.
-
Neutralization and Gel Formation: While continuously monitoring the pH, add triethanolamine dropwise to the mixture.[13] Continue stirring and adding TEA until a clear, viscous gel forms and the pH reaches the target range of 6.0-6.5.[1]
-
Final Volume Adjustment: Add the remaining purified water to reach the final weight of 100g and mix thoroughly to ensure uniformity.
-
Degassing: Allow the prepared gel to stand for a few hours to eliminate any entrapped air bubbles.
Quality Control (QC) of the Topical Formulation
Ensuring the quality, safety, and efficacy of the formulation is paramount. The following QC tests are essential for characterizing the prepared gel.[17][18][19]
-
Physical Appearance: The formulation should be visually inspected for color, homogeneity, clarity, and the presence of any particulate matter.[20]
-
pH Determination: The pH of the gel should be measured using a calibrated pH meter.[1][21] The pH should be within a range that is compatible with the skin (typically 5.5-7.0) to avoid irritation.[21]
-
Viscosity Measurement: The viscosity of the semi-solid formulation is a critical parameter that affects its spreadability, retention time on the skin, and drug release.[22] It can be measured using a viscometer (e.g., Brookfield viscometer) at controlled temperatures.
-
Spreadability: This test assesses the ease with which the gel can be applied to the skin. It can be determined by measuring the diameter of the gel circle after a specific weight is placed on a known amount of the sample for a set time.
-
Drug Content Uniformity: This test ensures that the active ingredient is uniformly distributed throughout the formulation.[23] An accurately weighed amount of the gel is dissolved in a suitable solvent (e.g., methanol), and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[23]
In Vitro Skin Permeation Testing (IVPT)
IVPT is a crucial tool for evaluating the rate and extent to which a drug permeates through the skin from a topical formulation.[24][25] The Franz diffusion cell is the most widely used apparatus for these studies.[26][27]
dot
Caption: General workflow for In Vitro Skin Permeation Testing (IVPT).
Selection of Skin Membrane
The choice of membrane is a critical factor in IVPT.
-
Excised Human Skin: Considered the "gold standard" for predicting in vivo performance in humans.[28] However, its availability is limited, and it exhibits high inter-donor variability.
-
Animal Skin: Porcine (pig) ear skin is often used as a surrogate due to its structural similarity to human skin.
-
Synthetic Membranes: Synthetic membranes like Strat-M® are designed to mimic the multi-layered structure of human skin.[28][29][30] They offer the advantages of low variability, ready availability, and simplified storage, making them an excellent tool for screening and formulation optimization.[30] Studies have shown that diffusion data from Strat-M® membranes correlate well with human skin for various compounds.[30]
Protocol: IVPT using Franz Diffusion Cells
Materials and Equipment:
-
Franz diffusion cells (jacketed)
-
Water bath circulator set to 32°C[26]
-
Stir plate for multiple cells
-
Strat-M® membranes or prepared excised skin
-
Receptor fluid (e.g., Phosphate Buffered Saline (PBS) pH 7.4 with a solubilizing agent to maintain sink conditions)[31]
-
Positive displacement pipette
-
HPLC vials for sample collection
Step-by-Step Procedure:
-
Receptor Fluid Preparation: Prepare the receptor fluid. For a hydrophobic drug like this compound, it is crucial to ensure "sink conditions," where the concentration of the drug in the receptor fluid does not exceed 10% of its solubility in that medium. This may require adding a co-solvent like ethanol (e.g., 10% v/v) or a surfactant to the PBS.[23] Degas the receptor fluid before use.
-
Franz Cell Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.[31] Place a small magnetic stir bar in the receptor compartment.
-
Membrane Mounting: Carefully mount the Strat-M® membrane or excised skin between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.[28]
-
Equilibration: Place the assembled cells in the heating block/water bath maintained at 32°C to achieve a physiological skin surface temperature.[26] Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the this compound gel onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
Data Analysis
From the concentration data obtained, several key permeation parameters can be calculated:
-
Cumulative Amount Permeated (Qn): Calculate the total amount of drug that has permeated per unit area of the membrane at each time point, correcting for sample replacement.
-
Steady-State Flux (Jss): This is the permeation rate at steady state. It is determined from the slope of the linear portion of the cumulative amount permeated versus time plot.
-
Lag Time (tL): This is determined by extrapolating the linear portion of the permeation curve to the x-axis (time).
Analytical Method: HPLC for this compound Quantification
A reliable and validated analytical method is essential for accurately quantifying this compound in samples from both the drug content and IVPT studies. A reverse-phase HPLC (RP-HPLC) method is commonly employed.
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., pH 5.5) in a 70:30 v/v ratio[32][33] |
| Flow Rate | 1.0 mL/min[32][33] |
| Detection Wavelength | 230 nm[32] or 243 nm[4][23] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).
Conclusion
This guide outlines a systematic approach to the development and evaluation of a topical this compound formulation. By carefully selecting excipients based on their functional roles and the physicochemical properties of the API, a stable and effective gel can be formulated. Subsequent characterization through essential QC tests and a robust IVPT protocol provides critical data on the formulation's performance and its ability to deliver the drug across the skin barrier. This comprehensive methodology ensures a scientifically sound basis for the preclinical assessment of novel topical drug products.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. US7732450B2 - Antifungal this compound composition for topical use - Google Patents [patents.google.com]
- 3. cdn.who.int [cdn.who.int]
- 4. bepls.com [bepls.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. youtube.com [youtube.com]
- 14. Carbopol Gel Pharmaceutics I Practical - Pharmacy Infoline [pharmacyinfoline.com]
- 15. crodapharma.com [crodapharma.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. 4. QC of Semisolids & TDDS.pdf [slideshare.net]
- 18. scribd.com [scribd.com]
- 19. Ipqc and fpqc test for pharmaceuticals semi solids | PPTX [slideshare.net]
- 20. pharmastate.academy [pharmastate.academy]
- 21. iosrjournals.org [iosrjournals.org]
- 22. turkjps.org [turkjps.org]
- 23. Formulation and evaluation of this compound niosomal gel drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. permegear.com [permegear.com]
- 25. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 27. researchgate.net [researchgate.net]
- 28. osti.gov [osti.gov]
- 29. Strat-M® positioning for skin permeation studies: A comparative study including EpiSkin® RHE, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammatory Drugs through Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 2.3. In vitro skin permeation test (IVPT) studies [bio-protocol.org]
- 32. ijprajournal.com [ijprajournal.com]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ketoconazole as a Positive Control in CYP3A4 Inhibition Studies
Introduction: The Critical Role of CYP3A4 in Drug Metabolism
The cytochrome P450 3A4 (CYP3A4) enzyme, predominantly found in the liver and small intestine, is arguably the most significant enzyme in drug metabolism. It is responsible for the oxidative metabolism of approximately half of all currently marketed drugs[1][2]. This broad substrate specificity makes CYP3A4 a focal point in drug-drug interaction (DDI) studies during drug development[3][4][5]. Inhibition of CYP3A4 activity by a co-administered drug can lead to elevated plasma concentrations of a substrate drug, potentially causing toxicity. Conversely, induction of CYP3A4 can decrease a substrate drug's efficacy. Therefore, accurately characterizing a new chemical entity's (NCE) potential to inhibit CYP3A4 is a critical step mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][6][7][8].
To ensure the validity and reliability of in vitro CYP3A4 inhibition assays, a potent and well-characterized positive control inhibitor is essential. Ketoconazole, an antifungal agent, has long been the gold standard for this purpose due to its potent and relatively selective inhibition of CYP3A4[9][10][11][12]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a positive control in CYP3A4 inhibition studies.
Scientific Rationale: Why this compound is an Effective Positive Control
The selection of this compound as a positive control is grounded in its well-defined mechanism of action and extensive historical data.
Mechanism of Inhibition
This compound is a potent reversible inhibitor of CYP3A4. Its inhibitory action is primarily a result of the direct coordination of the imidazole nitrogen atom of this compound with the heme iron atom within the active site of the CYP3A4 enzyme[13]. This interaction prevents the binding and subsequent metabolism of CYP3A4 substrates. While often referred to as a non-competitive inhibitor, studies have shown that the mechanism can be more complex, exhibiting a mixed competitive-noncompetitive inhibition pattern depending on the substrate used[10][14][15]. This nuanced behavior underscores the importance of standardized protocols. Pre-incubation of this compound with microsomes is generally not required to enhance its inhibitory effect, distinguishing it from time-dependent inhibitors[10][14].
Regulatory Acceptance
Regulatory bodies such as the FDA have historically recommended this compound as a strong index inhibitor for CYP3A4 in clinical DDI studies[11][15]. While the FDA has advised against the use of oral this compound in clinical DDI studies due to potential side effects, its use as a positive control in in vitro assays remains a widely accepted practice to validate assay performance[16]. The wealth of published data on this compound's inhibitory potency provides a robust benchmark for comparing the inhibitory potential of investigational drugs.
Quantitative Data: Expected Inhibitory Potency of this compound
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are dependent on the specific CYP3A4 substrate and the experimental conditions. Below is a summary of typical IC50 and Ki values for this compound with commonly used CYP3A4 probe substrates.
| Substrate | Parameter | Value Range (µM) | References |
| Midazolam | IC50 | 1.04 - 1.46 | [17][18] |
| Ki | 1.51 - 2.52 | [17][18] | |
| Testosterone | IC50 | 0.90 - 1.69 | [17][18] |
| Ki | 0.17 - 0.92 | [17][18] | |
| Nifedipine | Ki | 0.011 - 0.045 | [10] |
| Triazolam | Ki | 0.011 - 0.045 | [10] |
Note: The variability in these values can be attributed to differences in experimental systems (e.g., human liver microsomes vs. recombinant enzymes), substrate concentrations, and analytical methods. The inhibitory potency of this compound can also be influenced by its enantiomers, with the (-)-ketoconazole enantiomer generally showing higher inhibitory potential[17][18].
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols are designed to be robust and reproducible.
Protocol 1: Fluorometric CYP3A4 Inhibition Assay
This high-throughput method allows for rapid screening and is suitable for determining the IC50 of test compounds.[1]
Principle: A pro-fluorescent substrate is metabolized by CYP3A4 to a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity. Inhibition of CYP3A4 by a test compound, or the positive control this compound, results in a decreased rate of fluorescence.
Diagram of the Fluorometric Assay Workflow:
Caption: Workflow for a fluorometric CYP3A4 inhibition assay.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
CYP3A4 substrate: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)[1]
-
This compound (positive control)
-
Test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of this compound and test compounds in a suitable solvent like DMSO.
-
Prepare a working solution of BFC in buffer. The final concentration should be near its Km value for CYP3A4.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add serial dilutions of this compound or the test compound to the appropriate wells. Include a vehicle control (no inhibitor).
-
Add HLMs or recombinant CYP3A4 to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add the BFC substrate solution to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris base).
-
-
Fluorescence Reading:
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex: 409 nm, Em: 530 nm for 7-hydroxy-4-trifluoromethylcoumarin).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NADPH).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 for this compound should fall within the expected range, validating the assay.
-
Protocol 2: Luminescence-Based CYP3A4 Inhibition Assay (P450-Glo™)
This method offers high sensitivity, low background, and a broad dynamic range, making it ideal for screening and detailed inhibition studies.[19][20]
Principle: This assay utilizes a luminogenic substrate (a derivative of luciferin) that is a substrate for CYP3A4.[19] The product of the CYP3A4 reaction is luciferin, which is then detected in a second reaction with luciferase, generating a light signal proportional to CYP3A4 activity.
Diagram of the Luminescence-Based Assay Principle:
Caption: Principle of the P450-Glo™ luminescent assay.
Materials:
-
P450-Glo™ CYP3A4 Assay Kit (containing luminogenic substrate, e.g., Luciferin-IPA, and Luciferin Detection Reagent)
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
This compound and test compounds
-
96-well opaque white luminometer-compatible plates
-
Luminometer
Procedure:
-
Prepare Reagents and Compound Plates:
-
Prepare serial dilutions of this compound and test compounds in a separate plate.
-
-
Enzyme/Substrate Mixture:
-
Prepare a mixture of HLMs (or recombinant CYP3A4) and the luminogenic substrate in buffer.
-
-
Assay Protocol:
-
Dispense the enzyme/substrate mixture into the wells of the opaque white plate.
-
Transfer the this compound and test compound dilutions to the assay plate.[21]
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C for 10-60 minutes.[21]
-
-
Signal Generation:
-
Add the Luciferin Detection Reagent to each well. This reagent stops the CYP3A4 reaction and initiates the light-producing luciferase reaction.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
Data Interpretation and Trustworthiness
A self-validating system requires careful interpretation of the positive control data.
-
Acceptance Criteria: The IC50 value for this compound should fall within a predefined range (e.g., ± 2 to 3-fold of the historical average for your lab). A result outside this range may indicate issues with reagents, enzyme activity, or experimental execution.
-
Substrate-Dependence: Be aware that the inhibitory potency of this compound can vary with the substrate used.[10][17][18] This is due to the complex nature of the CYP3A4 active site, which may have multiple binding sites.[24][25][26][27] Therefore, it is crucial to use a consistent substrate and compare results to historical data obtained with that same substrate.
-
Assay Validation: The use of this compound validates the assay's ability to detect potent inhibition. If the this compound control performs as expected, it provides confidence that the results obtained for the test compounds are reliable.
Conclusion: Ensuring Scientific Integrity
The use of this compound as a positive control is a cornerstone of reliable in vitro CYP3A4 inhibition studies. Its well-characterized mechanism and extensive historical data provide a robust benchmark for assay validation. By following standardized protocols and applying rigorous data acceptance criteria, researchers can ensure the scientific integrity of their DDI screening efforts. This approach provides trustworthy data that is essential for making informed decisions during the drug development process and for regulatory submissions, ultimately contributing to the development of safer medicines.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. certara.com [certara.com]
- 3. fda.gov [fda.gov]
- 4. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M12 Guideline on Drug Interaction Studies - ECA Academy [gmp-compliance.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of cytochrome P450-3A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenotech.com [xenotech.com]
- 17. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 18. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.jp]
- 20. CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY | Semantic Scholar [semanticscholar.org]
- 21. tripod.nih.gov [tripod.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. CYP3A4 substrate selection and substitution in the prediction of potential drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ketoconazole Stock Solution Preparation in Cell Culture Experiments
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, storage, and application of ketoconazole stock solutions for in vitro cell culture experiments. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and optimal experimental outcomes.
Introduction: The Significance of this compound in Cellular Research
This compound is a broad-spectrum imidazole antifungal agent that has found extensive application in cell biology and pharmacological research.[1][2] Its primary mechanism of action involves the inhibition of cytochrome P450 enzymes.[1][][4] In fungi, it specifically targets lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][][4] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[1][]
Beyond its antifungal properties, this compound is a potent inhibitor of various mammalian cytochrome P450 enzymes, most notably CYP3A4.[5][6] This characteristic makes it a valuable tool for investigating drug metabolism and detoxification pathways in vitro. Furthermore, studies have demonstrated that this compound can modulate steroidogenesis and impact cell proliferation and the cell cycle in cancer cell lines, suggesting its potential in oncological research.[][7]
Given its poor aqueous solubility, the preparation of a stable and accurate stock solution is a critical first step for any cell-based assay involving this compound.[8][9][10] This protocol provides a robust and validated method to achieve this, ensuring reliable and reproducible experimental results.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ | [9][11] |
| Molecular Weight | 531.43 g/mol | [9][11] |
| Appearance | White or almost white powder | [12] |
| Melting Point | 146-152 °C | [10][12] |
| Aqueous Solubility | Practically insoluble | [8][9][10] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol, and chloroform. | [9][10][11][13] |
| pKa | 2.94 and 6.51 | [9] |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.[14][15][16][17]
-
Toxicity: Toxic if swallowed. May cause damage to fertility or the unborn child. May cause damage to the liver through prolonged or repeated exposure.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound powder and stock solutions.[14][16]
-
Engineering Controls: Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.
Protocol for this compound Stock Solution Preparation
This protocol details the step-by-step procedure for preparing a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
0.22 µm sterile syringe filter (optional, for sterilization)
Step-by-Step Methodology
-
Pre-weighing Preparations: Before handling the this compound powder, ensure you are wearing the appropriate PPE and are working in a chemical fume hood.
-
Weighing this compound: Accurately weigh out 5.31 mg of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[8] Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If the stock solution needs to be sterile for your specific application (e.g., long-term storage or direct addition to sensitive cell cultures), it can be filter-sterilized using a 0.22 µm syringe filter. However, as DMSO is a strong solvent, ensure the filter membrane is compatible (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and protect from light.[18]
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Notes | Source(s) |
| -20°C | Up to 1 month | Protect from light. | [18] |
| -80°C | Up to 6 months | For longer-term storage. Protect from light. | [18] |
Note: Avoid repeated freeze-thaw cycles. Aqueous dilutions of the stock solution should be prepared fresh for each experiment and are not recommended for storage for more than one day.[11][13]
Experimental Workflow and Quality Control
The following diagram illustrates the workflow for preparing and using the this compound stock solution in a typical cell culture experiment.
Quality Control Measures
-
Purity of this compound: Always use high-purity this compound (≥98%) to avoid confounding effects from impurities.
-
Solvent Quality: Use anhydrous, cell culture-grade DMSO to prevent precipitation of this compound and minimize cytotoxicity.[19]
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, warm the solution gently at 37°C and vortex to redissolve.
-
Solvent Control: In all experiments, include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups to account for any solvent-induced effects. The final DMSO concentration in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.
Mechanism of Action: Inhibition of Cytochrome P450
The primary molecular target of this compound is the cytochrome P450 enzyme superfamily. The following diagram illustrates its inhibitory effect on the fungal ergosterol biosynthesis pathway.
In mammalian cells, this compound's inhibitory action on enzymes like CYP3A4 is a key consideration for its use in drug metabolism studies.[5] This non-specific inhibition can also lead to off-target effects that need to be considered when interpreting experimental data.
Conclusion
The accurate and consistent preparation of this compound stock solutions is fundamental to the success of in vitro studies utilizing this compound. By adhering to the detailed protocol and safety guidelines presented in these application notes, researchers can ensure the integrity and reproducibility of their experiments, leading to reliable and high-quality scientific data.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound as a Possible Universal Inhibitor of Cytochrome P-450 Dependent Enzymes: Its Mode of Inhibition [jstage.jst.go.jp]
- 7. Effects of this compound on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sec.gov [sec.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.who.int [cdn.who.int]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. vionausa.com [vionausa.com]
- 15. chemos.de [chemos.de]
- 16. pccarx.com [pccarx.com]
- 17. cpachem.com [cpachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the In Vitro Evaluation of Ketoconazole Against Plasmodium falciparum
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ketoconazole in in vitro cultures of Plasmodium falciparum. This document delineates the scientific rationale, detailed experimental protocols, and data interpretation guidelines for assessing the antiplasmodial activity of this compound.
Introduction: The Rationale for Investigating this compound
This compound, an imidazole derivative, is a well-established antifungal agent. Its primary mechanism of action involves the inhibition of cytochrome P450-dependent enzymes, specifically the 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] The corresponding enzyme in the sterol biosynthesis pathway of Plasmodium falciparum presents a homologous target, suggesting a potential mechanism for its antiplasmodial activity. Furthermore, this compound is a potent inhibitor of human cytochrome P450 3A4 (CYP3A4).[2] This has implications for its use in combination therapies, as it can modulate the metabolism of co-administered antimalarial drugs, potentially enhancing their efficacy.[2]
These notes will focus on the practical application of this compound in a research setting to determine its intrinsic activity against the asexual erythrocytic stages of P. falciparum.
Mechanism of Action: A Dual-Pronged Investigation
The antiplasmodial effect of this compound is primarily attributed to its interference with the parasite's metabolic pathways. The proposed mechanism centers on the inhibition of a parasite-specific cytochrome P450 enzyme involved in a critical biosynthetic pathway.
Caption: Proposed dual mechanism of this compound's antiplasmodial relevance.
Essential Materials and Reagents
A comprehensive list of materials and reagents required for the successful execution of the described protocols is provided below.
| Category | Item | Specifications |
| Parasite Culture | P. falciparum strains | e.g., 3D7 (chloroquine-sensitive), K1 (chloroquine-resistant) |
| Human erythrocytes | O+ blood type, washed | |
| Complete Medium (RPMI-CM) | RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 10% human serum or 0.5% Albumax II | |
| Gas mixture | 5% CO₂, 5% O₂, 90% N₂ | |
| Drug Preparation | This compound | Crystalline solid, ≥98% purity |
| Dimethyl sulfoxide (DMSO) | Cell culture grade | |
| SYBR Green I Assay | 96-well microtiter plates | Black, clear bottom, sterile, tissue culture treated |
| SYBR Green I nucleic acid gel stain | 10,000X concentrate in DMSO | |
| Lysis buffer | 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100 | |
| Equipment | Incubator | 37°C, humidified, with gas control |
| Biosafety cabinet | Class II | |
| Centrifuge | Refrigerated, with rotor for microplates and centrifuge tubes | |
| Fluorescence plate reader | Excitation: ~485 nm, Emission: ~530 nm | |
| Microscope | With oil immersion objective |
Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.
Preparation of this compound Stock Solutions
The poor aqueous solubility of this compound necessitates its dissolution in an organic solvent.[3][4][5][6]
-
Primary Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Stock Solutions:
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Prepare serial dilutions of the primary stock in RPMI-CM to create a range of working stock concentrations.
-
The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent toxicity to the parasites.
-
Plasmodium falciparum In Vitro Culture Maintenance
Standard procedures for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum should be followed. Cultures are maintained at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).[7]
SYBR Green I-Based Drug Sensitivity Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA.[8][9][10]
References
- 1. In vitro and in vivo effects of the antimycotic drug this compound on sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cytochrome P(450) inhibitor can potentiate the antimalarial action of α/β arteether against MDR Plasmodium yoelii nigeriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. cdn.who.int [cdn.who.int]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iddo.org [iddo.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Improving Ketoconazole solubility in aqueous solutions for in vitro assays
Technical Support Center: Ketoconazole Solubility for In Vitro Assays
Welcome to the technical support guide for handling this compound in the laboratory. As a BCS Class II drug, this compound's poor aqueous solubility is a well-known challenge for researchers. This guide provides in-depth, field-proven insights and validated protocols to help you overcome these solubility hurdles, ensuring the accuracy and reproducibility of your in vitro assays.
Section 1: Understanding the Challenge: The Physicochemical Properties of this compound
The difficulty in dissolving this compound in neutral aqueous solutions is not an experimental anomaly but a direct consequence of its inherent chemical structure. Understanding these properties is the first step in designing a successful solubilization strategy.
Application Scientist's Note: this compound is a weakly basic drug with two pKa values.[1] Its high lipophilicity (high LogP) and crystalline nature mean it is far more comfortable in an organic, non-polar environment than in water. At neutral or physiological pH (around 7.4), the molecule is predominantly in its non-ionized, neutral form, which is practically insoluble in water.[2][3]
| Property | Value | Implication for Solubility | Source |
| Molecular Weight | 531.4 g/mol | A relatively large molecule, which can hinder dissolution. | --INVALID-LINK--[4] |
| pKa Values | 2.94 and 6.51 | The imidazole and piperazine rings can be protonated. Solubility dramatically increases in acidic conditions (pH < 5.5) where the molecule becomes charged (ionized).[1][5] | --INVALID-LINK--[1] |
| LogP (o/w) | 4.31 - 4.35 | Indicates high lipophilicity (oil-loving). The compound prefers organic solvents over water. | --INVALID-LINK--[6], --INVALID-LINK--[7] |
| Aqueous Solubility | ~2 µg/mL (at pH > 8) | Practically insoluble at neutral and basic pH.[5] | --INVALID-LINK--[5] |
| Melting Point | 146 - 152 °C | The high melting point indicates a stable crystal lattice that requires significant energy to break apart for dissolution.[2][7] | --INVALID-LINK--[7], --INVALID-LINK--[2] |
Section 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered when preparing this compound solutions for in vitro experiments.
Q1: My this compound powder won't dissolve in my cell culture medium or PBS (pH 7.4). What am I doing wrong?
A: You are not doing anything wrong. This compound is practically insoluble in neutral aqueous buffers.[2][3] Direct dissolution in your final assay medium is not a viable strategy. The standard and required approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium.
Q2: What is the best organic solvent for preparing a concentrated this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely recommended and effective solvent for preparing high-concentration stock solutions of this compound.[7][8] Other organic solvents can also be used, but they typically yield lower concentrations.
Application Scientist's Note: The choice of solvent is dictated by its ability to overcome the strong intermolecular forces in this compound's crystal lattice. DMSO is a polar aprotic solvent that is highly effective at solvating large, lipophilic molecules. While warming can sometimes aid dissolution in solvents like ethanol, it should be done cautiously to avoid degradation.[8]
Table 2: this compound Solubility in Common Laboratory Solvents
| Solvent | Approximate Solubility | Source |
|---|---|---|
| DMSO | ~20 mg/mL | --INVALID-LINK--[7] |
| Dimethylformamide (DMF) | ~5 mg/mL | --INVALID-LINK--[9][10] |
| Methanol | ~5 mg/mL | --INVALID-LINK--[7] |
| Ethanol (warm) | ~20 mg/mL (at 45°C) | --INVALID-LINK--[7] |
| Ethanol (room temp.) | ~1 mg/mL | --INVALID-LINK--[9][10] |
| Chloroform | ~10 mg/mL | --INVALID-LINK--[7] |
Q3: I successfully dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. How can I prevent this?
A: This is a classic solubility problem called "crashing out." It occurs when the drug, upon transfer from a good solvent (DMSO) to a poor solvent (aqueous medium), rapidly exceeds its solubility limit and precipitates.
Troubleshooting Steps:
-
Reduce Final Concentration: The most likely cause is that your final desired concentration of this compound is still too high for the aqueous medium to sustain, even with a small amount of DMSO. Re-calculate the maximum achievable concentration.
-
Modify Dilution Technique: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock dropwise into the vortexing or rapidly stirring aqueous medium. This promotes rapid dispersion and can sometimes prevent localized high concentrations that initiate precipitation.
-
Check Solvent Percentage: Ensure the final concentration of DMSO in your cell culture medium is as low as possible. While this seems counterintuitive, a higher percentage of the "good" solvent can help, but this is limited by cellular toxicity.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A: This is a critical, cell-line-dependent parameter that you must validate for your specific assay. As a general rule of thumb:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal impact on cell viability or function.[11][12]
-
0.5% - 1.0% DMSO: Tolerated by many robust cell lines, but may induce off-target effects. This is often considered the upper limit for multi-day incubation assays.[13][14]
-
> 1.0% DMSO: Increasingly likely to cause cytotoxicity, differentiation, or other artifacts.[14][15]
Trustworthiness Protocol: Always run a "vehicle control" experiment. This control group should contain cells treated with the highest concentration of DMSO used in your experiment (without any this compound) to ensure that the solvent itself is not responsible for the observed effects.
Q5: Can I use pH adjustment to increase this compound solubility in my aqueous buffer?
A: Yes, acidification is a very effective method. This compound's solubility increases exponentially as the pH is lowered below 5.5.[5][16] At a pH of 3, dissolution is rapid and complete.[16][17]
Application Scientist's Note: This strategy leverages the basic nature of this compound. In an acidic environment (excess H+), the nitrogen atoms in the imidazole and piperazine rings become protonated, giving the molecule a positive charge. This charged, or ionized, form is significantly more polar and thus more soluble in water.
Causality Diagram: pH-Dependent Ionization
Caption: Effect of pH on this compound's ionization state and solubility.
Critical Consideration: While effective for creating a stock, this acidic solution will likely need to be neutralized or significantly diluted before being added to live cells, as most cell lines cannot tolerate such a low pH. Neutralization will, of course, cause the this compound to precipitate if the concentration is above its solubility limit at the final pH.
Section 3: Validated Protocols
Protocol 3.1: Preparation of a High-Concentration this compound Stock in DMSO
This protocol describes the standard method for preparing a chemically stable, high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound needed for your desired stock concentration (e.g., for a 20 mg/mL stock, weigh 20 mg of this compound).
-
Weighing: Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial (e.g., 1 mL for the 20 mg of powder).
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow, but is often unnecessary with DMSO. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Per supplier recommendations, solutions in DMSO are stable for up to 3 months when stored properly.[18]
Protocol 3.2: Dilution of DMSO Stock into Aqueous Assay Medium
This protocol is designed to minimize precipitation when preparing the final working solution.
Workflow: Preparing Working Solution
Caption: Step-by-step workflow for diluting DMSO stock to minimize precipitation.
References
- 1. Enhancing Solubility and Dissolution Rate of Antifungal Drug this compound through Crystal Engineering [mdpi.com]
- 2. cdn.who.int [cdn.who.int]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. This compound | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sec.gov [sec.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. researchgate.net [researchgate.net]
- 16. Effect of pH on disintegration and dissolution of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of pH on disintegration and dissolution of this compound tablets. | Semantic Scholar [semanticscholar.org]
- 18. This compound | 65277-42-1 [chemicalbook.com]
Technical Support Center: Overcoming Ketoconazole Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for working with Ketoconazole in cell culture systems. Precipitation of this compound is a common hurdle that can compromise experimental validity. Here, we will explore the underlying causes and provide robust, scientifically-grounded solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A1: This phenomenon, often called "crashing out," is the most common issue encountered with this compound and is rooted in its fundamental physicochemical properties. This compound is a weakly basic compound with two pKa values, 2.94 and 6.51.[1][2] It is practically insoluble in water at neutral or alkaline pH but becomes exponentially more soluble in acidic conditions (pH < 5.5).[3][4]
Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. When you introduce a concentrated stock of this compound (dissolved in an organic solvent like DMSO) into this neutral pH environment, the solvent rapidly dilutes. This leaves the this compound molecules in an aqueous solution where they are no longer soluble, causing them to aggregate and precipitate out of the solution.[5][6]
Q2: What is the actual solubility of this compound in different solvents and media?
A2: Understanding the solubility limits is critical for experimental design. The solubility of this compound varies dramatically between organic solvents and aqueous solutions.
| Solvent/Medium | Approximate Solubility | Reference |
| Water (neutral pH) | ~0.0866 mg/L (practically insoluble) | [7] |
| Ethanol | ~1 mg/mL | [8][9] |
| DMSO | ~2 mg/mL to 20 mg/mL | [7][8][9] |
| DMF (Dimethylformamide) | ~5 mg/mL | [8][9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8][9] |
Note: Solubility in organic solvents can vary between suppliers and based on the purity and hydration state of the compound.
Q3: My media turned cloudy after adding this compound. Can I just use the supernatant for my experiment?
A3: It is strongly advised not to use the supernatant after precipitation has occurred. The formation of a precipitate means the actual concentration of soluble this compound in your medium is unknown and significantly lower than your intended final concentration.[10] Using this medium will lead to inaccurate and non-reproducible results, as the effective dose administered to your cells is not what you calculated. The correct approach is to troubleshoot the dissolution procedure to prevent precipitation from occurring in the first place.
Troubleshooting Guide: Diagnosing and Solving Precipitation
This section provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.
Problem 1: Immediate, heavy precipitation upon adding stock solution to the medium.
This is a classic case of exceeding the aqueous solubility limit due to rapid solvent dilution.
-
Root Cause Analysis:
-
High Final Concentration: The target concentration of this compound in your media is too high.
-
Concentrated Stock Solution: Using a very high concentration stock (e.g., >10 mM) requires a large dilution factor, which causes a dramatic and rapid solvent shift.
-
Improper Mixing Technique: Adding the stock solution directly into the bulk medium without agitation creates localized areas of extremely high concentration, triggering immediate precipitation.[5]
-
Cold Medium: Using refrigerated media reduces the solubility of most compounds, including this compound.[5][10]
-
-
Solutions & Protocols:
-
Reduce Final Concentration: Determine if a lower effective concentration can be used in your assay.
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. While this may increase the final DMSO percentage, it can improve solubility upon dilution.
-
Implement Step-Wise Dilution:
-
Pre-warm your cell culture medium to 37°C.
-
Add the required volume of this compound stock solution to a small volume of the pre-warmed medium first (e.g., add stock to 1 mL of media).
-
Vortex this intermediate dilution gently.
-
Add this intermediate dilution to the rest of your pre-warmed bulk medium while swirling gently.[10] This gradual dilution process helps prevent the compound from crashing out.
-
-
Always Use Warmed Media: Ensure your cell culture medium is equilibrated to 37°C before adding any compounds.[5]
-
Problem 2: The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.
This suggests a slower process of aggregation or interaction with media components.
-
Root Cause Analysis:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable.[6][11] Over time, the dissolved this compound molecules aggregate and precipitate to reach a state of lower energy.
-
Interaction with Media Components: this compound may interact with proteins, salts, or other components in the medium, forming insoluble complexes.[12] This is particularly relevant in serum-free media, which lack the solubilizing effects of albumin.
-
pH Shift: Cellular metabolism can produce acidic byproducts (like lactic acid), causing a gradual drop in the pH of the medium. While a slight decrease in pH should theoretically increase this compound solubility, significant shifts can alter the buffering capacity and ionic strength, potentially affecting solubility.[10]
-
Evaporation: Water evaporation from the culture vessel over long-term experiments can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.[13]
-
-
Solutions & Protocols:
-
Incorporate Serum: If your experimental design allows, the presence of serum can significantly help. This compound binds to serum albumin, which acts as a carrier protein, keeping it in solution.[14][15][16]
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time for precipitation to occur.
-
Maintain Proper Humidification: Ensure your incubator has adequate humidity to prevent evaporation. Use culture plates with low-evaporation lids for long-term assays.[13]
-
Consider Advanced Solubilization Agents: For persistent issues, explore the use of agents like cyclodextrins (see Advanced Strategies section).
-
Experimental Protocols & Best Practices
Following a validated protocol is the best way to prevent issues before they start.
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use cell culture grade Dimethyl Sulfoxide (DMSO) as the primary solvent.[8]
-
Calculation: Determine the mass of this compound needed to prepare a 1-2 mg/mL stock solution. Avoid making overly concentrated stocks.
-
Dissolution: Add the DMSO to the this compound powder. Vortex thoroughly for several minutes until the solution is completely clear. A brief warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Workflow for Preparing Working Solution
This workflow minimizes the risk of precipitation by avoiding rapid changes in solvent polarity.
Caption: Recommended workflow for diluting this compound.
Advanced Solubilization Strategies
Q4: I've tried everything and still see precipitation. Are there any other options?
A4: Yes, for particularly challenging situations, chemical solubilization enhancers can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound in their central cavity, forming a water-soluble inclusion complex.[17][18]
-
How it works: The exterior of the cyclodextrin molecule is hydrophilic, making the entire complex soluble in aqueous media. This effectively "shields" the this compound from the aqueous environment, preventing precipitation.
-
Recommendation: Randomly methylated β-cyclodextrin has been shown to increase the water solubility of this compound by over 17,000-fold.[2][19] You can prepare a co-solution of this compound and a molar excess of the cyclodextrin in your medium.
-
Caveat: You must validate that the cyclodextrin itself does not have confounding biological effects in your specific cell model and assay.
-
-
pH Modification (Use with Extreme Caution):
-
Slightly lowering the pH of the culture medium can increase this compound's solubility.[10] However, this is generally not recommended as even minor deviations from the optimal physiological pH can induce significant stress on cells, altering their metabolism, proliferation, and response to treatment. This approach should only be considered if the cell line is known to be tolerant of pH changes and appropriate pH control experiments are included.
-
Visualizing the Problem: this compound's pH-Dependent Solubility
The following diagram illustrates why this compound is soluble at a low pH (like in the stomach) but precipitates at the neutral pH of cell culture media.
Caption: this compound's ionization state and solubility at different pH levels.
Final Checklist for Success
-
Check Your Math: Double-check all calculations for stock and final concentrations.
-
Use Quality Reagents: Use high-purity this compound and cell culture grade DMSO.
-
Follow the Protocol: Adhere strictly to the recommended workflow for preparing the working solution.
-
Control Your Solvent: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5% and certainly below 1%, to avoid solvent-induced cytotoxicity.[20][21][22] Run a vehicle control (media + same percentage of DMSO) to account for any effects of the solvent itself.
-
Observe and Document: Visually inspect your media under a microscope before adding it to cells. If you see crystalline structures or cloudiness, do not proceed.
By understanding the chemical principles governing this compound's solubility and adopting these meticulous laboratory practices, you can successfully prevent precipitation and ensure the integrity of your experimental data.
References
- 1. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of this compound and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomly Methylated β-Cyclodextrin Inclusion Complex with this compound: Preparation, Characterization, and Improvement of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on disintegration and dissolution of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prediction of this compound absorption using an updated in vitro transfer model coupled to physiologically based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sec.gov [sec.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro Assessment of Supersaturation/Precipitation and Biological Membrane Permeation of Poorly Water-Soluble Drugs: A Case Study With Albendazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. Serum binding of this compound in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. Influence of albumin on itraconazole and this compound antifungal activity: results of a dynamic in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Randomly Methylated β-Cyclodextrin Inclusion Complex with this compound: Preparation, Characterization, and Improvement of Pharmacological Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 21. researchgate.net [researchgate.net]
- 22. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Ketoconazole Delivery in Topical Nanoemulgel Formulations
Welcome to the technical support center for the development of ketoconazole topical nanoemulgels. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulation science. Here, we move beyond basic protocols to address the nuanced challenges you may encounter during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying scientific principles to empower your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful this compound nanoemulgel development program.
Q1: Why is a nanoemulgel a suitable delivery system for topical this compound?
A nanoemulgel is an advanced biphasic system where a nanoemulsion is incorporated into a gel matrix.[1] This combination is particularly advantageous for this compound, a BCS Class II drug with poor aqueous solubility but high permeability.[2][3] The nanoemulsion component solubilizes the lipophilic this compound in its oil phase, overcoming solubility hurdles that can limit drug efficacy and cause instability in topical formulations.[1][2] The nano-sized droplets (typically <200 nm) offer a large surface area, which can enhance drug penetration through the skin.[4][5] The gel matrix addresses the low viscosity of nanoemulsions, improving spreadability, skin adhesion, and residence time, which are critical for a topical therapeutic.[1][6]
Q2: What is the most critical initial step in formulating a this compound nanoemulsion?
The most critical first step is conducting comprehensive solubility studies.[7] The selection of the oil, surfactant, and co-surfactant is entirely dependent on their ability to solubilize this compound.[7][8] Poor drug solubility is a primary issue in the development of many drug formulations.[9] A systematic screening process to identify excipients that can dissolve the highest amount of the drug is essential for achieving adequate drug loading and preventing drug precipitation in the final formulation.[7] Studies have shown this compound's solubility varies significantly across different oils, with natural oils like clove oil and eucalyptus oil demonstrating high solubilization capacity.[9][10]
Q3: What are the key components of a this compound nanoemulgel and their functions?
A this compound nanoemulgel consists of two primary parts: the nanoemulsion and the gelling agent.
| Component | Role in Formulation | Common Examples |
| Active Pharmaceutical Ingredient (API) | Antifungal agent. | This compound |
| Oil Phase | Serves as a reservoir for the lipophilic this compound.[6] | Oleic acid, Clove oil, Eucalyptus oil, Capmul PG8.[4][7][10] |
| Surfactant | Reduces interfacial tension between oil and water phases, stabilizing nano-droplets. | Tween 20, Tween 80, Kolliphor HS 15.[2][9] |
| Co-surfactant | Works with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film. | Propylene Glycol, PEG 200, Ethanol.[2][4][9] |
| Aqueous Phase | The continuous phase of the o/w nanoemulsion. | Purified/Distilled Water.[4] |
| Gelling Agent | Provides the structural matrix, increasing viscosity and providing desirable rheological properties.[1] | Carbopol 934, Carbopol 943, HPMC.[4][10] |
| pH Modifier | Adjusts the final pH of the gel to be compatible with the skin (typically pH 5.5-7.0).[11] | Triethanolamine (TEA).[4] |
Q4: Which characterization parameters are most critical for evaluating a this compound nanoemulgel?
The most critical parameters are those that predict the stability, safety, and efficacy of the formulation. These include:
-
Globule Size and Polydispersity Index (PDI): These affect stability and skin penetration. Smaller sizes (<200 nm) and a low PDI (<0.3) are generally desired.[9][11]
-
Zeta Potential: Indicates the surface charge of the droplets and predicts the formulation's physical stability against coalescence. Values further from zero (e.g., > |±20| mV) suggest better stability.[4][9]
-
Viscosity and Rheology: Determines spreadability, ease of application, and residence time on the skin.[9][12] The formulation should exhibit shear-thinning behavior.
-
Drug Content: Ensures the correct dosage is present in the final product.[8][9]
-
In Vitro Drug Release: Measures the rate and extent of drug release from the formulation, which is a prerequisite for skin permeation.[8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during formulation and characterization, providing probable causes and actionable solutions.
Formulation & Stability Issues
Q: My nanoemulsion appears cloudy, milky, or separates into distinct layers after preparation. What's wrong?
-
Problem: You are observing signs of thermodynamic instability, such as flocculation, coalescence, or phase separation.[13] This indicates that a stable nanoemulsion has not formed.
-
Probable Causes:
-
Insufficient Surfactant/Co-surfactant (Smix) Concentration: The amount of Smix is inadequate to effectively reduce the interfacial tension and encapsulate the oil droplets.[9]
-
Incorrect Smix Ratio: The ratio of surfactant to co-surfactant is suboptimal. An improper ratio can fail to create a stable interfacial film around the droplets.
-
Component Immiscibility: The chosen oil, surfactant, and co-surfactant are not fully compatible or miscible at the selected ratios.
-
Inefficient Homogenization: The energy input (e.g., stirring speed, homogenization time) was not sufficient to break down the droplets to the nano-scale.[11]
-
-
Recommended Solutions:
-
Re-evaluate Pseudo-Ternary Phase Diagram: Constructing a phase diagram is a systematic way to identify the concentration ranges of oil, Smix, and water that result in a stable nanoemulsion region.[14][15] This is a crucial step to avoid trial-and-error.
-
Increase Smix Concentration: Systematically increase the total concentration of the surfactant and co-surfactant mixture in your formulation.
-
Optimize Smix Ratio: Evaluate different ratios of surfactant to co-surfactant (e.g., 1:1, 2:1, 3:1). A higher surfactant concentration often leads to more stable nanoemulsions.[9]
-
Increase Energy Input: If using a high-energy method, increase the homogenization speed or duration.[6] Ensure the process is optimized to achieve minimal globule size.
-
Q: I'm observing drug crystals in my nanoemulsion or final nanoemulgel under a microscope. Why is this happening?
-
Problem: The this compound is precipitating out of the formulation.
-
Probable Causes:
-
Exceeded Solubilization Capacity: The concentration of this compound is higher than the saturation solubility in the chosen oil phase.
-
Temperature Fluctuations: A decrease in temperature during storage can reduce the solubility of the drug in the oil, leading to crystallization.
-
Change in Polarity: The addition of the aqueous phase or the gel base may have altered the polarity of the internal oil phase, reducing its ability to keep the drug dissolved.
-
-
Recommended Solutions:
-
Select a Higher-Solubility Oil: Revisit your initial solubility studies and select an oil or a combination of oils with a higher solubilizing capacity for this compound.[7][9]
-
Reduce Drug Load: Decrease the concentration of this compound to a level well within the determined solubility limit of the oil phase.
-
Incorporate a Co-solvent: A co-solvent in the oil phase might help maintain drug solubility.
-
Characterize Drug State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm if the drug is in a dissolved (amorphous) state within the formulation, as opposed to a crystalline state.[9][16] A reduction in the crystallinity of the drug is an indicator of its successful incorporation.[9]
-
Characterization & Performance Issues
Q: The particle size of my nanoemulsion is consistently large (>200 nm), and the Polydispersity Index (PDI) is high (>0.3). How can I fix this?
-
Problem: The formulation has large, non-uniform droplets, which can lead to instability (e.g., creaming) and poor skin penetration.[1][11] A PDI value greater than 0.7 indicates a very broad particle size distribution.[9]
-
Probable Causes:
-
Suboptimal Smix Concentration/Ratio: As with stability issues, an incorrect amount or ratio of surfactant/co-surfactant is a primary cause of large droplet size.
-
Insufficient Homogenization Energy: The mechanical force applied is not enough to break down larger droplets into smaller ones.[11]
-
Viscosity of Phases: High viscosity of either the oil or aqueous phase can hinder effective droplet disruption.
-
-
Recommended Solutions:
-
Optimize Smix: Increase the concentration of the Smix. A higher Smix to oil ratio generally results in smaller droplets. Experiment with different Smix ratios to find the most effective combination.
-
Increase Energy Input: Increase the speed and/or duration of homogenization.[11] For high-pressure homogenization, increasing the number of cycles can significantly reduce particle size.
-
Titration Order: Modify the order of addition. Slowly adding the aqueous phase to the oil/Smix phase (or vice versa) under constant stirring can sometimes yield smaller, more uniform droplets.
-
Logical Workflow for Nanoemulgel Development
Caption: Workflow for this compound Nanoemulgel Development.
Q: The viscosity of my final nanoemulgel is too low for practical application or too thick to spread easily.
-
Problem: The rheological properties of the formulation are not optimal. Nanoemulsions alone often lack the necessary viscosity for topical application, while an improperly formulated gel can be difficult to use.[1]
-
Probable Causes:
-
Incorrect Gelling Agent Concentration: The concentration of the polymer (e.g., Carbopol) directly influences the final viscosity.
-
Incomplete Neutralization/Hydration: For pH-sensitive gelling agents like Carbopol, viscosity is highly dependent on the pH. Incomplete neutralization with an agent like triethanolamine (TEA) will result in low viscosity.
-
Incompatible Components: The electrolytes or other components from the nanoemulsion phase can sometimes interfere with the gelling agent's network structure, reducing its thickening efficiency.
-
-
Recommended Solutions:
-
Adjust Gelling Agent Concentration: Systematically vary the concentration of the gelling agent (e.g., 0.5%, 1%, 1.5% w/w) to achieve the target viscosity.
-
Optimize Neutralization: Ensure the pH of the final nanoemulgel is within the optimal range for your chosen gelling agent. For Carbopol, this is typically between 6.0 and 7.5. Add the neutralizing agent drop-wise until the desired consistency and pH are reached.[4]
-
Choose a Different Gelling Agent: If incompatibility is suspected, consider a different class of gelling agent (e.g., a cellulose derivative like HPMC instead of a polyacrylate like Carbopol) that may be more robust to the components of your nanoemulsion.[10]
-
Q: My in vitro drug release study shows very slow or incomplete release of this compound.
-
Problem: The drug is being retained within the formulation and is not being released into the receptor medium at a sufficient rate.
-
Probable Causes:
-
High Affinity for the Oil Phase: The partition coefficient of this compound may strongly favor the oil phase, hindering its partitioning into the aqueous receptor medium.
-
High Viscosity of the Gel Matrix: A very dense and viscous gel network can act as a barrier, slowing the diffusion of the nanoemulsion droplets and the subsequent release of the drug.[17]
-
Surfactant Micelle Entrapment: If the surfactant concentration is well above the critical micelle concentration (CMC), the drug may be entrapped within micelles in the aqueous phase, which can slow its diffusion across the membrane.[11]
-
Issues with the Release Setup: Problems like air bubbles under the membrane, improper sink conditions, or membrane incompatibility can artificially lower the release rate.[18]
-
-
Recommended Solutions:
-
Optimize the Oil Phase: Consider using an oil phase for which this compound has a slightly lower, yet still sufficient, solubility. This can adjust the partitioning behavior to favor release.
-
Adjust Gel Viscosity: Lower the concentration of the gelling agent to reduce the tortuosity of the diffusion path for the drug.
-
Ensure Sink Conditions: The concentration of the drug in the receptor medium should not exceed 10-15% of its saturation solubility in that medium. Adding a small amount of a solubilizer like DMSO (0.5%) or using a hydro-alcoholic receptor fluid can help maintain sink conditions.[8]
-
Check the Experimental Setup: Ensure the dialysis membrane is properly activated and that there are no air bubbles.[8] Verify that the stirring speed is consistent and adequate to ensure proper mixing in the receptor chamber.[18]
-
Troubleshooting Decision Tree: High Particle Size / PDI
Caption: Decision tree for troubleshooting large particle size.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion (High-Speed Homogenization)
-
Preparation of Oil Phase: Accurately weigh the selected oil (e.g., Oleic Acid) and co-surfactant (e.g., Propylene Glycol).[4] Add the required amount of this compound and mix under gentle heat (e.g., 40°C) until the drug is completely dissolved.[4]
-
Preparation of Aqueous Phase: In a separate beaker, accurately weigh the surfactant (e.g., Tween 20) and dissolve it in distilled water.[4]
-
Emulsification: Slowly add the aqueous phase to the oil phase drop by drop while continuously stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting coarse emulsion to high-speed homogenization (e.g., using an Ultra-Turrax) at a specified RPM (e.g., 5000-10000 RPM) for a defined period (e.g., 15-30 minutes) to reduce the globule size to the nano-range.[4]
-
Characterization: Allow the nanoemulsion to cool to room temperature before proceeding with characterization (particle size, PDI, zeta potential).
Protocol 2: Preparation of Nanoemulgel
-
Gelling Agent Dispersion: Accurately weigh the gelling agent (e.g., Carbopol 934) and slowly disperse it in a known volume of distilled water with constant stirring, avoiding the formation of clumps.[4]
-
Hydration: Allow the dispersion to stand for several hours (or overnight) to ensure complete hydration of the polymer.[4]
-
Incorporation of Nanoemulsion: Slowly add the previously prepared this compound nanoemulsion to the hydrated gel base with gentle, continuous stirring until a uniform mixture is obtained.
-
pH Adjustment: Neutralize the dispersion by adding a neutralizing agent (e.g., Triethanolamine) drop-wise until the desired pH (e.g., 6.5-7.0) and a clear, viscous gel is formed.[4]
-
Final Characterization: Evaluate the final nanoemulgel for appearance, pH, viscosity, spreadability, and drug content.[4][19]
References
- 1. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpns.com [ijrpns.com]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. This compound-Loaded Cationic Nanoemulsion: In Vitro–Ex Vivo–In Vivo Evaluations to Control Cutaneous Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural Oils Enhance the Topical Delivery of this compound by Nanoemulgel for Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. talenta.usu.ac.id [talenta.usu.ac.id]
- 12. Natural Oils Enhance the Topical Delivery of this compound by Nanoemulgel for Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. rjpdft.com [rjpdft.com]
- 16. rjptonline.org [rjptonline.org]
- 17. wjpps.com [wjpps.com]
- 18. ijraset.com [ijraset.com]
- 19. researchgate.net [researchgate.net]
Strategies to reduce Ketoconazole-induced hepatotoxicity in cell models
Welcome to the technical support guide for researchers investigating strategies to reduce Ketoconazole-induced hepatotoxicity in cell models. This document provides in-depth, field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the reliability and accuracy of your results. Our goal is to equip you with the necessary tools to dissect the mechanisms of this compound toxicity and effectively screen for protective compounds.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Here we address foundational questions about the mechanisms of this compound toxicity and the appropriate selection of in vitro models.
Q1: What are the primary mechanisms of this compound-induced hepatotoxicity in cell models?
A1: this compound (KTZ) induces liver injury through a multi-faceted mechanism that is critical to understand for designing effective mitigation strategies. The toxicity is not solely due to the parent drug but also involves its metabolites.[1][2] The primary pathways involved are:
-
Oxidative Stress: KTZ treatment has been shown to increase the generation of reactive oxygen species (ROS) and cause lipid peroxidation.[1][3] This oxidative stress overwhelms the cell's natural antioxidant defenses, such as glutathione (GSH), leading to widespread damage to cellular components.[3][4]
-
Mitochondrial Dysfunction: Mitochondria are a key target of KTZ toxicity. The drug can inhibit the electron transport chain, decrease the mitochondrial membrane potential, and deplete ATP, which is the cell's main energy currency.[1] This energy crisis contributes significantly to cell death.
-
Apoptosis Induction: The culmination of oxidative stress and mitochondrial damage is often the activation of the apoptotic cell death pathway.[5][6] KTZ can induce the expression of pro-apoptotic proteins like Bax and p53, increase the activity of executioner enzymes like caspase-3, and trigger excessive mitophagy (the degradation of mitochondria), which ultimately leads to programmed cell death.[3][7][8]
-
Metabolic Activation: this compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[9][10] While it is a potent inhibitor of CYP3A4, which is the basis for many drug-drug interactions, its metabolism can also lead to the formation of reactive metabolites that contribute to toxicity.[11][12] The N-deacetylated metabolite of KTZ (DAK), in particular, has been shown to be a potent cytotoxicant.[2]
Understanding these interconnected pathways is essential for selecting appropriate biomarkers and designing experiments to test protective agents.
Q2: My chosen cell line (e.g., HepG2) is showing inconsistent results or extreme sensitivity to this compound. Why is this happening and what are my options?
A2: This is a common and important issue. The choice of cell model is paramount for obtaining clinically relevant data. Here’s a breakdown of potential causes and solutions:
-
Low Metabolic Capacity of HepG2 Cells: Standard HepG2 cells have notoriously low expression of key drug-metabolizing enzymes like CYP3A4 compared to primary human hepatocytes (PHHs).[13][14] Since KTZ toxicity is partly mediated by metabolites, this can lead to an underestimation of toxicity or results that are not representative of the in vivo situation.
-
Culture Conditions Matter: The phenotype of HepG2 cells is highly dependent on culture conditions. Growing them in 3D spheroid cultures, for instance, can significantly upregulate the expression of drug-metabolizing enzymes and transporters, making them a more robust model.[14][15][16]
-
Cell Line Variability: There can be significant donor-to-donor variability with PHHs and even batch-to-batch differences in cell lines like HepaRG.
Recommended Solutions:
-
Consider the Gold Standard: Primary human hepatocytes (PHHs) are considered the gold standard for DILI studies because they best represent in vivo liver conditions and possess higher metabolic activity.[17][18][19] However, they are expensive and have limited availability.
-
Use a Metabolically Competent Cell Line: HepaRG™ cells are a human liver progenitor cell line that can differentiate into both hepatocytes and biliary-like cells. They express a much broader range of functional drug-metabolizing enzymes than HepG2 cells, making them a superior alternative for DILI investigations.[18][20]
-
Enhance Your Current Model: If you must use HepG2 cells, consider using genetically modified versions that overexpress specific CYPs (e.g., CYP3A4) or switching to 3D culture methods to improve their metabolic competence.[13][16]
-
Co-Culture Systems: Drug-induced liver injury often involves interactions between different liver cell types. Co-culture models that include non-parenchymal cells like Kupffer cells (the resident macrophages) can provide a more comprehensive picture of toxicity, especially for investigating inflammatory responses.[18][19]
Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental challenges with actionable solutions and step-by-step protocols.
Problem 1: High variability in my cell viability results (e.g., MTT, LDH assays).
-
Causality: High variability obscures the true dose-response relationship, making it difficult to determine the IC50 or assess the efficacy of a protective compound. This can stem from inconsistent cell seeding, inaccurate drug dilutions, or assay artifacts.
-
Self-Validating Solution: Implement a multi-parametric approach. True hepatotoxicity should manifest across multiple, mechanistically distinct endpoints. For example, a decrease in ATP (indicating mitochondrial dysfunction) should correlate with an increase in LDH release (indicating membrane rupture).
This protocol combines the measurement of lactate dehydrogenase (LDH) release for necrosis and an ATP-based assay for cell viability in the same well.
-
Cell Seeding: Plate your chosen liver cells (e.g., HepaRG) in a 96-well plate at a pre-determined optimal density and allow them to adhere/differentiate for the appropriate time (e.g., 24-48 hours).
-
Treatment: Treat cells with a serial dilution of this compound, with or without your protective agent. Include vehicle-only (e.g., 0.1% DMSO) and maximum-lysis controls. Incubate for your desired time point (e.g., 24 hours).
-
LDH Assay (Necrosis):
-
Carefully transfer 50 µL of the cell culture supernatant to a new, clear 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (commercially available kits) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
-
ATP Assay (Viability):
-
To the remaining 50 µL of cells in the original plate, add 50 µL of an ATP assay reagent (e.g., CellTiter-Glo®).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate % cytotoxicity for the LDH assay relative to the max-lysis control. Calculate % viability for the ATP assay relative to the vehicle control. Plot both dose-response curves.
Problem 2: My protective agent, an antioxidant, isn't reducing this compound toxicity.
-
Causality: This could be due to several factors:
-
Incorrect Timing: The antioxidant may be added too late, after irreversible oxidative damage has already occurred.
-
Wrong Mechanism: While oxidative stress is a major factor, it's not the only one.[1][3] If the primary insult in your specific model is direct mitochondrial inhibition, a general antioxidant might not be sufficient.
-
Insufficient Concentration: The concentration of the antioxidant may not be high enough to counteract the level of ROS produced by the this compound treatment.
-
-
Self-Validating Solution: Directly measure ROS production to confirm that (a) this compound is indeed inducing oxidative stress in your model and (b) your antioxidant is effectively reducing it at the concentration used.
N-acetylcysteine (NAC) is a precursor to glutathione and a potent antioxidant that has been shown to be protective against drug-induced liver injury.[21][22][23]
-
Cell Culture: Seed HepG2 or HepaRG cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Co-treatment: Treat the cells with:
-
Vehicle Control
-
This compound (at a concentration known to cause sub-maximal toxicity, e.g., IC25-IC50)
-
NAC alone (e.g., 1-5 mM)
-
This compound + NAC (co-treatment)
-
-
ROS Measurement (using DCFH-DA):
-
After 4-6 hours of drug treatment, remove the media and wash the cells gently with warm PBS.
-
Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C.
-
Wash the cells again with warm PBS to remove excess probe.
-
Add back phenol red-free media.
-
Immediately measure fluorescence on a plate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Endpoint Viability: In a parallel plate treated identically, perform a cell viability assay (e.g., ATP assay) after 24 hours to correlate ROS levels with cell death.
Data Presentation: Expected Outcomes
| Treatment Group | Relative Fluorescence Units (RFU) | % Cell Viability (at 24h) |
| Vehicle Control | 100 ± 15 | 100% |
| This compound (40 µM) | 450 ± 50 | 55% |
| NAC (2 mM) | 95 ± 12 | 98% |
| KTZ (40 µM) + NAC (2 mM) | 180 ± 25 | 85% |
This table clearly demonstrates that KTZ induces ROS, and NAC both reduces ROS and improves cell viability, validating the experimental approach.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Hepatotoxicity
The following diagram illustrates the key molecular events leading from this compound exposure to hepatocyte apoptosis.
Caption: Key pathways in this compound-induced hepatocyte apoptosis.
Experimental Workflow for Screening Protective Compounds
This workflow provides a logical progression for testing a candidate compound for its ability to mitigate this compound toxicity.
Caption: A logical workflow for testing hepatoprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. N-deacetyl this compound-induced hepatotoxicity in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daily sesame oil supplementation mitigates this compound-induced oxidative stress-mediated apoptosis and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity - Wikipedia [en.wikipedia.org]
- 5. A novel role for this compound in hepatocellular carcinoma treatment: linking PTGS2 to mitophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound exacerbates mitophagy to induce apoptosis by downregulating cyclooxygenase-2 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 11. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound-mediated CYP3A4 inhibition on clinical pharmacokinetics of panobinostat (LBH589), an orally active histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. j-organoid.org [j-organoid.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. The protective effects of n-acetylcysteine against acute hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetylcysteine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ketoconazole Dissolution with Cocrystals
Welcome to the technical support center for the development of Ketoconazole (KTZ) cocrystals. This guide is designed for researchers, scientists, and formulation experts actively working to overcome the dissolution challenges of this important but poorly soluble antifungal agent. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning its absorption is limited by its low solubility and dissolution rate.[1][2] Crystal engineering, specifically the formation of cocrystals, presents a robust strategy to enhance these properties without altering the pharmacological activity of the active pharmaceutical ingredient (API).[3]
This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise during the initial stages of a cocrystal development program.
Q1: What is a pharmaceutical cocrystal and how does it differ from a salt? A cocrystal is a multi-component crystalline solid composed of an API and a neutral guest molecule, known as a coformer, in a defined stoichiometric ratio.[3] The components are held together in the crystal lattice primarily by non-ionic interactions, such as hydrogen bonds.[4][5] This distinguishes them from salts, where a proton transfer occurs between an acidic and a basic component, leading to ionic bonding.[6] A general guideline, often called the "rule of three," suggests that if the difference in pKa (ΔpKa) between the basic API and the acidic coformer is less than 3, a cocrystal is likely to form.[7] If ΔpKa is greater than 3, salt formation is favored.[7]
Q2: Why is cocrystallization a preferred strategy for this compound? this compound is a weakly basic drug with two pKa values (2.94 and 6.51) and exhibits highly pH-dependent solubility; it is sparingly soluble in acidic environments but practically insoluble at higher pH values, which can lead to variable oral absorption.[2][7][8] Cocrystallization offers several advantages:
-
Significant Solubility Enhancement: By pairing KTZ with highly soluble coformers, the resulting cocrystal can exhibit dramatically increased aqueous solubility. For instance, a cocrystal of KTZ with glutaric acid showed an 1800-fold increase in water solubility compared to the pure drug.[4][9][10]
-
Modulation of pH-Dependent Dissolution: Cocrystallization with acidic coformers can reduce the pH dependency of KTZ's dissolution, leading to more consistent performance across the gastrointestinal tract.[8]
-
Improved Physicochemical Properties: Beyond dissolution, cocrystals can improve other critical attributes like stability, tabletability, and flowability.
Q3: How do I select a suitable coformer for this compound? Coformer selection is a critical step that blends theoretical principles with experimental screening. Key considerations include:
-
Supramolecular Synthon Approach: KTZ has hydrogen bond donors and acceptors, particularly its imidazole nitrogen, which readily forms hydrogen bonds with the hydroxyl or carboxylic acid groups of coformers.[4][9] Coformers with these functional groups (e.g., dicarboxylic acids, hydroxybenzoic acids) are excellent candidates.
-
pKa Considerations: As mentioned, a ΔpKa of <3 between KTZ and the coformer is a good starting point for predicting cocrystal formation over salt formation.[7]
-
Solubility of the Coformer: A highly soluble coformer often contributes to a higher dissolution rate of the cocrystal.[1]
-
Safety and Regulatory Acceptance: Coformers should ideally be on the FDA's Generally Regarded as Safe (GRAS) list to streamline the regulatory approval process. Common examples used with KTZ include succinic acid, fumaric acid, and vanillic acid.[4][7][11]
Part 2: Troubleshooting Guide
This section is structured to address specific problems you might encounter during the experimental workflow, from initial screening to final dissolution testing.
Phase 1: Coformer Screening & Selection
Q: My high-throughput screening experiments are not yielding any new crystalline phases. What could be the issue?
A: This is a common challenge. The absence of new phases could stem from several factors related to thermodynamics, kinetics, or experimental technique.
-
Causality: Cocrystal formation is governed by the thermodynamics of the system; the cocrystal must be a more stable solid phase than the individual components under the experimental conditions. Kinetic factors, such as nucleation and growth rates, also play a crucial role.
-
Troubleshooting Steps:
-
Vary the Method: Do not rely on a single screening technique. Solvent evaporation is common but may not be universally successful.[12] Complement it with methods like liquid-assisted grinding (LAG), slurry conversion, or sonocrystallization.[9][12][13] LAG, for instance, introduces mechanical energy that can overcome kinetic barriers.[14]
-
Expand Solvent Selection: The choice of solvent is critical. A solvent must allow for congruent solubility of both the API and coformer.[15] If one component is significantly less soluble, it may crash out alone.[15] Screen a range of solvents with different polarities and hydrogen bonding capacities.
-
Check Stoichiometry: While a 1:1 molar ratio is a common starting point, other stoichiometries (e.g., 2:1, 1:2) are possible.[12] Including non-stoichiometric ratios in your screen can sometimes reveal new phases.
-
Consider Hydration/Solvation: Ensure your starting materials are anhydrous, or intentionally screen in the presence of water/solvents, as solvates or hydrates can sometimes form preferentially.
-
Q: I've identified a potential new solid phase, but how do I definitively confirm it's a cocrystal and not just a physical mixture or a polymorph?
A: Differentiating a true cocrystal from a simple mixture requires a suite of analytical techniques. Relying on a single method is insufficient.
-
Causality: A cocrystal is a new, single crystalline phase with a unique crystal lattice. Its properties will be different from a simple physical mixture of the starting components.
-
Self-Validating Protocol:
-
Powder X-ray Diffraction (PXRD): This is the primary tool. A cocrystal will exhibit a unique diffraction pattern with peaks at different 2θ angles than the API, the coformer, or their physical mixture.[5][16] The absence of peaks corresponding to the starting materials confirms phase purity.[7]
-
Differential Scanning Calorimetry (DSC): A pure cocrystal will show a single, sharp melting endotherm that is different from the melting points of the individual components.[2][17] A physical mixture would typically show two separate melting events or a eutectic melting point followed by the melting of the excess component.[17]
-
Spectroscopy (FTIR/Raman): Changes in vibrational spectra can confirm intermolecular interactions. For KTZ cocrystals, look for shifts in the stretching frequencies of the C=O groups or the imidazole ring, indicating hydrogen bond formation.[5][7]
-
Phase 2: Cocrystal Synthesis & Scale-Up
Q: My slurry conversion is slow or results in an impure phase. How can I optimize it?
A: Slurry conversion is an equilibrium-based process, and its success depends on the relative solubilities of the starting materials and the final cocrystal.
-
Causality: In a slurry, the solvent mediates the transformation from the less stable starting materials to the more stable cocrystal phase. The rate is influenced by dissolution, nucleation, and growth kinetics.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent is one in which the cocrystal is significantly less soluble than the individual components. This provides the thermodynamic driving force for conversion.
-
Temperature Cycling: Gently cycling the temperature of the slurry (e.g., between 25°C and 40°C) can accelerate the kinetics by repeatedly creating states of supersaturation and dissolution, a process known as temperature cycling or ripening.
-
Seeding: Introducing a small amount of pure cocrystal powder can bypass the kinetic barrier of nucleation and significantly speed up the conversion process.
-
Agitation: Ensure adequate mixing to maintain a uniform suspension and facilitate mass transfer.
-
Q: During solvent evaporation, I'm observing "oiling out" or the formation of an amorphous phase instead of crystals. How can I prevent this?
A: Oiling out occurs when the concentration of the dissolved species exceeds the solubility limit to such an extent that a liquid-liquid phase separation happens before nucleation can occur.
-
Causality: This is typically caused by using a solvent in which the API and coformer are extremely soluble, combined with a rapid evaporation rate. The system becomes highly supersaturated too quickly for orderly crystal growth.
-
Troubleshooting Steps:
-
Reduce Evaporation Rate: Cover the crystallization vessel with parafilm and pierce a few small holes. This slows down solvent removal, allowing more time for nucleation and growth.
-
Use a Less Ideal Solvent: Switch to a solvent system where the components are only moderately soluble. This reduces the level of supersaturation that can be achieved.
-
Implement Anti-Solvent Addition: Dissolve the components in a good solvent, then slowly add a miscible anti-solvent in which they are poorly soluble. This provides more controlled generation of supersaturation to induce crystallization.[15]
-
Phase 3: Characterization & Dissolution Testing
Q: My dissolution results are highly variable and not reproducible. What are the common causes?
A: Variability in dissolution testing is a frequent and frustrating issue. It often points to issues with the solid form itself or the test methodology.
-
Causality: Inconsistent results can be caused by phase impurities, particle size differences, or uncontrolled hydrodynamics in the dissolution vessel. The "spring and parachute" effect, where a high supersaturation is followed by precipitation of the less soluble API, is a major source of variability.[18]
-
Troubleshooting Steps:
-
Confirm Phase Purity: Use PXRD to ensure every batch is a pure cocrystal phase. Even small amounts of unreacted KTZ can alter the dissolution profile.
-
Control Particle Size: Particle size has a dramatic effect on dissolution rate. Sieve the cocrystal powder to a consistent and narrow particle size range (e.g., 75-150 µm) for all experiments.
-
Manage the "Parachute": The supersaturated state achieved by cocrystal dissolution is metastable. The API can precipitate, causing the concentration to drop.[19] Consider including precipitation inhibitors (e.g., HPMC) in the dissolution medium to sustain the supersaturated state, which may better mimic in vivo conditions.
-
Standardize Methodology: Strictly adhere to USP paddle (Apparatus 2) or basket (Apparatus 1) standards. Ensure consistent paddle speed, temperature (37±0.5°C), and sampling technique.[20] Use sinkers for capsules to prevent floating.
-
Q: The cocrystal appears to be converting back to the original API during the dissolution test. How can I detect and mitigate this?
A: This phenomenon, known as solution-mediated phase transformation, can negate the solubility advantage of the cocrystal.[18]
-
Causality: When a cocrystal dissolves, it releases both the API and coformer into the medium. If the concentration of the API exceeds its own solubility in the medium, the more stable (and less soluble) pure API form can precipitate out.[18]
-
Detection and Mitigation:
-
Detection: At the end of the dissolution run, collect the solid material remaining in the vessel. Dry it and analyze it using PXRD. The presence of peaks corresponding to pure KTZ confirms the transformation.
-
Mitigation (Formulation Strategy): The key is to keep the concentration of the API below its critical supersaturation level or to inhibit its precipitation. This can be achieved by:
-
Adding Coformer to the Medium: The presence of the coformer in the dissolution medium can, by the common-ion effect (or in this case, common coformer effect), suppress the dissolution of the cocrystal and prevent the API concentration from reaching the point of precipitation.[21][22]
-
Using Precipitation Inhibitors: As mentioned above, polymers like HPMC can stabilize the supersaturated solution and delay or prevent the precipitation of the stable API form.
-
-
Part 3: Data Summary & Experimental Protocols
Comparative Dissolution & Solubility Data
The following table summarizes the significant improvements in solubility achieved for this compound through cocrystallization with various coformers, as reported in peer-reviewed literature.
| Coformer | Molar Ratio (KTZ:Coformer) | Solvent/Medium | Solubility of KTZ (µg/mL) | Solubility of Cocrystal (µg/mL) | Fold Increase | Reference |
| Glutaric Acid | 1:1 | Distilled Water | 1.2 | 2165.6 | ~1800x | [4][9][10] |
| Vanillic Acid | 1:1 | Distilled Water | 1.2 | 321.6 | ~268x | [4][9][10] |
| Protocatechuic Acid | 1:1 | Distilled Water | 1.2 | 386.3 | ~322x | [4][9][10] |
| Fumaric Acid | 1:1 | Water | - | - | ~100x | [11] |
| Adipic Acid | 1:1 | Water | - | - | ~100x | [11] |
| p-Hydroxybenzoic Acid | 1:1 | pH 6.8 Phosphate Buffer | - | - | ~23.5x | [23][24] |
| Ascorbic Acid | 1:1 | - | - | - | ~50x | [5] |
Note: Absolute solubility values can vary based on exact experimental conditions (temperature, pH, etc.). The fold increase provides a standardized measure of enhancement.
Visual Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: Slurry Conversion for this compound-Succinic Acid Cocrystal
This protocol describes the preparation of KTZ-Succinic Acid (KTZ-SA) cocrystals, a well-characterized system.
-
Materials & Molar Ratio:
-
This compound (MW: 531.44 g/mol )
-
Succinic Acid (MW: 118.09 g/mol )
-
Target: 1:1 molar ratio.
-
Weigh 531.4 mg (1 mmol) of KTZ and 118.1 mg (1 mmol) of succinic acid.
-
-
Procedure:
-
Place the accurately weighed powders into a 20 mL glass vial.
-
Add 5 mL of a suitable solvent (e.g., ethyl acetate or acetone) to the vial.[8] The solids should not fully dissolve but form a mobile slurry.
-
Seal the vial and place it on a magnetic stir plate at room temperature (25°C).
-
Stir the suspension at a moderate speed (e.g., 300 RPM) for 48-72 hours to allow the system to reach equilibrium.
-
After the designated time, stop stirring and filter the solid product using a Buchner funnel with Whatman No. 1 filter paper.
-
Wash the collected solid cake with a small amount (1-2 mL) of cold solvent to remove any residual soluble impurities.
-
Dry the product in a vacuum oven at 40°C for 12-24 hours or until a constant weight is achieved.
-
-
Confirmation:
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)
This protocol outlines a standard method for evaluating the dissolution rate of the prepared cocrystals.
-
Apparatus & Media:
-
USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid. Maintain at 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
-
-
Sample Preparation:
-
Accurately weigh an amount of cocrystal powder equivalent to a specific dose of KTZ (e.g., 100 mg KTZ).
-
Encapsulate the powder in a hard gelatin capsule.
-
-
Procedure:
-
De-aerate the dissolution medium by heating and vacuum filtration.
-
Equilibrate the medium in the dissolution vessels to 37 ± 0.5°C.
-
Drop the capsule into the vessel (using a sinker if necessary).
-
Start the paddle rotation and begin timing.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Analyze the concentration of KTZ in the filtered samples using a validated HPLC-UV method (e.g., at a wavelength of 230 nm).[8]
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
-
Plot the % drug dissolved versus time to generate the dissolution profile.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Solubility and Dissolution Rate of Antifungal Drug this compound through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of this compound and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISTIC ANALYSIS OF CO-CRYSTAL DISSOLUTION, SURFACE pH, AND DISSOLUTION ADVANTAGE AS A GUIDE FOR RATIONAL SELECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Solubility and Dissolution Rate of Antifungal Drug this compound through Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. An In Vitro Model for Cocrystal Dissolution with Simultaneous Surface and Bulk Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 20. turkjps.org [turkjps.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of this compound Cocrystals | Semantic Scholar [semanticscholar.org]
- 24. Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of this compound Cocrystals | CoLab [colab.ws]
Ketoconazole Oral Bioavailability Enhancement: A Formulation Scientist's Technical Guide
Introduction
Ketoconazole (KTZ) is a broad-spectrum imidazole antifungal agent widely used for systemic and superficial fungal infections.[1][2] Despite its therapeutic efficacy, its clinical use via the oral route is hampered by significant formulation challenges. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high intestinal permeability but low aqueous solubility.[3][4][5][6] This low solubility is markedly pH-dependent, leading to erratic absorption and highly variable oral bioavailability, which can range from 37% to 97%.[4]
This technical guide serves as a support center for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulating this compound for enhanced oral bioavailability.
Section 1: The Core Challenge: Understanding this compound's Physicochemical Hurdles
A firm grasp of this compound's inherent properties is the foundation for rational formulation design. This section addresses the most fundamental questions regarding its challenging nature.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's oral bioavailability so low and variable?
A1: The primary reason is its nature as a weakly basic drug with extremely pH-dependent solubility.[4][7][8] this compound has two pKa values, 2.94 and 6.51.[4][9][10] This means it is relatively soluble in the highly acidic environment of the stomach (pH 1-3), where it can protonate and form a soluble salt. However, as it transitions to the higher pH of the small intestine (pH 5.5-7.5), its primary site of absorption, its solubility dramatically decreases, causing it to precipitate out of solution.[9][11] This precipitation severely limits the amount of dissolved drug available for absorption, leading to low and unpredictable bioavailability.[12][13]
Q2: How exactly does gastrointestinal (GI) pH impact this compound absorption?
A2: The impact is profound. In the fasted state, stomach pH is low, facilitating initial dissolution. Upon entering the duodenum, the pH rises sharply. If the dissolved this compound precipitates into a stable crystalline form, it is unlikely to redissolve and be absorbed. This pH-shift effect is the critical hurdle. Furthermore, factors that raise gastric pH, such as food (in some cases) or co-administration of antacids or proton pump inhibitors, can prevent even the initial dissolution step, drastically reducing absorption.[12][14] The goal of advanced formulations is to overcome this pH-dependent solubility trap.
Diagram: The pH-Dependent Absorption Challenge of this compound This diagram illustrates how the changing pH of the gastrointestinal tract critically affects the dissolution and potential precipitation of this compound, thereby limiting its absorption.
Caption: this compound's journey through the GI tract.
Section 2: Formulation Strategies & Troubleshooting
To overcome the challenges outlined above, formulators employ enabling technologies. This section details two primary strategies—Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS)—providing practical troubleshooting for common experimental issues.
Amorphous Solid Dispersions (ASDs)
ASDs are a leading strategy for enhancing the solubility of BCS Class II compounds.[3][6] By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, the energy barrier for dissolution is significantly lowered.
Q: My this compound ASD shows initial promise but recrystallizes during stability testing. What are the likely causes and solutions?
A: This is a critical stability issue for ASDs. The primary causes are:
-
Insufficient Drug-Polymer Interaction: The polymer must physically separate and stabilize the amorphous drug molecules. If interactions (e.g., hydrogen bonds) are weak, the drug has higher molecular mobility and can recrystallize.[15]
-
High Drug Loading: Exceeding the polymer's capacity to solubilize the drug increases the thermodynamic driving force for crystallization.
-
Inappropriate Storage Conditions: Storing above the glass transition temperature (Tg) or in high humidity conditions increases molecular mobility and facilitates crystallization.
-
Solution: Store samples in a desiccator at controlled room temperature (or below). Always characterize your ASD's Tg using Differential Scanning Calorimetry (DSC) to define safe storage temperatures.
-
Q: During dissolution testing, my ASD creates a supersaturated state (the "spring"), but the drug concentration quickly crashes (the "parachute" fails). How can I prolong the supersaturated state?
A: This "spring and parachute" failure indicates rapid drug precipitation. The key is to inhibit nucleation and crystal growth in the dissolution medium.
-
Causality: When the ASD dissolves, it releases high-energy amorphous drug molecules, creating a supersaturated solution. However, this state is unstable. In the neutral pH of the intestine, this compound is highly prone to precipitating back into its low-energy crystalline form.
-
Solution: The choice of polymer is crucial. HPMCAS is particularly effective because it not only forms the ASD but its succinate and acetate moieties can interact with the dissolved drug in the medium, acting as a precipitation inhibitor and prolonging the "parachute" effect.[16] Consider using a combination of polymers in the formulation or adding a precipitation inhibitor to the dissolution media to better simulate the in vivo environment.
-
Solution Preparation:
-
Accurately weigh 1.0 g of this compound and 3.0 g of HPMCAS (LG grade).
-
Dissolve both components in 100 mL of a suitable solvent system (e.g., 90:10 dichloromethane:methanol) with stirring until a clear solution is obtained.
-
-
Spray Drying Parameters (Example):
-
Inlet Temperature: 80-100°C. Rationale: Must be high enough to evaporate the solvent but low enough to prevent thermal degradation.
-
Aspirator/Fan Rate: 80-100%. Rationale: Ensures efficient drying and particle collection.
-
Feed Pump Rate: 5-10 mL/min. Rationale: Controls droplet size and drying efficiency.
-
Nozzle Gas Flow: Set according to instrument specifications to ensure proper atomization.
-
-
Execution:
-
Prime the spray dryer with the pure solvent system.
-
Switch the feed to the drug/polymer solution and commence spray drying.
-
Collect the resulting powder from the cyclone collector.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven.
-
Dry at 40°C under vacuum for 24-48 hours to remove any residual solvent.
-
-
Mandatory Validation:
-
Confirm Amorphicity: Analyze the powder using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" confirms an amorphous state.[6][16]
-
Assess Thermal Properties: Use DSC to identify a single glass transition temperature (Tg), which indicates a homogenous, single-phase dispersion.[16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the contents of the GI tract.[18] For lipophilic drugs like this compound, this pre-dissolves the drug in a lipidic vehicle, bypassing the solid-state dissolution step.
Q: My SEDDS formulation appears cloudy or fails to emulsify properly upon dilution. What should I troubleshoot?
A: This indicates an imbalance in the formulation components, leading to poor emulsification.
-
Component Miscibility & Ratios: The oil, surfactant, and co-surfactant must be fully miscible. The ratios are critical for determining the emulsion droplet size and stability.
-
Surfactant HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is key. For an oil-in-water emulsion (like a SEDDS), you typically need a surfactant or S/CoS mixture with a higher HLB value (generally >10).
Q: I'm observing drug precipitation from my liquid SEDDS during storage. What is the likely cause?
A: This suggests that the drug's solubility limit in the formulation has been exceeded or that the formulation is physically unstable.
-
Equilibrium Solubility: The drug loading may be too high for the chosen excipient blend.
-
Solution: First, determine the equilibrium solubility of this compound in each individual excipient (oil, surfactant, co-surfactant) at the intended storage temperature. This data is crucial for designing a formulation where the drug remains dissolved. Then, test the solubility in the final optimized blend.
-
-
Thermodynamic Instability: Temperature fluctuations during storage can cause phase separation of the excipients, leading to drug expulsion.
Diagram: Workflow for SEDDS Formulation and Evaluation This workflow outlines the logical steps from excipient screening to final bioavailability assessment for developing a this compound SEDDS.
Caption: A systematic approach to SEDDS development.
Section 3: Bio-predictive In Vitro Testing & Data
Standard USP dissolution tests in simple buffers are often poorly predictive for enabling formulations. Using biorelevant media is essential for meaningful in vitro-in vivo correlation (IVIVC).[22][23][24]
Troubleshooting Guide: In Vitro Testing
Q: My IVIVC is poor. The formulation performed well in vitro but failed in my animal study. What are the common pitfalls in dissolution testing for this compound ASDs or SEDDS?
A: This is a frequent and costly challenge. The likely reason is that your in vitro test did not adequately mimic the physiological conditions of the GI tract.
-
Lack of Biorelevant Media: Using simple pH 6.8 phosphate buffer fails to account for the presence of bile salts and phospholipids in the intestine, which play a crucial role in solubilizing lipophilic drugs and maintaining supersaturation.
-
Ignoring the pH Shift: A single-pH dissolution test does not capture the critical precipitation event that occurs when this compound transits from the acidic stomach to the neutral intestine.
-
Solution: Implement a two-stage or "pH-shift" dissolution protocol.[8][16] First, expose the formulation to acidic media (e.g., 0.1N HCl, pH 1.2) for 30 minutes, then add a concentrated buffer to shift the pH to 6.8.[7][16] This method directly challenges the formulation's ability to prevent precipitation and maintain drug in solution.
-
Data Presentation: this compound Solubility Comparison
The following table summarizes the dramatic solubility differences that underpin the formulation challenges and the goals of enhancement strategies.
| Medium | Condition | Approximate this compound Solubility (µg/mL) | Rationale |
| Purified Water | Neutral pH | < 1 - 2[4][9] | Represents the baseline poor solubility. |
| 0.1 N HCl | Stomach pH (1.2) | > 10,000 | Protonation of the imidazole nitrogen leads to high solubility.[7][11] |
| Phosphate Buffer | Intestinal pH (6.8) | ~ 4-10 | Represents the dramatic drop in solubility upon entering the intestine.[11] |
| FaSSIF | Fasted Intestine (pH 6.5) | ~ 20-50 | Micellar solubilization by bile salts slightly improves solubility over simple buffer. |
| KTZ-HPMCAS ASD | Intestinal pH (6.8) | > 200 (Supersaturated) | Amorphous form provides a temporary but significant boost in apparent solubility.[16] |
Note: Values are compiled from multiple literature sources and are intended for comparative purposes.
References
- 1. ijrpns.com [ijrpns.com]
- 2. This compound | 65277-42-1 [chemicalbook.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Physiochemical Characterization and Release Rate Studies of SolidDispersions of this compound with Pluronic F127 and PVP K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Oral Bioavailability of Self-Emulsifying Formulation of this compound | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Improved dissolution and absorption of this compound in the presence of organic acids as pH-modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Investigation into Intermolecular Interactions and Phase Behavior of Binary and Ternary Amorphous Solid Dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Particle Size and Drug Load on Amorphous Solid Dispersions Containing pH-Dependent Soluble Polymers and the Weak Base this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound LOADED SOLID SELF EMULSIFYING DRUG DELIVERY SYSTEM: FORMULATION AND IN-VITRO CHARACTERIZATION | Semantic Scholar [semanticscholar.org]
- 19. Formulation Of Self Micro-emulsifying Drug Delivery System For this compound - IJFMR [ijfmr.com]
- 20. ijfmr.com [ijfmr.com]
- 21. rjpdft.com [rjpdft.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Evaluation and selection of bio-relevant dissolution media for a poorly water-soluble new chemical entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: Mitigating Off-Target Effects of Ketoconazole in Cellular Assays
Welcome to the technical support resource for researchers utilizing Ketoconazole in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the well-documented off-target effects of this compound. As a potent inhibitor of fungal lanosterol 14α-demethylase, this compound is a valuable tool.[1][2][][4][5] However, its utility in preclinical research can be compromised by a range of interactions with mammalian cellular machinery. This guide will equip you with the knowledge to anticipate, identify, and mitigate these confounding effects, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of toxicity at concentrations of this compound that are reported to be non-toxic. What could be the cause?
A1: While overt cytotoxicity can be dose- and time-dependent, several subtler mechanisms may be at play.[6] this compound is known to induce hepatotoxicity, and in vitro studies suggest this can be due to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and apoptosis.[1][7] Your cell type's metabolic activity and sensitivity to oxidative stress can significantly influence its susceptibility. Furthermore, the primary metabolite of this compound, de-N-acetyl this compound, has been shown to be largely responsible for its hepatotoxic effects.[8]
Troubleshooting Steps:
-
Confirm Cytotoxicity: Utilize multiple cytotoxicity assays that measure different cellular parameters (e.g., LDH release for membrane integrity, MTT/MTS for metabolic activity, and a live/dead stain for direct visualization).
-
Assess Mitochondrial Health: Employ assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or ATP production. A decrease in either can indicate mitochondrial toxicity.[7]
-
Measure Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels.
-
Consider the Metabolite: If your cell line has high metabolic activity, the conversion of this compound to its more toxic metabolite could be a factor.
Q2: I'm using this compound as a CYP3A4 inhibitor, but I'm seeing changes in the expression of genes not related to CYP3A4. Why is this happening?
A2: This is a classic example of this compound's off-target effects on nuclear receptors. This compound can act as an antagonist to the human glucocorticoid receptor (hGR) and inhibit the activation of the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR).[9][10][11][12] These nuclear receptors regulate the expression of a wide array of genes involved in drug metabolism and transport, not just CYP3A4.[9] For instance, inhibition of PXR can downregulate the expression of genes like MDR-1 (multi-drug resistance-1).[9] Furthermore, this compound can disrupt the interaction between PXR and hepatocyte nuclear factor 4alpha (HNF4α), a key regulator of CYP3A4 expression.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected gene expression changes.
Q3: My compound of interest is a substrate for an efflux transporter, and its intracellular concentration is unexpectedly high in the presence of this compound. Is this an off-target effect?
A3: Yes, this is a well-documented off-target effect. This compound can modulate the function of multidrug resistance transporters, particularly P-glycoprotein (P-gp/MDR1).[14][15][16] By inhibiting P-gp, this compound can decrease the efflux of co-administered P-gp substrates, leading to their increased intracellular accumulation. This can confound studies on the pharmacokinetics and pharmacodynamics of your compound of interest.
Experimental Protocol: Validating P-gp Inhibition by this compound
-
Cell Line Selection: Use a cell line that overexpresses P-gp (e.g., MDCKII-MDR1) and its corresponding wild-type parental line (MDCKII).
-
Substrate Selection: Choose a fluorescent P-gp substrate, such as Rhodamine 123.
-
Assay Procedure:
-
Plate both cell lines to confluence.
-
Pre-incubate the cells with a known P-gp inhibitor (e.g., Verapamil) as a positive control, your experimental concentration of this compound, and a vehicle control.
-
Add Rhodamine 123 to all wells and incubate.
-
Wash the cells and measure the intracellular fluorescence using a plate reader or fluorescence microscope.
-
-
Expected Outcome: In the MDCKII-MDR1 cells, the vehicle control will show low fluorescence due to active efflux of Rhodamine 123. The positive control and this compound-treated wells should exhibit significantly higher fluorescence, indicating P-gp inhibition. The wild-type cells should show high fluorescence in all conditions as they lack significant P-gp expression.
Q4: I've observed a decrease in cell proliferation and an arrest in the G1 phase of the cell cycle after treating my cells with this compound. Is this related to its antifungal mechanism?
A4: No, this is a distinct off-target effect on mammalian cells. This compound can inhibit DNA synthesis and cause an accumulation of cells in the G0/G1 phase of the cell cycle.[17] This effect is thought to be related to its inhibition of cytochrome P-450 enzymes that may be involved in cell proliferation.[17] Additionally, this compound has been shown to inhibit cholesterol biosynthesis in lymphocytes, which is a critical component for cell membrane formation and proliferation.[18][19]
Troubleshooting Guides
Issue 1: Confounding Effects on Steroid Hormone Assays
-
Problem: You are studying steroidogenesis, and your results are skewed in the presence of this compound.
-
Root Cause: this compound is a potent inhibitor of several cytochrome P-450 enzymes involved in the steroid biosynthesis pathway, including 17α-hydroxylase, C17-20 lyase, and 11β-hydroxylase.[20][21][22][23][24] This leads to a reduction in the production of cortisol, testosterone, and other steroid hormones.
-
Mitigation Strategies:
-
Use a More Specific Inhibitor: If your goal is to inhibit a particular step in a signaling pathway that is not steroidogenesis, consider using a more targeted inhibitor.
-
Lower this compound Concentration: Perform a dose-response curve to find the minimum concentration of this compound that achieves your primary experimental goal without significantly impacting steroid production.
-
Supplement with Downstream Products: In some experimental setups, you may be able to rescue the phenotype by adding the downstream steroid product that is being inhibited.
-
Table 1: IC50 Values of this compound for Steroidogenic Enzymes in Rat Ovary Cells [22]
| Enzyme | IC50 (µg/mL) | IC50 (µM) |
| CYP11A1/P450scc | 0.3 | 0.56 |
| CYP17A1/P450c17 (17α-hydroxylase) | 1.8 | 3.36 |
| CYP19A1/P450arom | 0.3 | 0.56 |
Issue 2: Altered Cellular Uptake of Anandamide
-
Problem: You are studying the endocannabinoid system and observe altered cellular levels of anandamide in the presence of this compound.
-
Root Cause: this compound can inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide.[25] This inhibition leads to a decrease in the apparent cellular uptake of anandamide.
-
Validation Protocol:
-
Prepare cell lysates from your experimental cell line (e.g., HepG2).
-
Incubate the lysates with a fluorescent FAAH substrate in the presence of varying concentrations of this compound.
-
Measure the fluorescence over time. A decrease in the rate of fluorescence increase indicates FAAH inhibition.
-
Signaling Pathway Visualization
Caption: Key off-target signaling pathways affected by this compound.
Concluding Remarks
This compound is a powerful pharmacological tool, but its use in cellular assays requires a thorough understanding of its potential off-target effects. By employing the appropriate controls, validation experiments, and mitigation strategies outlined in this guide, researchers can minimize confounding variables and generate more reliable and interpretable data. Always critically evaluate unexpected results in the context of this compound's known pleiotropic activities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic doses of this compound affect expression of a subset of hepatic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of drug metabolism by blocking the activation of nuclear receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Activated pregnenolone X-receptor is a target for this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of CYP3A4 expression by this compound is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound and the modulation of multidrug resistance-mediated transport in Caco-2 and MDCKII-MDR1 drug transport models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound effectively reverses multidrug resistance in highly resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition by this compound of mitogen-induced DNA synthesis and cholesterol biosynthesis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition by this compound of mitogen-induced DNA synthesis and cholesterol biosynthesis in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Inhibition of steroidogenesis by this compound. Therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Selective Inhibition of Steroidogenic Enzymes by this compound in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. This compound inhibits the cellular uptake of anandamide via inhibition of FAAH at pharmacologically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of Ketoconazole and its Formulations
Welcome to the technical support center for ketoconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and stability testing of this compound and its various formulations. Our goal is to ensure the integrity and reliability of your experimental outcomes by addressing common challenges and questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding this compound stability and storage.
Q1: What are the ideal storage conditions for pure this compound (API) powder?
A1: To maintain the integrity of solid this compound, it should be stored in a well-closed container, protected from light, at refrigerated temperatures between 2°C to 8°C for long-term storage.[1] Some suppliers suggest a re-analysis after three years when stored under these conditions.[1] For shorter periods, storage at controlled room temperature (20°C to 25°C or 68°F to 77°F) is also acceptable, provided it is protected from moisture and light.[2][3][4]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is highly dependent on the solvent. For solutions in dimethyl sulfoxide (DMSO), it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Always use freshly opened, hygroscopic DMSO for the best results.[1] For ethanolic solutions, studies have shown that this compound is stable for at least 29 days when stored at either room temperature or 8°C in both clear and amber glass bottles, showing no significant degradation.[5]
Q3: My this compound formulation (e.g., cream, shampoo) has changed color/consistency. What could be the cause?
A3: A change in the physical properties of a this compound formulation often indicates degradation or instability. The primary culprits are typically exposure to light, extreme temperatures, or inappropriate pH levels. This compound is known to be sensitive to light, which can cause photodegradation.[6][7] High temperatures can accelerate chemical degradation, while freezing can alter the formulation's physical structure.[8][9] Furthermore, the pH of aqueous formulations significantly impacts this compound's stability, with higher degradation rates observed in acidic conditions.[10][11][12][13][14][15]
Q4: What are the main degradation pathways for this compound?
A4: The major degradation pathways for this compound are hydrolysis (both acidic and basic), oxidation, and photodecomposition.[1][16][17][18]
-
Hydrolysis: Under acidic and basic conditions, the piperazine ring can be cleaved.[19] Specifically, acid catalysis is a major degradation pathway in aqueous solutions.[12][13][15]
-
Oxidation: The nitrogen atom in the piperazine ring is susceptible to oxidation, leading to the formation of an N-oxide derivative.[19]
-
Photodegradation: Exposure to UV radiation and even daylight can lead to photodechlorination of the molecule, resulting in a significant decrease in its antifungal activity.[6][7]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and storage of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced potency or efficacy in bioassays. | Degradation of the active pharmaceutical ingredient (API). | - Verify storage conditions (temperature, light protection).- Perform a stability analysis using a validated HPLC method to quantify the remaining active this compound.- Prepare fresh solutions from a new batch of API. |
| Precipitation in this compound solutions. | - Exceeded solubility limit.- Temperature fluctuations.- Solvent evaporation. | - Gently warm the solution and sonicate to attempt redissolution.- Ensure the storage temperature is appropriate for the solvent used.- Store in tightly sealed containers to prevent solvent evaporation. |
| Discoloration or phase separation in cream/ointment formulations. | - Exposure to light or high temperatures.- Incompatibility with excipients.- Microbial contamination. | - Store the formulation in opaque containers and at the recommended temperature.- Review the formulation composition for potential incompatibilities.- If microbial contamination is suspected, perform appropriate microbiological testing. |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products. | - Compare the chromatogram with a freshly prepared standard.- Conduct forced degradation studies to identify potential degradation products.- Use a validated stability-indicating HPLC method for analysis.[18][20][21][22][23] |
Section 3: Experimental Protocols
To ensure the integrity of your research, it is crucial to validate the stability of your this compound materials and formulations. Below are standardized protocols for conducting stability assessments.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat (e.g., on a boiling water bath for 10-30 minutes).[1] Neutralize with 1N NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat (e.g., on a boiling water bath for 10-30 minutes).[1] Neutralize with 1N HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and heat if necessary to accelerate degradation.[1]
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C for 24 hours) and then dissolve in a suitable solvent for analysis.[1]
-
Photostability: Expose a solution of this compound or the solid powder to UV light (e.g., 254 nm for 24 hours) in a photostability chamber.[1][17] A control sample should be protected from light.[1]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[18]
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
Section 4: Data Summary Tables
This section provides a quick reference for recommended storage conditions and known stability profiles.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 2°C to 8°C (Refrigerated) | Long-term | Keep in a well-closed container, protected from light.[1] |
| -20°C | 3 years | As per some supplier recommendations.[1] | |
| 4°C | 2 years | As per some supplier recommendations.[1] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Use freshly opened, hygroscopic DMSO.[1] |
| -20°C | Up to 1 month | Use freshly opened, hygroscopic DMSO.[1] | |
| Cream (2%) | 20°C to 25°C (68°F to 77°F) | Per manufacturer's exp. | See USP Controlled Room Temperature.[2] |
| Shampoo (2%) | Not above 25°C (77°F) | Per manufacturer's exp. | Protect from light.[4][24] |
| Foam (2%) | 20°C to 25°C (68°F to 77°F) | Per manufacturer's exp. | Avoid heat and open flame; flammable.[25] |
Table 2: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Observation | Primary Degradation Product(s) |
| Acidic Hydrolysis | Significant degradation observed. | Demethylated degradation product from cleavage of the this compound structure.[19] |
| Basic Hydrolysis | Significant degradation observed. | Demethylated degradation product from cleavage of the this compound structure.[19] |
| Oxidative | Significant degradation observed. | N-oxide derivative from oxidation of the piperazine ring.[19] |
| Thermal | Generally stable, some degradation at high temperatures.[17][21] | Varies with conditions. |
| Photolytic | Unstable; degradation occurs upon exposure to UV and daylight.[6][7] | Photodechlorination products.[6][7] |
Section 5: Logical Relationships and Stability Pathways
Understanding the factors that influence this compound's stability is key to preventing degradation.
Diagram: Factors Influencing this compound Stability
Caption: Key environmental factors and their corresponding degradation pathways for this compound.
By understanding and controlling these factors, researchers can significantly enhance the stability and reliability of their this compound samples and formulations, leading to more accurate and reproducible experimental results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability assessment of this compound in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. search.library.uq.edu.au [search.library.uq.edu.au]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Major Degradation Products of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of this compound and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijarmps.org [ijarmps.org]
- 21. researchgate.net [researchgate.net]
- 22. phmethods.net [phmethods.net]
- 23. Stability Indicating RP-HPLC Method For Determination Of this compound In Bulk Drug And In Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Technical Support Center: Enhancing Ketoconazole Permeability for Topical Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered when enhancing the dermal and transdermal permeability of ketoconazole. The information herein is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address specific issues you may encounter during the formulation and testing of topical this compound delivery systems.
I. Formulation & Permeation Enhancer Selection
Question 1: My this compound formulation shows poor skin permeation. What are the primary factors I should investigate?
Answer:
Poor skin permeation of this compound is a common challenge due to its lipophilic nature (log P ≈ 4.35) and low aqueous solubility.[1] The primary barrier is the stratum corneum, the outermost layer of the epidermis. To troubleshoot, consider the following:
-
Vehicle Selection: The choice of vehicle is critical. This compound is poorly soluble in water.[2][3][4] Hydrophobic or anhydrous formulations are often preferred.[5] Gel formulations have been shown to increase the hydration of the stratum corneum, which can enhance drug penetration compared to creams.[6]
-
Permeation Enhancers: The inclusion of chemical permeation enhancers can significantly improve drug delivery across the skin.[7][8][9] These agents work by reversibly disrupting the highly ordered lipid structure of the stratum corneum.
-
pH of the Formulation: The pH of your formulation can influence both the solubility of this compound and the integrity of the skin barrier. While the skin surface is acidic (pH 4-6), the viable epidermis has a pH closer to neutral.
-
Drug Concentration: While a higher concentration can increase the thermodynamic activity and drive permeation, this compound's low solubility can be a limiting factor. Ensure the drug is fully solubilized in the formulation to maximize its potential for permeation.
Question 2: What are some effective permeation enhancers for this compound, and what is the scientific rationale behind their use?
Answer:
Several classes of permeation enhancers have been successfully used to improve this compound delivery. The choice of enhancer often depends on the desired mechanism of action and the overall formulation strategy.
-
Terpenes (e.g., Eucalyptus Oil, Menthol, Peppermint Oil, Turpentine Oil): These are natural compounds that can enhance the permeation of both lipophilic and hydrophilic drugs.[8] Their mechanism involves partitioning into the stratum corneum and disrupting the lipid bilayer, thereby increasing drug diffusivity.[9] Eucalyptus oil, containing 1,8-cineole, has been shown to be particularly effective.[8] Menthol has the added benefit of providing a cooling sensation, which can improve patient compliance by relieving itching.[6]
-
Fatty Acid Esters (e.g., Isopropyl Myristate): These agents are thought to increase the fluidity of the stratum corneum lipids, making them less resistant to drug diffusion.
-
Solvents (e.g., Ethanol, Propylene Glycol): These can enhance permeation by acting as a co-solvent for the drug and by altering the polarity of the stratum corneum.
Below is a table summarizing the comparative efficacy of different permeation enhancers from a clinical study:
| Formulation Base | Permeation Enhancer | Therapeutic Response | Duration of Treatment |
| Hydroxypropylmethyl cellulose (HPMC) gel | 5% w/w Menthol | 96.7% improvement | 2 weeks |
| Sodium carboxymethyl cellulose (Na CMC) gel | 5% Isopropyl Myristate | 93% improvement | Not Specified |
| Water-in-oil (w/o) cream | 5% Isopropyl Myristate | 90% improvement | 2.5 weeks |
| Oil-in-water (o/w) cream | 5% Isopropyl Myristate | 87% improvement | 2.5 weeks |
| Sodium carboxymethyl cellulose (Na CMC) gel | Oleic Acid | 86.5% improvement | 3 weeks |
Data adapted from a clinical study on topical this compound formulations.[6][10]
Question 3: I am considering a nano-delivery system for this compound. What are the advantages and which systems are most promising?
Answer:
Nano-delivery systems offer several advantages for topical this compound delivery, including improved solubility, enhanced skin penetration, and controlled release.[1][11]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can increase the solubility of lipophilic drugs like this compound and enhance their permeation through the skin.[3][4] Cationic nanoemulsions have shown particular promise due to the electrostatic interaction with the negatively charged skin surface.[1][12]
-
Liposomes and Niosomes: These are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs.[3][4][13] They can act as drug reservoirs in the skin, providing a sustained release profile and potentially reducing systemic absorption.[13]
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids. They offer good biocompatibility and can protect the encapsulated drug from degradation.[2]
-
Nanocrystals: Formulating this compound as nanocrystals can improve its dissolution rate and saturation solubility, leading to enhanced permeation.[14][15]
-
Nanosponges: These are porous nanoparticles that can entrap a wide variety of substances and offer controlled release.[11]
The choice of nanosystem will depend on the specific goals of your research, such as targeting a particular skin layer or achieving a specific release profile.
II. In-Vitro Permeation Testing (IVPT) Troubleshooting
Question 4: My in-vitro skin permeation results for this compound are highly variable. How can I improve the reproducibility of my experiments?
Answer:
High variability in IVPT studies is a common issue. Here are some key areas to focus on for improving reproducibility:
-
Skin Source and Preparation: The source and handling of the skin are critical. Ensure consistency in the species, anatomical site, and preparation method (e.g., dermatoming to a consistent thickness).
-
Franz Diffusion Cell Setup: Standardize the setup of your Franz diffusion cells. This includes ensuring a consistent receptor fluid volume, stirring rate (typically 400-600 rpm), and temperature (32±1 °C to mimic skin surface temperature).[5]
-
Receptor Fluid Selection: The receptor fluid must maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility in that medium. Due to this compound's low aqueous solubility, a hydro-alcoholic mixture or the addition of surfactants to a buffer solution is often necessary.[5]
-
Dosing and Occlusion: Apply a consistent and finite dose of your formulation to the skin surface. Decide whether to run the experiment under occluded or unoccluded conditions and maintain consistency.
-
Sampling and Analysis: Use a validated analytical method (e.g., HPLC) for quantifying this compound in your samples. Ensure your sampling schedule is appropriate to capture the permeation profile accurately.
Below is a diagram illustrating a typical IVPT workflow to highlight critical control points.
Caption: A typical workflow for in-vitro permeation testing.
Question 5: How do I properly set up and conduct an in-vitro skin permeation study for a topical this compound formulation?
Answer:
Here is a detailed, step-by-step protocol for conducting a typical IVPT study using Franz diffusion cells:
Experimental Protocol: In-Vitro Skin Permeation Study
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin, rat abdominal skin) or use human cadaver skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
If required, prepare split-thickness skin membranes (typically 200-400 µm) using a dermatome.
-
Visually inspect the skin for any defects before use.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable degassed receptor fluid (e.g., phosphate buffer pH 7.4 with 10% v/v methanol to maintain sink conditions).[16]
-
Place a magnetic stir bar in the receptor chamber and place the assembled cells in a circulating water bath maintained at 32 ± 0.5°C.[5]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a known quantity (e.g., 10-20 mg/cm²) of the this compound formulation uniformly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor fluid through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method (e.g., at a wavelength of 225 nm).[16]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the formulation.
-
III. Understanding Mechanisms of Permeation Enhancement
Question 6: How do different formulation strategies mechanistically enhance this compound permeation?
Answer:
The enhancement of this compound skin permeation is achieved through various mechanisms, largely dependent on the formulation approach. The primary goal is to overcome the barrier function of the stratum corneum.
Caption: Mechanisms of skin permeation enhancement.
-
Disruption of the Stratum Corneum Lipid Bilayer: Chemical enhancers like terpenes and fatty acids insert themselves into the lipid matrix of the stratum corneum. This disrupts the highly ordered, crystalline structure of the lipids, creating more fluid regions through which this compound can more easily diffuse.
-
Increased Drug Partitioning: Solvents like propylene glycol can increase the solubility of this compound within the formulation and can also partition into the stratum corneum, altering its polarity and making it more amenable to the partitioning of the drug.
-
Adhesion and Fusion of Nanocarriers: Vesicular systems like liposomes and nanoemulsions can adhere to the skin surface. They may fuse with the stratum corneum lipids, releasing their drug payload directly into the skin. Additionally, the components of these nanocarriers, such as surfactants and lipids, can themselves act as permeation enhancers.
-
Hydration of the Stratum Corneum: Occlusive formulations and those with a high water content, such as gels, can increase the hydration of the stratum corneum. A well-hydrated stratum corneum is more permeable to many drugs than dry skin.
By understanding these mechanisms, researchers can rationally design formulations that combine different strategies to achieve synergistic effects on this compound permeation.
References
- 1. This compound-Loaded Cationic Nanoemulsion: In Vitro–Ex Vivo–In Vivo Evaluations to Control Cutaneous Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Lipid Nanocarriers for this compound Topical Delivery [gavinpublishers.com]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Effect of permeation enhancers on the penetration mechanism of transfersomal gel of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of permeation enhancers on the penetration mechanism of transfersomal gel of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of different perrmeation enhancers on topical this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formulation and evaluation of this compound niosomal gel drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Nanocrystals Fortified Gel for Improved Transdermal Applications | Nanofabrication [eaapublishing.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound‐conjugated ZnO nanoparticles based semi‐solid formulation and study their impacts on skin disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Ketoconazole and Itraconazole
This guide provides a detailed comparison of the in vivo efficacy of two seminal azole antifungal agents: ketoconazole and itraconazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the structural, pharmacokinetic, and mechanistic nuances that dictate their performance in living systems. We will dissect experimental data from both preclinical and clinical studies to provide a clear, evidence-based perspective on their respective strengths and limitations.
Introduction: A Tale of Two Azoles
This compound, an imidazole introduced in 1981, was a pioneering oral agent for treating systemic fungal infections.[1] However, its clinical utility has been curtailed by a challenging safety profile. Itraconazole, a first-generation triazole approved in 1992, was developed to improve upon the therapeutic window of its predecessor.[1] Both agents share a common mechanism of action but differ significantly in chemical structure, which profoundly influences their target specificity, pharmacokinetic behavior, and, consequently, their in vivo efficacy and safety. Understanding these differences is critical for designing and interpreting preclinical studies and for contextualizing historical clinical data.
Molecular and Pharmacological Profiles
Mechanism of Action: Inhibition of Ergosterol Synthesis
Both this compound and itraconazole function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes and the functional equivalent of cholesterol in mammalian cells. By blocking ergosterol production, these drugs cause the accumulation of toxic sterol intermediates, leading to increased membrane permeability, disruption of essential membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (fungistatic effect).[1][2]
Structural and Pharmacokinetic Distinctions
The key difference lies in their core structures: this compound is an imidazole (containing two nitrogen atoms in the azole ring), while itraconazole is a triazole (containing three nitrogen atoms). This modification makes itraconazole a more selective inhibitor of fungal CYP450 over mammalian CYP450 enzymes. This increased selectivity is a primary reason for itraconazole's improved safety profile, particularly concerning effects on mammalian steroidogenesis.[1]
These structural differences also give rise to distinct pharmacokinetic profiles, which are crucial for in vivo performance.
| Parameter | This compound | Itraconazole | Significance for In Vivo Efficacy |
| Class | Imidazole | Triazole | Triazoles generally exhibit higher selectivity for fungal CYP450, leading to a better safety profile. |
| Absorption | Variable; requires an acidic gastric environment. | Improved absorption profile; oral solution has higher bioavailability than capsules.[1] Food increases capsule absorption.[3] | Itraconazole's more reliable absorption can lead to more consistent therapeutic drug levels. |
| Metabolism | Extensively metabolized by CYP3A4. | Extensively metabolized by CYP3A4 to an active metabolite (hydroxy-itraconazole).[4] | Both are potent inhibitors of CYP3A4, but this compound is considered a stronger inhibitor, leading to a higher risk of severe drug-drug interactions.[5][6][7] |
| Half-life | Biphasic: 2 hours initially, 8 hours terminally. | Approx. 21 hours. | Itraconazole's longer half-life allows for once-daily dosing and sustained drug exposure. |
| Toxicity Profile | High risk of hepatotoxicity, adrenal insufficiency, and anti-androgenic effects.[1][8] | Lower risk of hepatotoxicity; no significant hormonal effects.[1] | This compound's toxicity has led to severe restrictions on its systemic use by the FDA and EMA.[5][8] |
Comparative In Vivo Efficacy
Direct head-to-head comparisons in animal models and clinical trials have revealed important distinctions in the efficacy of these two agents. While they may show similar effectiveness for some superficial infections, itraconazole often demonstrates superior or more reliable activity in systemic and prophylactic settings.
Summary of Preclinical and Clinical Data
| Study Type / Model | Fungal Pathogen / Condition | Dosing Regimen (Example) | Outcome | Reference |
| Animal Model | Candida albicans (Vaginitis in rats) | 1.0 to 7.5 mg/kg | Itraconazole was significantly superior at all dosages studied.[9][10] | [9],[10] |
| Animal Model | Pityrosporum orbiculare (Tinea versicolor in rabbits) | Keto: 1 mg/kg; Itra: 5 mg/kg | This compound was effective at a lower dose, protecting all animals, while itraconazole protected 4 of 5 rabbits at a higher dose.[11] | [11] |
| Clinical Trial | Tinea Capitis (Children) | N/A | Both drugs demonstrated similar efficacy and safety profiles.[1] | [1] |
| Clinical Trial | Tinea Versicolor (Adults) | Itra: 200 mg/day x 1 wk; Keto: 400 mg weekly x 2 wks | No significant differences in cure rate, safety, or tolerability were observed between the treatment regimens.[12][13] | [12],[13] |
| Clinical Trial | Oropharyngeal/Esophageal Candidiasis (HIV+ Patients) | 200 mg/day | Itraconazole was marginally more efficacious than this compound in clearing infections.[14] | [14] |
| Clinical Trial | Prophylaxis in Granulocytopenic Patients | N/A | Itraconazole was significantly superior in preventing fatal fungal infections, particularly those caused by Aspergillus.[15] | [15] |
Spectrum of Activity Insights
The most critical difference in their in vivo spectrum of activity is against Aspergillus species. Clinical studies in immunocompromised patients have shown that itraconazole provides a significant level of protection against fatal infections due to Aspergillus, whereas this compound does not.[15][16] This is a key reason why itraconazole, and not this compound, is indicated for the treatment of aspergillosis.
For many yeasts and dermatophytes, their efficacy can be comparable, as seen in studies on tinea versicolor and tinea capitis.[1][12] However, even in cases of candidiasis, both animal and clinical data suggest that itraconazole may hold an efficacy edge. In a rat model of candidal vaginitis, itraconazole was demonstrably superior.[9][10] Similarly, in HIV-positive patients with oropharyngeal candidiasis, itraconazole showed a marginally better clinical clearance rate.[14]
Safety, Toxicity, and Regulatory Standing
The primary factor limiting the use of oral this compound is its safety profile. Its propensity to cause severe liver injury, coupled with its powerful inhibition of human CYP450 enzymes involved in both drug metabolism and steroid synthesis, makes it a high-risk agent.[2][8]
-
Hepatotoxicity : this compound carries a significant risk of drug-induced liver injury, which has led to regulatory bodies like the US FDA and the European Medicines Agency to recommend its use only when no other alternative antifungal therapies are available or tolerated.[5][8]
-
Drug-Drug Interactions (DDIs) : As a potent inhibitor of CYP3A4, this compound can dangerously elevate the plasma concentrations of numerous co-administered drugs.[3][6] While itraconazole is also a strong CYP3A4 inhibitor, this compound's effect is often considered more pronounced.[5][7]
-
Endocrine Effects : At therapeutic doses, this compound can inhibit adrenal and gonadal steroid synthesis, leading to potential side effects like gynecomastia and adrenal insufficiency.[1] Itraconazole lacks these significant hormonal effects.
Due to these concerns, itraconazole has largely superseded this compound for systemic use and is recommended as the replacement for this compound in clinical DDI studies.[1][5]
Experimental Protocol: In Vivo Efficacy Assessment
To provide a practical context for how such comparative data is generated, the following section details a standardized protocol for evaluating antifungal efficacy in a murine model of disseminated infection. This type of model is fundamental for preclinical assessment.[17][18]
Murine Model of Disseminated Candidiasis
This protocol describes a well-established method to assess the in vivo activity of antifungal agents against a systemic Candida albicans infection.
Objective: To compare the efficacy of this compound vs. Itraconazole in reducing fungal burden in the kidneys of immunocompetent mice following systemic infection with Candida albicans.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Sterile, non-pyrogenic 0.9% saline
-
This compound and Itraconazole
-
Vehicle solution (e.g., cyclodextrin or PEG 400, appropriate for drug solubility)
-
Sterile syringes and needles (27-gauge)
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Workflow Diagram:
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Streak the C. albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10⁶ cells/mL. The final inoculum should deliver 1 x 10⁵ cells in a 0.1 mL volume.
-
-
Infection Procedure:
-
Acclimatize mice for at least 7 days prior to the experiment.
-
On Day 0, infect each mouse with 0.1 mL of the prepared fungal inoculum (1 x 10⁵ cells) via the lateral tail vein. The causality for this route is to establish a disseminated infection that reliably seeds target organs, particularly the kidneys.
-
-
Treatment Groups and Drug Administration:
-
Randomly assign mice into the following groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., cyclodextrin solution)
-
Group 2: this compound (e.g., 20 mg/kg)
-
Group 3: Itraconazole (e.g., 20 mg/kg)
-
-
Prepare drug suspensions in the appropriate vehicle on each day of treatment.
-
Beginning 4 hours post-infection (Day 0), administer the assigned treatment once daily via oral gavage for four consecutive days (Days 0, 1, 2, 3). This self-validating system requires a vehicle control to ensure that any observed effect is due to the drug and not the delivery solution.
-
-
Monitoring and Endpoint Measurement:
-
Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy) and record their body weight.
-
On Day 5 post-infection, euthanize all mice by CO₂ asphyxiation followed by cervical dislocation.
-
Aseptically harvest the kidneys. One kidney can be fixed for histopathology, while the other is used for fungal burden quantification.
-
Weigh the kidney and homogenize it in 1 mL of sterile saline.
-
Perform 10-fold serial dilutions of the homogenate and plate 100 µL of each dilution onto SDA plates.
-
Incubate plates at 37°C for 24-48 hours and count the number of Colony Forming Units (CFUs).
-
Calculate the fungal burden as log₁₀ CFU per gram of kidney tissue.
-
-
Data Analysis:
-
Compare the mean log₁₀ CFU/gram of tissue between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA with post-hoc tests or a non-parametric equivalent). A statistically significant reduction in fungal burden indicates drug efficacy.
-
Conclusion and Future Perspectives
For researchers, itraconazole provides a more reliable and clinically relevant tool for in vivo studies of systemic fungal infections. Its pharmacokinetic properties and lower toxicity allow for the investigation of antifungal effects with fewer confounding factors related to off-target toxicity. The choice between these agents in a research context is therefore clear: for modeling systemic infections, itraconazole is the authoritative and scientifically sound choice.
References
- 1. Itraconazole vs this compound | Power [withpower.com]
- 2. ijnrd.org [ijnrd.org]
- 3. drugs.com [drugs.com]
- 4. kiberis.ru [kiberis.ru]
- 5. Best practices for the use of itraconazole as a replacement for this compound in drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative effects of the antimycotic drugs this compound, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Hepatotoxicity of Fluconazole, this compound, Itraconazole, Terbinafine, and Griseofulvin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of itraconazole and this compound in the treatment of experimental candidal vaginitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of itraconazole and this compound in the treatment of experimental candidal vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activities of this compound and itraconazole against Pityrosporum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. karger.com [karger.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Itraconazole versus this compound for the prophylaxis of fungal infection in neutropenic children: results of two consecutive nonrandomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
A Comparative Analysis of Ketoconazole and Fluconazole on Candida Species: Mechanisms, Potency, and Experimental Evaluation
This guide provides a detailed comparative analysis of two seminal azole antifungal agents, ketoconazole and fluconazole, with a specific focus on their activity against clinically relevant Candida species. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level comparison to explore the nuanced differences in their mechanisms, efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Introduction: The Challenge of Candida and the Rise of Azoles
Candida species are opportunistic fungal pathogens responsible for a wide spectrum of diseases, from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals[1]. The development of azole antifungals marked a significant milestone in the management of these infections. This class of drugs, which includes the earlier imidazole, this compound, and the later-generation triazole, fluconazole, has been a cornerstone of antifungal therapy. While both drugs target the same biosynthetic pathway, their structural differences lead to significant variations in their antifungal spectrum, pharmacokinetic properties, and clinical utility. This guide will dissect these differences through a scientific lens, supported by experimental data and established protocols.
Core Mechanism of Action: Targeting Fungal Ergosterol Synthesis
Both this compound and fluconazole exert their antifungal effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is encoded by the ERG11 gene[1][2][3]. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins[4].
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase (a cytochrome P450 enzyme), azoles prevent the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol[1][5]. This inhibition leads to two critical downstream effects:
-
Depletion of Ergosterol : The lack of ergosterol compromises the structural integrity and function of the cell membrane.
-
Accumulation of Toxic Sterol Precursors : The buildup of 14α-methylated sterols, such as lanosterol, within the cell membrane disrupts its normal packing and function, leading to increased permeability and ultimately, the inhibition of fungal growth (fungistatic effect)[1].
Figure 1: Mechanism of azole antifungals on the ergosterol pathway.
While both drugs share this target, the triazole ring of fluconazole confers greater specificity for the fungal cytochrome P450 enzyme over its mammalian counterparts compared to the imidazole ring of this compound. This difference is a key factor in their respective safety profiles, particularly concerning drug-drug interactions and hepatotoxicity[6][7].
Comparative Antifungal Spectrum and Potency
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. A comparative analysis of MIC data reveals significant differences in the potency and spectrum of this compound and fluconazole against various Candida species.
| Candida Species | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | General Observations |
| C. albicans | <0.03 - 15.63[8] | <0.03 - 31.25[8] | This compound is often more potent in vitro (lower MIC)[9][10]. However, fluconazole resistance is a significant clinical issue[11]. |
| C. glabrata | Often higher MICs than C. albicans | Intrinsically reduced susceptibility; MIC90 often high (e.g., 32 µg/mL)[12]. | C. glabrata frequently exhibits dose-dependent susceptibility or resistance to fluconazole[3][13]. |
| C. tropicalis | Generally susceptible | Generally susceptible, with MIC90 typically ≤2 µg/mL[12]. | Resistance can emerge, often through multiple mechanisms[5]. |
| C. parapsilosis | Generally susceptible | Generally susceptible, with MIC90 typically ≤2 µg/mL[12]. | This species is a common cause of catheter-related bloodstream infections. |
| C. krusei | Variable susceptibility | Intrinsically resistant[13][14] | The inherent resistance of C. krusei to fluconazole is a key differentiating factor. |
Note: MIC values are highly dependent on the specific isolates and testing methodology. The ranges presented are compiled from literature for illustrative purposes.
A key takeaway from in vitro data is that while this compound can appear more potent against certain isolates, this does not always translate to superior clinical efficacy[9][10]. This discrepancy is largely due to the more favorable pharmacokinetic and safety profile of fluconazole for systemic use[7].
The Challenge of Antifungal Resistance
The extensive use of azoles has led to the emergence of resistance in Candida species, a complex issue driven by several molecular mechanisms[13]. Understanding these mechanisms is crucial for interpreting susceptibility data and guiding drug development.
The primary mechanisms of azole resistance include:
-
Target Enzyme Alterations : Point mutations in the ERG11 gene can reduce the binding affinity of azole drugs to the lanosterol 14α-demethylase enzyme, rendering them less effective[3][5][15].
-
Overexpression of ERG11 : An increased cellular concentration of the target enzyme, often due to gain-of-function mutations in transcription factors like Upc2, requires higher drug concentrations to achieve an inhibitory effect[2][3].
-
Efflux Pump Overexpression : The most common mechanism involves the upregulation of drug efflux pumps that actively transport azoles out of the fungal cell. These pumps belong to two major families:
Figure 2: Key mechanisms of azole resistance in Candida species.
Fluconazole, due to its widespread systemic use, has been a major driver for the selection of these resistance mechanisms, particularly in species like C. albicans and C. glabrata[13].
Experimental Protocol: Antifungal Susceptibility Testing
Standardized evaluation of antifungal activity is critical for both clinical diagnostics and research. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, is the gold-standard reference method for testing the susceptibility of yeasts[17][18].
CLSI Broth Microdilution Protocol for Candida spp.
This protocol outlines the essential steps for determining the MIC of this compound and fluconazole against Candida isolates.
I. Materials & Reagents:
-
Candida isolate (grown on Sabouraud Dextrose Agar for 24 hours at 35°C)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Antifungal stock solutions (this compound, Fluconazole)
-
Sterile saline or water
-
Spectrophotometer
II. Methodology:
-
Antifungal Plate Preparation: a. Prepare serial two-fold dilutions of each antifungal drug in RPMI 1640 medium in a 96-well plate. b. The final drug concentrations should span a clinically relevant range (e.g., 0.125 to 64 µg/mL for fluconazole). c. Each plate must include a drug-free growth control well and a sterile (uninoculated) control well.
-
Inoculum Preparation: a. Harvest several colonies from the 24-hour culture. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Inoculation and Incubation: a. Inoculate each well (including the growth control) of the prepared microtiter plate with 100 µL of the final inoculum suspension. b. Seal the plates and incubate at 35°C for 24 to 48 hours[18]. A 24-hour reading time is now validated for most Candida species and azoles[19].
-
MIC Determination: a. Following incubation, read the plates visually or with a plate reader. b. The MIC is defined as the lowest drug concentration that causes a prominent (approximately 50%) reduction in turbidity compared to the drug-free growth control well[18].
Figure 3: Workflow for MIC determination via broth microdilution.
Pharmacokinetics and Clinical Considerations
The most significant divergence between this compound and fluconazole lies in their clinical pharmacology. These differences have led to fluconazole largely supplanting oral this compound for the treatment of systemic fungal infections[7].
| Feature | This compound | Fluconazole | Implication for Researchers & Clinicians |
| Class | Imidazole | Triazole | Triazoles generally have a better safety profile and higher specificity for fungal P450 enzymes. |
| Absorption | Variable; requires acidic pH | Excellent; independent of gastric pH | Fluconazole offers more reliable and predictable oral bioavailability[7]. |
| Distribution | Poor penetration into CSF and urine | Excellent penetration into most body tissues, including CSF[20][21] | Fluconazole is effective for treating systemic infections, including fungal meningitis[20]. |
| Metabolism | Extensively metabolized by liver CYP3A4 | Minimally metabolized; primarily excreted unchanged in urine | This compound has a high potential for drug-drug interactions. |
| CYP450 Inhibition | Potent inhibitor of mammalian CYP3A4[6][22] | Moderate inhibitor of CYP2C9 and CYP3A4 | This compound carries a much higher risk of clinically significant drug interactions[6][23]. |
| Toxicity | Risk of severe hepatotoxicity | Generally well-tolerated; lower risk of liver injury[7][21] | Oral this compound use is now highly restricted due to safety concerns. |
| Primary Use | Primarily topical (creams, shampoos) for skin infections[21]. Systemic use is rare. | Systemic and mucosal Candida infections (oral, esophageal, vaginal, systemic)[20][23]. | Fluconazole is the preferred agent for most systemic Candida infections amenable to azole therapy. |
Conclusion
The comparative analysis of this compound and fluconazole offers a clear illustration of pharmaceutical evolution. This compound, an early imidazole, demonstrated the viability of targeting ergosterol synthesis but was limited by its pharmacological and safety profile. Fluconazole, a first-generation triazole, provided a significant advancement with its superior pharmacokinetics, broader systemic utility, and improved safety, establishing it as a first-line therapy for many forms of candidiasis[24].
For the research and drug development community, this comparison underscores several key points. While in vitro potency (MIC) is a critical starting point, it is not the sole predictor of in vivo success[9]. Pharmacokinetic properties, target specificity, and resistance potential are equally vital. The ongoing challenge of azole resistance in Candida highlights the need for continued surveillance, mechanistic studies, and the development of novel antifungal agents that can overcome existing resistance pathways.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of this compound and fluconazole as cytochrome P450 inhibitors. Use of steady-state infusion approach to achieve plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound vs Diflucan | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity of fluconazole (UK 49,858) and this compound against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrr.com [ijcrr.com]
- 14. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Diflucan vs. This compound: Antifungal Drug Side Effects & Uses [medicinenet.com]
- 21. goodrx.com [goodrx.com]
- 22. Differential effects of this compound, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. Comparison of fluconazole and this compound for oropharyngeal candidiasis in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CYP3A4 Inhibition: Ketoconazole vs. Itraconazole in the In Vitro Arena
An In-Depth Technical Guide for Researchers
In the realm of drug development and clinical pharmacology, understanding the potential for drug-drug interactions (DDIs) is paramount. At the heart of many of these interactions lies the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the most abundant and responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of this key enzyme can lead to significant alterations in drug pharmacokinetics, potentially causing toxicity or reduced efficacy.[1][2] Among the most potent inhibitors of CYP3A4 are the azole antifungal agents, with ketoconazole and itraconazole being benchmark compounds for in vitro and in vivo studies.[3][4]
This guide provides a detailed in vitro comparison of this compound and itraconazole as CYP3A4 inhibitors, delving into their mechanisms of action, comparative inhibitory potencies, and the critical experimental methodologies used to assess their effects. As senior application scientists, our goal is to not only present data but also to illuminate the underlying principles and practical considerations that inform robust DDI liability assessment.
The Clinical Imperative: Why CYP3A4 Inhibition by Azoles Matters
The inhibition of CYP3A4 by azole antifungals is not merely an academic exercise; it has profound clinical implications.[5][6][7] Co-administration of these antifungals with drugs that are substrates of CYP3A4 can lead to elevated plasma concentrations of the latter, increasing the risk of adverse effects.[7] This necessitates careful dose adjustments or the avoidance of certain drug combinations altogether.[6] For drug developers, early in vitro assessment of a new chemical entity's potential to be a "victim" of this inhibition is a critical step in its safety evaluation.
Unraveling the Mechanisms: How this compound and Itraconazole Shut Down CYP3A4
Both this compound and itraconazole are potent inhibitors of CYP3A4, but their interactions with the enzyme are nuanced. This compound, an imidazole-containing antifungal, is widely regarded as a strong, reversible inhibitor of CYP3A4.[3][8][9] Its mechanism of inhibition is often described as a mix of competitive and non-competitive inhibition.[9][10] This dual mechanism suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, effectively hindering the metabolic process.
Itraconazole, a triazole antifungal, also potently inhibits CYP3A4.[5][11] However, a crucial aspect of its inhibitory profile is the contribution of its metabolites.[12][13] Studies have shown that itraconazole is metabolized by CYP3A4 into several active metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[12] These metabolites are themselves potent CYP3A4 inhibitors, with some exhibiting inhibitory potencies comparable to or even greater than the parent compound.[12][13] This metabolic amplification of inhibition is a key differentiator from this compound and has significant implications for its in vivo effects. Itraconazole's inhibition is also characterized as a mixed type, encompassing competitive and non-competitive components.[10][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. xenotech.com [xenotech.com]
- 4. Evaluation of this compound and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of this compound, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. jsstd.org [jsstd.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of this compound, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential effects of this compound, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to Ketoconazole and Other Azoles on Fungal Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of ketoconazole and other key azole antifungals, focusing on their efficacy in inhibiting ergosterol synthesis. By synthesizing technical data with field-proven insights, this document serves as a critical resource for understanding the nuances of azole antifungal activity.
Introduction: The Critical Role of Ergosterol and the Azole Mechanism of Action
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] The ergosterol biosynthesis pathway, therefore, presents a prime target for antifungal drug development.
Azole antifungals, a major class of antimycotic agents, exert their effect by disrupting this pathway.[2][3] They are broadly classified into two groups: imidazoles (e.g., this compound) and triazoles (e.g., fluconazole, itraconazole, voriconazole).[2] The primary mechanism of action for all azoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[2][3] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[3][4]
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[3][5] This disruption of sterol composition alters membrane permeability and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the specific azole and fungal species.[1][2][3]
Comparative Analysis of Azole Antifungals
While all azoles target the same enzyme, their chemical structures, pharmacokinetic properties, and inhibitory activities vary significantly. This section provides a head-to-head comparison of this compound with other prominent azoles.
Biochemical Properties and Selectivity
A critical aspect of antifungal drug design is selectivity for the fungal target over its human homolog. Both fungi and mammals possess cytochrome P450 enzymes.[6] The effectiveness and safety of an azole antifungal are largely determined by its preferential binding to fungal lanosterol 14α-demethylase over human P450 enzymes.[2][6]
-
This compound , an imidazole, was one of the first orally active broad-spectrum azole antifungals.[1] However, its clinical use has been limited due to a higher propensity to inhibit mammalian cytochrome P450 enzymes, leading to drug-drug interactions and endocrine side effects.[2][7] Specifically, this compound is a potent inhibitor of CYP3A4.[8]
-
Triazoles , such as fluconazole, itraconazole, and voriconazole, generally exhibit a higher selectivity for fungal CYP51 compared to imidazoles.[7][9] This increased selectivity translates to a better safety profile. For instance, fluconazole and itraconazole show significantly less inhibition of human CYP51 compared to older drugs like this compound and miconazole.[7]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.
Caption: Ergosterol Biosynthesis Pathway and Azole Inhibition Point.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of antifungal agents is often expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Another important metric is the IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The table below summarizes comparative in vitro data for this compound and other azoles against various Candida species.
| Antifungal Agent | Fungal Species | IC50 (µM) for cCYP51 | IC50 (µM) for hCYP51 | Selectivity Ratio (hCYP51/cCYP51) | Geometric Mean MIC (mg/L) |
| This compound | Candida albicans | 0.039 | 0.057 | 1.5 | 0.75[10] |
| Fluconazole | Candida albicans | 0.30 | >30 | >100 | - |
| Itraconazole | Candida albicans | 0.065 | >30 | >460 | - |
| Voriconazole | Candida spp. | - | - | - | Most potent in vitro[11] |
Data for IC50 values are from a study comparing the inhibition of recombinant human and Candida albicans lanosterol-14 alpha-demethylase.[7] A higher selectivity ratio indicates greater specificity for the fungal enzyme.
As the data indicates, while this compound is a potent inhibitor of fungal CYP51, its selectivity for the fungal enzyme over the human homolog is significantly lower than that of the triazoles fluconazole and itraconazole.[7] Voriconazole has been shown to be the most potent of these azoles in vitro against a range of Candida isolates, including those resistant to fluconazole.[10][11]
Experimental Protocols for Head-to-Head Comparison
To conduct a robust head-to-head study of azoles on ergosterol synthesis, a standardized and validated experimental workflow is essential. The following protocols outline the key steps for such a comparison.
Fungal Strain and Culture Conditions
-
Strain Selection: Utilize a well-characterized fungal strain, such as Candida albicans (e.g., ATCC 90028) or Saccharomyces cerevisiae.
-
Culture Medium: Employ a standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS to a pH of 7.0, for susceptibility testing.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL) for broth microdilution assays.[12]
Antifungal Susceptibility Testing
-
Broth Microdilution: Perform antifungal susceptibility testing using the broth microdilution method in 96-well plates to determine the MIC of each azole.[12]
-
Drug Concentrations: Prepare serial dilutions of this compound, fluconazole, itraconazole, and voriconazole to cover a clinically relevant concentration range.
-
Incubation: Incubate the plates at 35°C for 48 hours.[12]
-
MIC Determination: Define the MIC as the lowest drug concentration that causes a significant inhibition of growth (e.g., 80%) compared to a drug-free control.[12]
Ergosterol Quantification
The following protocol is a widely used method for extracting and quantifying total intracellular ergosterol.[12]
-
Cell Harvesting: Culture the fungal cells in the presence of varying concentrations of the azoles for a defined period (e.g., 16 hours at 35°C with shaking).[12] Harvest the cells by centrifugation and wash with sterile distilled water.[12]
-
Saponification: Add a 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.[12]
-
Sterol Extraction: After cooling, extract the sterols by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing.[12]
-
HPLC Analysis: Analyze the n-heptane layer containing the extracted sterols using high-performance liquid chromatography (HPLC).
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: Employ 100% methanol as the mobile phase.[13]
-
Detection: Detect ergosterol by its absorbance at 282 nm.
-
-
Quantification: Calculate the ergosterol concentration in each sample by comparing the peak area to a standard curve generated with known concentrations of pure ergosterol.
The following diagram outlines the experimental workflow for comparing the effects of different azoles on ergosterol synthesis.
Caption: Experimental Workflow for Azole Comparison.
Conclusion
The head-to-head comparison of this compound with other azoles reveals important distinctions in their inhibitory effects on ergosterol synthesis and their selectivity for the fungal target enzyme. While this compound is a potent antifungal, its lower selectivity for fungal CYP51 compared to triazoles like fluconazole and itraconazole contributes to a less favorable safety profile.[7] Newer triazoles, such as voriconazole, demonstrate superior in vitro potency against a broad range of fungal pathogens.[10][11]
For researchers and drug development professionals, understanding these differences is paramount for the rational design and selection of antifungal agents. The experimental protocols provided in this guide offer a robust framework for conducting comparative studies to further elucidate the structure-activity relationships and therapeutic potential of novel azole compounds.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetics of Ketoconazole and Itraconazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Azoles
Ketoconazole, an imidazole derivative, was a groundbreaking oral antifungal agent. However, its clinical use has been increasingly limited by its significant drug-drug interactions and potential for hepatotoxicity. Itraconazole, a subsequent triazole, was developed to offer a broader spectrum of activity and an improved safety profile. Understanding their distinct pharmacokinetic behaviors in animal models is fundamental to interpreting preclinical efficacy and safety data. This guide will dissect these differences, focusing on the core pharmacokinetic principles of absorption, distribution, metabolism, and excretion (ADME).
Comparative Pharmacokinetic Profiles
The systemic exposure and ultimate therapeutic effect of a drug are governed by its pharmacokinetic properties. This compound and itraconazole, despite both being azole antifungals, exhibit notable differences in their ADME profiles across various animal models.
Absorption and Bioavailability
The oral absorption of both this compound and itraconazole is influenced by the gastric environment. As weakly basic compounds, they require an acidic medium for optimal dissolution and absorption.
This compound generally displays good oral absorption in animal models, although its bioavailability can be variable.[1] In rats, the oral bioavailability of this compound has been reported to be approximately 35.8%.[2] This incomplete bioavailability is likely attributable to a significant first-pass metabolism in the liver.[2]
Itraconazole's absorption is also pH-dependent. In dogs, the oral solution administered to fasted animals and capsules given with food both lead to adequate drug exposure, with the capsule formulation showing a mean relative bioavailability of 85% compared to the solution.[3] Studies in rats have shown that the oral bioavailability of itraconazole is dose-dependent, increasing from 34.9% at a 10 mg/kg dose to 85.7% at a 50 mg/kg dose, suggesting saturation of first-pass metabolism at higher doses.[4]
Table 1: Comparative Oral Pharmacokinetic Parameters of this compound and Itraconazole in Rats
| Parameter | This compound (5 mg/kg) | Itraconazole (10 mg/kg) |
| Tmax (h) | 0.5 - 1 | 2.6 - 5.4 |
| Cmax (µg/mL) | Not directly comparable | 0.295 ± 0.345 |
| AUC (h·µg/mL) | Not directly comparable | 3.09 ± 4.33 |
| t½ (h) | ~0.58 | 4.9 - 10.7 |
| Oral Bioavailability (F%) | 35.8 ± 3.55 | 16.6 - 34.9 |
| Reference | [2] | [5] |
Distribution
Once absorbed, the distribution of a drug into various tissues determines its site of action and potential for accumulation.
This compound distributes into a variety of tissues, including the liver, adrenals, and pituitary gland.[1] It is highly protein-bound in plasma.[1]
Itraconazole is characterized by its high lipophilicity and extensive tissue distribution, with tissue concentrations often exceeding those in the plasma.[6][7] This high tissue affinity contributes to its longer half-life compared to this compound.[7] In rats, the tissue-to-plasma concentration ratios of itraconazole were found to be greater than one in all tissues studied, indicating significant tissue penetration.[8] Itraconazole is also extensively metabolized to an active metabolite, hydroxyitraconazole, which has a similar antifungal activity and often circulates at higher concentrations than the parent drug in dogs.[9]
Metabolic Pathways and Interactions: A Key Differentiator
The most significant differences between this compound and itraconazole lie in their metabolism and their propensity to cause drug-drug interactions. Both are metabolized primarily by the hepatic cytochrome P450 (CYP) enzyme system and are also potent inhibitors of these enzymes.
This compound is a potent inhibitor of several CYP enzymes, most notably CYP3A4.[10][11] This strong inhibitory action is the primary reason for its numerous and clinically significant drug-drug interactions.[10] In rats, this compound has been shown to be a more potent inhibitor of microsomal enzyme activities than itraconazole.[12] The metabolism of this compound itself is complex, with N-deacetylation being a primary pathway in mice.[13]
Itraconazole is also a CYP3A4 inhibitor, but its inhibitory potential on mammalian CYP enzymes is generally considered to be less pronounced than that of this compound.[9][12] However, it is still a significant inhibitor and can lead to drug interactions.[14] A key feature of itraconazole metabolism is the formation of hydroxyitraconazole, an active metabolite that contributes to its overall antifungal effect.[9]
The differential effects of these two drugs on CYP enzymes are a critical consideration in preclinical studies, especially when co-administering other therapeutic agents.
Diagram 1: Comparative Inhibition of Cytochrome P450 by this compound and Itraconazole
References
- 1. Effects of this compound, voriconazole, and itraconazole on the pharmacokinetics of apatinib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Pharmacokinetics and Relative Bioavailability of Orally Administered Innovator‐Formulated Itraconazole Capsules and Solution in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] The pharmacokinetics of itraconazole in animals and man: an overview | Semantic Scholar [semanticscholar.org]
- 7. Itraconazole: pharmacologic studies in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, blood partition, and tissue distribution of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative effects of the antimycotic drugs this compound, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of miconazole, this compound and itraconazole with rat-liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative effects of the antimycotic drugs this compound, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Ketoconazole and Itraconazole
This guide provides an in-depth, objective comparison of the in vitro cytotoxic effects of two widely recognized azole antifungal agents, Ketoconazole and Itraconazole. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. It delves into the causal mechanisms behind their cytotoxic profiles, provides validated experimental protocols for assessment, and presents comparative data to inform future research and preclinical development.
Introduction: Azoles Beyond Antifungal Activity
This compound (an imidazole) and Itraconazole (a triazole) are mainstays in the treatment of fungal infections.[1][2] Their primary therapeutic action is derived from the targeted inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5][6][7][8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][10] By disrupting ergosterol production, these drugs compromise membrane integrity, leading to fungal cell death.[4][5]
In recent years, the scientific community has directed significant attention towards the off-target effects of these azoles, particularly their potential as anticancer agents.[1][11][12][13][14] This has necessitated a deeper understanding of their cytotoxicity in mammalian cells. While both drugs share a common primary antifungal target, their interactions with mammalian cellular systems are distinct, leading to different cytotoxic profiles. This guide aims to elucidate these differences through a detailed examination of their mechanisms, a presentation of robust methodologies for their evaluation, and a summary of comparative experimental data.
Divergent Mechanisms of Mammalian Cell Cytotoxicity
The differential cytotoxicity between this compound and Itraconazole in mammalian cells stems from their varied affinities for mammalian enzymes and their unique off-target interactions.
This compound: As one of the earlier azole antifungals, this compound exhibits a broader spectrum of activity against mammalian cytochrome P450 enzymes.[10][15] This lack of specificity is a primary driver of its cytotoxic and hepatotoxic profile.[4][16] By inhibiting enzymes involved in steroidogenesis and drug metabolism, this compound can disrupt critical cellular functions.[4][10] Some studies also point to the induction of mitochondrial dysfunction as a contributing factor to its toxicity.[16]
Itraconazole: In contrast, Itraconazole generally shows a higher selectivity for fungal CYP51 over its mammalian counterparts, which may contribute to a better-tolerated profile in some contexts.[5][6] Its recognized anticancer effects are often attributed to more specific mechanisms, including the potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation in certain cancers.[12] Furthermore, Itraconazole has been shown to interfere with other crucial cancer-related pathways, such as PI3K/mTOR signaling and angiogenesis.[14]
The following diagram illustrates the primary antifungal mechanism alongside their key divergent cytotoxic pathways in mammalian cells.
Caption: Divergent mechanisms of this compound and Itraconazole.
Experimental Design for In Vitro Cytotoxicity Assessment
A multi-assay approach is essential for a comprehensive comparison. Relying on a single method can be misleading, as different assays measure distinct cellular events. We recommend a tiered strategy that evaluates metabolic activity, membrane integrity, and the induction of apoptosis.
This workflow provides a robust framework for comparing cytotoxic agents. The choice of cell lines is critical; they should be relevant to the research question (e.g., liver cell lines like HepG2 for hepatotoxicity studies, or specific cancer cell lines for efficacy studies).
Caption: General workflow for comparative cytotoxicity testing.
Key Experimental Protocols
The following protocols are standardized, self-validating systems for quantifying cytotoxicity. It is crucial to include appropriate controls: untreated cells (negative control), vehicle-only (e.g., DMSO), and a positive control known to induce cell death.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The quantity of formazan is directly proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or Itraconazole. Include vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[18][19] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[20]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare wells for a "Maximum LDH Release" control by adding a lysis buffer (e.g., Triton X-100) 30-60 minutes before the endpoint.[20]
-
Sample Collection: Carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[21]
-
Reaction Setup: Add the LDH reaction mix (containing substrate and cofactor) to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[18][20]
-
Measurement: The reaction converts a tetrazolium salt into a red formazan product.[18] Measure the absorbance at 490 nm.[20][21]
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[22] Its activation signifies a commitment to programmed cell death. The assay uses a labeled substrate (e.g., DEVD-pNA) that is cleaved by active Caspase-3 to release a chromophore (pNA), which can be quantified spectrophotometrically.[23][24]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a suitable plate format as previously described.
-
Cell Lysis: After treatment, collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[23][25]
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[25] Transfer the supernatant (containing the cytosolic proteins) to a new tube.
-
Reaction Setup: In a 96-well plate, add the cell lysate to wells containing a reaction buffer (often including DTT).[23]
-
Substrate Addition: Initiate the reaction by adding the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[23][25]
-
Analysis: The increase in absorbance is proportional to the Caspase-3 activity. Compare the results from treated samples to untreated controls.
Comparative Cytotoxicity Data Summary
The cytotoxic potential of this compound and Itraconazole can vary significantly depending on the cell line. The following table synthesizes representative data from published studies to illustrate these differences. IC90 (Inhibitory Concentration for 90% of colonies) and IC50 (Inhibitory Concentration for 50% of cells) values are common metrics.
| Drug | Cell Line | Cell Type | Assay Type | IC Value (µM) | Reference |
| This compound | MCF-7 | Human Breast Cancer | Colony-growth | ~13.6 (IC90) | [11] |
| T 47 D | Human Breast Cancer | Colony-growth | ~16.9 (IC90) | [11] | |
| DU 145 | Human Prostatic Cancer | Colony-growth | ~75.2 (IC90) | [11] | |
| HT29-S-B6 | Human Colon Cancer | [³H]thymidine | ~2.5 (IC50) | [15] | |
| MDA-MB-231 | Human Breast Cancer | [³H]thymidine | ~13 (IC50) | [15] | |
| Rat Liver Microsomes | N/A | Metabolism Inhibition | 0.06 (IC50) | [26] | |
| Itraconazole | AGS | Human Gastric Cancer | Proliferation | Effective Inhibition | [12] |
| MKN45 | Human Gastric Cancer | Proliferation | Effective Inhibition | [12] | |
| OE33 | Esophageal Adenocarcinoma | Proliferation | G1 Arrest | [14] | |
| Rat Liver Microsomes | N/A | Metabolism Inhibition | 0.27 (IC50) | [26] |
Note: Direct comparison of IC values across different studies, cell lines, and assay types should be done with caution. The data is presented to demonstrate general trends.
From the available data, several insights emerge. One study found that imidazole-containing azoles (like this compound) inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells, whereas triazole-containing azoles (like Itraconazole) did not show a significant effect under the same conditions.[1] Another study reported that both this compound and Itraconazole significantly inhibited T and B cell proliferation, suggesting potential immunomodulatory or toxic effects.[27] In terms of inhibiting drug metabolism in rat liver microsomes, this compound (IC50 = 0.06 µM) was found to be a more potent inhibitor than Itraconazole (IC50 = 0.27 µM), which aligns with this compound's broader P450 inhibition profile.[26]
Conclusion and Future Directions
Both this compound and Itraconazole exhibit significant, dose-dependent in vitro cytotoxicity in mammalian cells, but their efficacy and underlying mechanisms are distinct.
-
This compound often demonstrates broader cytotoxicity, likely due to its potent and less selective inhibition of mammalian cytochrome P450 enzymes. This makes it a powerful cytotoxic agent but also raises concerns about off-target toxicity, particularly hepatotoxicity.[4][16]
-
Itraconazole's cytotoxicity appears more linked to specific signaling pathways, such as Hedgehog and PI3K/mTOR, which are highly relevant in oncology.[12][14] This suggests a potential for more targeted therapeutic applications in cancers where these pathways are dysregulated.
For researchers in drug development, this comparative analysis underscores the importance of a multi-assay approach to characterize cytotoxicity comprehensively. Understanding the distinct molecular drivers of toxicity for each compound is critical for predicting in vivo outcomes, guiding lead optimization, and exploring drug repositioning opportunities. While in vitro assays provide invaluable foundational data, these findings must ultimately be validated in more complex systems, including 3D cell cultures and in vivo models, to fully assess therapeutic potential and risk.
References
- 1. biomolther.org [biomolther.org]
- 2. Fluconazole, itraconazole and this compound in-vitro activity. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of the new antimycotic this compound [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 8. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cytotoxicity of this compound in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effects of this compound on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mpbio.com [mpbio.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Differential effects of this compound, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. "Immunological Effects of this compound, Itraconazole and Fluconazole on" by Jeffrey Tullis Mitchell [digitalcommons.usu.edu]
A Comparative Analysis of Azole Antifungals: Differentiating the Mechanisms of Ketoconazole and Itraconazole
In the landscape of antifungal therapeutics, the azole class of drugs represents a cornerstone of clinical practice. Among them, ketoconazole and itraconazole are foundational agents whose development marked significant progress in treating fungal infections. While both operate by disrupting the fungal cell membrane, a nuanced examination of their molecular interactions reveals critical differences in selectivity and off-target effects. This guide provides an in-depth comparison of their mechanisms of action, supported by experimental data and protocols, to inform researchers and drug development professionals.
The Core Mechanism: Targeting Ergosterol Biosynthesis
The primary fungistatic and fungicidal activity of both this compound and itraconazole stems from their interference with the ergosterol biosynthesis pathway.[1][2] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is an indispensable component for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane.[3][4][5]
Both drugs specifically target and inhibit a key enzyme in this pathway: lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51A1 gene.[3][6][7] The mechanism of inhibition involves the nitrogen atom in the azole ring (an imidazole ring in this compound, a triazole ring in itraconazole) binding to the heme iron atom within the active site of the CYP51A1 enzyme.[5][8] This action blocks the demethylation of lanosterol, a crucial step in the conversion to ergosterol.[6][8] The consequences of this enzymatic blockade are twofold:
-
Depletion of Ergosterol: The lack of mature ergosterol compromises the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activity.[2][5]
-
Accumulation of Toxic Intermediates: The inhibition causes a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further destabilize the membrane structure.[2][6]
This shared primary mechanism effectively halts fungal growth and can lead to cell death.[6]
Caption: Ergosterol biosynthesis pathway and the point of inhibition.
The Decisive Difference: Selectivity for Fungal vs. Mammalian Cytochromes
The critical distinction between this compound and itraconazole lies in their selectivity—their relative affinity for fungal CYP51A1 versus mammalian cytochrome P450 (CYP) enzymes. This differential selectivity is the primary determinant of their safety profiles and clinical utility.
This compound: As one of the first systemic azole antifungals, this compound (an imidazole) demonstrates relatively poor selectivity.[1] It is a potent inhibitor of several human CYP enzymes, most notably CYP3A4 , which is responsible for metabolizing a vast number of therapeutic drugs.[9][10][11] This lack of specificity leads to a higher incidence of clinically significant drug-drug interactions.[12] Furthermore, this compound significantly inhibits mammalian CYP enzymes involved in steroidogenesis, such as cholesterol side-chain cleavage enzyme and 11β-hydroxylase.[13] This interference can lead to decreased production of cortisol and androgens, resulting in side effects like gynecomastia and adrenal insufficiency.[1][13] Its potential for hepatotoxicity is also higher compared to newer azoles.[14]
Itraconazole: Itraconazole, a triazole derivative, was developed later and exhibits a more favorable selectivity profile. Its chemical structure confers a higher affinity for fungal CYP51A1 over its mammalian counterparts when compared to this compound.[1] While itraconazole is also a strong inhibitor of human CYP3A4, leading to significant drug-drug interaction risks, its impact on steroid synthesis is considerably less pronounced than that of this compound.[9][15][16] This improved selectivity translates to a better safety profile, particularly concerning endocrine-related adverse effects, and has led to itraconazole largely superseding this compound for systemic use.[1]
Secondary Mechanisms and Off-Target Activities
Beyond their primary antifungal action, research has uncovered additional mechanisms, particularly for itraconazole.
-
Anti-Angiogenic Activity of Itraconazole: A significant distinction is itraconazole's ability to inhibit angiogenesis (the formation of new blood vessels).[17] This effect is independent of its action on CYP51A1 and is linked to the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[18] This has led to the investigation of itraconazole as a potential anti-cancer agent.[18]
-
CYP1A1 Induction: Both this compound and itraconazole have been shown to induce the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics.[19] This induction, occurring through an Aryl Hydrocarbon Receptor (AhR)-dependent mechanism, may represent a novel pathway contributing to their potential hepatotoxicity.[19]
Quantitative Comparison: In Vitro Inhibition Data
The differential effects of these agents on mammalian CYP enzymes can be quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). Lower values indicate more potent inhibition.
| Parameter | This compound | Itraconazole | Causality & Significance |
| CYP3A4 Inhibition (IC50) | 0.06 µM[10][20] | 0.27 µM[10][20] | Both are potent inhibitors of this key drug-metabolizing enzyme. This compound's lower IC50 suggests a stronger potential for drug-drug interactions. |
| CYP3A4 Inhibition (Ki) | 0.022 µM[15] | 0.7 µM[15] | The Ki value reinforces this compound's more potent inhibition of CYP3A4-mediated metabolism compared to itraconazole. |
| Hedgehog Pathway (IC50) | ~9 µM[18] | ~1 µM[18] | Itraconazole is significantly more potent at inhibiting this anti-angiogenic pathway, a distinct off-target effect. |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To quantitatively assess and compare the direct antifungal potency of agents like this compound and itraconazole, the broth microdilution method is a standardized and widely accepted protocol. This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[21][22]
Objective: To determine the MIC of this compound and itraconazole against a reference strain of Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound and Itraconazole analytical grade powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile saline (0.85%)
-
Vortex mixer and incubator
Step-by-Step Methodology:
-
Drug Stock Preparation:
-
Prepare 1600 µg/mL stock solutions of this compound and itraconazole by dissolving the powder in DMSO.
-
Causality: DMSO is used as a solvent for these hydrophobic compounds. The high concentration allows for subsequent serial dilutions where the final DMSO concentration is non-inhibitory to the fungus.
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[23]
-
Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can lead to falsely elevated MIC values (the "inoculum effect").
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of each designated row in the 96-well plate.
-
Create a starting drug concentration of 32 µg/mL in well 1 by adding the appropriate volume of stock solution to the medium.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range typically from 16 to 0.03 µg/mL.[24]
-
Well 11 serves as the positive growth control (no drug). Well 12 serves as a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and halves the drug concentrations to the desired final range (e.g., 16 to 0.015 µg/mL).
-
Seal the plates and incubate at 35°C for 24-48 hours.[23]
-
-
MIC Determination:
-
Following incubation, determine the MIC endpoint. For azoles against yeast, the MIC is defined as the lowest drug concentration that produces a prominent (≥50%) reduction in turbidity compared to the drug-free growth control (well 11).[25][26]
-
This can be assessed visually or more objectively using a microplate reader at a wavelength of 530 nm.
-
Causality: The 50% inhibition endpoint is used for fungistatic agents like azoles because complete visual inhibition can be difficult to determine due to a phenomenon known as "trailing growth."[25]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
References
- 1. Itraconazole vs this compound | Power [withpower.com]
- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are fungal CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential effects of this compound, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]
- 11. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 3A4 in vivo this compound competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Inhibition of steroidogenesis by this compound. Therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Hepatotoxicity of Fluconazole, this compound, Itraconazole, Terbinafine, and Griseofulvin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative effects of the antimycotic drugs this compound, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reya-lab.org [reya-lab.org]
- 19. Induction of cytochrome P450 1A1 by this compound and itraconazole but not fluconazole in murine and human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential effects of this compound, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ifyber.com [ifyber.com]
- 22. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 25. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ketoconazole
Introduction: Beyond the Benchtop—The Lifecycle of Ketoconazole in the Lab
This compound is a potent imidazole antifungal agent widely utilized in research and development for its inhibitory effects on cytochrome P450 enzymes.[1] Its role in studying drug metabolism, endocrine functions, and fungal biology is invaluable. However, the very properties that make it a powerful research tool—namely its biological activity and persistence—also render it a significant environmental and health hazard if not managed with meticulous care.[2][3]
This guide moves beyond experimental application to address the often-overlooked final step in the research lifecycle: waste disposal. For researchers, scientists, and drug development professionals, understanding and implementing proper disposal procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible stewardship, ensuring the safety of our colleagues and the integrity of our ecosystems. This document provides a procedural framework grounded in established safety protocols and environmental science to manage this compound waste streams effectively and ethically.
Part 1: The "Why"—Understanding the Hazard Profile of this compound
Effective protocol design stems from a clear understanding of the risks involved. This compound is not a benign compound; its disposal requires a higher level of caution due to its inherent toxicity and environmental impact.
1.1 Human Health Hazards Safety Data Sheets (SDS) consistently classify this compound as a hazardous substance with multiple risk factors:
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][6]
-
Organ Toxicity: May cause damage to the liver through prolonged or repeated exposure.[3][6][7]
-
Endocrine Disruption: Identified as a potential endocrine disruptor in humans.[3]
These classifications necessitate handling all forms of this compound—pure compound, solutions, and contaminated materials—as hazardous waste to prevent occupational exposure.
1.2 Environmental Hazards & Ecological Causality The primary driver for stringent disposal protocols is this compound's severe and lasting impact on aquatic environments.
-
High Aquatic Toxicity: this compound is classified as very toxic to aquatic life, with long-lasting effects.[3][4][5] Its fungicidal mechanism, inhibiting ergosterol synthesis, can affect non-target organisms.[1]
-
Persistence & Bioaccumulation: The compound is not readily biodegradable and possesses a high potential for bioaccumulation, meaning it can persist and concentrate in organisms and ecosystems over time.[2]
-
Regulatory Prohibitions: Recognizing these dangers, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have implemented rules, such as the EPA's Management Standards for Hazardous Waste Pharmaceuticals, which explicitly prohibit the sewering (disposal down the drain) of hazardous pharmaceutical waste.[8][9][10]
Improper disposal introduces a biologically active and persistent molecule into water systems, where it can disrupt aquatic life and potentially enter the human water supply.[11][12] Therefore, under no circumstances should this compound or its solutions be disposed of via sink drains. [9]
Part 2: The "How"—A Step-by-Step Disposal Protocol for Laboratory Waste
The following protocols are designed to ensure safe handling and compliant disposal of all this compound-related waste generated in a research setting. The core principle is simple: all this compound waste is hazardous waste.
2.1 Initial Waste Characterization and Segregation The moment a material comes into contact with this compound, it is considered hazardous waste. Segregation at the point of generation is the most critical step to prevent cross-contamination and ensure proper handling.
-
Solid Waste: This stream includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) like gloves and shoe covers, weighing papers, and plastic consumables (e.g., pipette tips, centrifuge tubes).
-
Aqueous Liquid Waste: This includes all solutions containing this compound, such as buffers, cell culture media, and the first rinse from cleaning contaminated glassware.[13]
-
Non-Aqueous Liquid Waste: This stream includes solutions of this compound dissolved in organic solvents. This waste must be segregated from aqueous waste and may require specific containers compatible with the solvent used.
-
Empty Containers: Original stock bottles or vials that held pure this compound are considered hazardous until properly decontaminated.[9]
2.2 Waste Accumulation Workflow
The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.
Caption: this compound Waste Management Decision Workflow.
2.3 Detailed Experimental Protocols
Protocol 1: Collection of Solid this compound Waste
-
Designate Container: Use a sturdy, leak-proof container with a lid, such as a plastic pail or a drum with a poly liner. The container must be clearly labeled "Hazardous Waste."[13][14]
-
Add Waste: Place all items contaminated with solid this compound (e.g., weighing boats, contaminated gloves, bench paper, expired raw material) directly into the designated container. Do not generate dust.[15]
-
Seal Container: Keep the container securely closed at all times except when adding waste.[16][17]
-
Label Contents: On the hazardous waste label, list "this compound" and any other contaminated materials.
-
Store: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[14]
Protocol 2: Collection of Liquid this compound Waste
-
Select Container: Use a chemically compatible, shatter-proof container with a secure, screw-top cap (e.g., a high-density polyethylene carboy).[13] Never use glass bottles for liquid waste collection on the floor.
-
Segregate Solvents: Maintain separate waste streams for aqueous and non-aqueous (organic solvent) solutions. Never mix incompatible waste streams, such as acids and bases, or oxidizers and organics.[14]
-
Label Container: Immediately label the container with "Hazardous Waste." As waste is added, list "this compound" and all other chemical constituents, including solvents and buffers, with estimated percentages.[13]
-
Collect Waste: Carefully pour liquid waste into the carboy using a funnel.
-
Seal and Store: Keep the carboy tightly sealed when not in use. Store it in secondary containment (e.g., a plastic tub) within the SAA to contain potential leaks.[13]
Protocol 3: Decontamination of Empty this compound Containers
-
Initial Removal: Ensure the container is as empty as possible, with all free-flowing powder transferred to a waste container or used in an experiment.
-
Triple Rinse Procedure: This procedure is mandatory for containers that held acutely hazardous materials and is best practice for all hazardous chemicals.[9] a. Add a small amount of a suitable solvent (one that readily dissolves this compound, such as ethanol or acetone) to the container, equal to about 5-10% of the container's volume.[9] b. Secure the lid and swirl vigorously to rinse all interior surfaces. c. Decant the solvent (now called rinsate) into the appropriate liquid hazardous waste container (aqueous or non-aqueous).[13] d. Repeat steps 2a-2c two more times for a total of three rinses.
-
Container Disposal: Once triple-rinsed, obliterate or completely remove the original manufacturer's label.[13] The clean, air-dried container can now be disposed of in the appropriate laboratory recycling bin (e.g., glass or plastic).
2.4 Storage and Final Disposal All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[14][16]
-
Labeling is Critical: Every waste container must have a completed hazardous waste label affixed. This is a legal requirement and is essential for the safety of waste handlers.[16]
-
Time and Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor within three days.[16]
-
Request Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not allow waste to accumulate for excessive periods.[9] The waste will ultimately be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[18]
Part 3: Data Summary & Quick Reference
For rapid reference, the following table summarizes key data points for the management of this compound waste.
| Parameter | Guideline / Information | Rationale & Source(s) |
| Primary Disposal Route | Collection by certified hazardous waste vendor for incineration. | Ensures complete destruction of the hazardous compound.[18] |
| Sewer/Drain Disposal | Strictly Prohibited. | This compound is persistent, bioaccumulative, and highly toxic to aquatic life. Prohibited by EPA and FDA regulations.[1][10] |
| Waste Container Type | Sturdy, leak-proof, chemically compatible, with a secure lid. | Prevents spills, leaks, and exposure.[13][14] |
| Key Labeling Info | "Hazardous Waste", "this compound", all constituents, accumulation start date. | Ensures regulatory compliance and safe handling by all personnel.[13][16] |
| UN Transport Number | UN2811 | Classification for "Toxic solid, organic, n.o.s. (this compound)".[4] |
| Transport Hazard Class | 6.1 (Toxic Substances) | Indicates the primary hazard during transport.[4] |
| Empty Container Prep | Triple-rinse with solvent; collect all rinsate as hazardous waste. | Removes residual hazardous material, allowing the container to be disposed of as non-hazardous.[9] |
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By treating all this compound-related materials as hazardous waste, implementing rigorous segregation and labeling protocols, and partnering with certified disposal experts, we uphold our commitment to scientific integrity. This extends beyond generating reliable data to ensuring that our work does not leave a legacy of environmental harm. Let these procedures become an intrinsic part of your experimental workflow, building a foundation of trust and safety that defines excellence in research.
References
- 1. theaspd.com [theaspd.com]
- 2. This compound - Janusinfo.se [janusinfo.se]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. One moment, please... [vionausa.com]
- 7. This compound hepatotoxicity in a patient treated for environmental illness and systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. vumc.org [vumc.org]
- 10. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 11. EPA Releases New Rule for Pharmaceutical Waste - Biomedical Waste Disposal | Fast, Easy, Convenient [bwdus.com]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pccarx.com [pccarx.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
